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  • Product: Benzyl 2-carbamothioylmorpholine-4-carboxylate
  • CAS: 1354959-96-8

Core Science & Biosynthesis

Foundational

Benzyl 2-carbamothioylmorpholine-4-carboxylate mechanism of action in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Benzyl 2-carbamothioylmorpholine-4-carboxylate Authored by: Gemini, Senior Application Scientist Abstract Benzyl 2-carbamothioylmorpholine-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Benzyl 2-carbamothioylmorpholine-4-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

Benzyl 2-carbamothioylmorpholine-4-carboxylate is a synthetic compound featuring a morpholine scaffold, a thiourea moiety, and a benzyl carbamate group. While direct studies on this specific molecule are not extensively documented in publicly accessible literature, its structural motifs are present in numerous compounds with well-characterized biological activities. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals to systematically investigate and determine the in vitro mechanism of action of this novel compound. We will explore potential biological targets based on structure-activity relationships of related molecules, including tyrosinase inhibition, antimicrobial activity, and anticancer effects. For each potential mechanism, we provide the scientific rationale, detailed experimental protocols, and data interpretation guidelines, adhering to the principles of scientific integrity and experimental robustness.

Introduction: Unveiling the Potential of a Novel Scaffold

The convergence of a morpholine ring, a carbamothioyl (thiourea) group, and a benzyl carbamate in a single molecular entity presents a compelling case for multifaceted biological activity. The morpholine ring is a privileged scaffold in medicinal chemistry, often conferring favorable pharmacokinetic properties such as aqueous solubility and metabolic stability. The thiourea functional group is a versatile pharmacophore known to interact with various biological targets, most notably as a metal-chelating agent and a hydrogen bond donor-acceptor.

Given the absence of a pre-defined mechanism of action for Benzyl 2-carbamothioylmorpholine-4-carboxylate, a hypothesis-driven approach is essential. This whitepaper will focus on three plausible and testable mechanisms of action rooted in the established activities of its core functional groups:

  • Tyrosinase Inhibition: Thiourea derivatives are well-documented inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.

  • Antimicrobial Activity: The thiourea moiety is a common feature in compounds with antibacterial and antifungal properties.

  • Anticancer Activity: Morpholine-containing compounds have been explored for their potential as anticancer agents, often targeting specific signaling pathways in cancer cells.

This guide will provide the theoretical framework and practical, step-by-step protocols to investigate each of these potential mechanisms in vitro.

Hypothesis 1: Tyrosinase Inhibition

Scientific Rationale

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanogenesis. Its overactivity can lead to hyperpigmentation disorders. Many thiourea-containing compounds act as tyrosinase inhibitors by chelating the copper ions in the enzyme's active site, thereby blocking its catalytic function. The presence of the carbamothioyl group in Benzyl 2-carbamothioylmorpholine-4-carboxylate makes tyrosinase a primary putative target.

Experimental Workflow: In Vitro Tyrosinase Inhibition Assay

The following protocol outlines a standard and reliable method for assessing the inhibitory potential of the test compound against mushroom tyrosinase, a commonly used model enzyme.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis A Prepare Stock Solution of Test Compound (in DMSO) B Prepare Serial Dilutions of Test Compound A->B E Add Phosphate Buffer, Tyrosinase Solution, and Test Compound Dilutions to Wells B->E C Prepare Mushroom Tyrosinase Solution (in Phosphate Buffer) C->E D Prepare L-DOPA Solution (Substrate) G Initiate Reaction by Adding L-DOPA Solution D->G F Pre-incubate at 25°C for 10 minutes E->F F->G H Incubate at 25°C for 20 minutes G->H I Measure Absorbance at 475 nm (Dopachrome) H->I J Calculate Percentage Inhibition I->J K Determine IC50 Value J->K G cluster_prep Preparation cluster_assay Incubation cluster_readout MIC Determination A Prepare Stock Solution of Test Compound B Perform 2-fold Serial Dilutions in 96-well Plate A->B D Inoculate Each Well with Microbial Suspension B->D C Prepare Standardized Microbial Inoculum (e.g., 5x10^5 CFU/mL) C->D E Incubate at 37°C (bacteria) or 28°C (fungi) for 18-24 hours D->E F Visually Inspect for Turbidity (Growth) E->F G Determine MIC: Lowest Concentration with No Visible Growth F->G H Optional: Measure OD600 for Quantitative Analysis F->H

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

  • Microorganism and Media Preparation:

    • Select representative strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

    • Prepare appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Prepare a standardized inoculum of each microorganism adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Assay Procedure (in a 96-well microplate):

    • Add 100 µL of sterile broth to all wells.

    • Add 100 µL of the test compound stock solution to the first well and perform 2-fold serial dilutions across the plate.

    • The final volume in each well should be 100 µL after dilution.

    • Inoculate each well with 10 µL of the standardized microbial suspension.

    • Include a positive control (a known antibiotic/antifungal), a negative control (no compound), and a sterility control (no inoculum).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or 28°C for 24-48 hours for fungi.

  • Data Analysis:

    • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

    • For a more quantitative measure, the optical density at 600 nm (OD600) can be read using a microplate reader.

Expected Outcomes and Interpretation

A low MIC value against a particular microorganism indicates potent antimicrobial activity. The compound's spectrum of activity (broad-spectrum vs. narrow-spectrum) can be determined by testing against a panel of different microbes.

Hypothesis 3: Anticancer Activity

Scientific Rationale

The morpholine ring is a key component of several approved drugs targeting cancer-related pathways, such as the PI3K/Akt/mTOR pathway (e.g., in the PI3K inhibitor GDC-0941). It is plausible that Benzyl 2-carbamothioylmorpholine-4-carboxylate could exert cytotoxic or cytostatic effects on cancer cells through modulation of critical signaling pathways.

Experimental Workflow: Cell Viability and Apoptosis Assays

A primary step in assessing anticancer potential is to determine the compound's effect on cancer cell viability. This is often followed by assays to elucidate the mode of cell death (e.g., apoptosis or necrosis).

G cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis (Annexin V/PI Staining) A Seed Cancer Cells in 96-well Plate B Treat with Serial Dilutions of Test Compound for 24-72h A->B C Add MTT Reagent and Incubate B->C G Treat Cells with Compound at IC50 Concentration B->G D Solubilize Formazan Crystals C->D E Measure Absorbance at 570 nm D->E F Calculate % Viability and IC50 E->F H Harvest and Wash Cells G->H I Stain with Annexin V-FITC and Propidium Iodide (PI) H->I J Analyze by Flow Cytometry I->J K Quantify Early Apoptotic (Annexin V+/PI-) and Late Apoptotic (Annexin V+/PI+) Cell Populations J->K

Caption: Workflow for assessing anticancer activity via cell viability and apoptosis assays.

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate media and conditions.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Benzyl 2-carbamothioylmorpholine-4-carboxylate in culture media.

    • Replace the media in the wells with the media containing the test compound dilutions.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value from the dose-response curve.

Expected Outcomes and Interpretation

A dose-dependent reduction in cell viability suggests cytotoxic or cytostatic activity. If a low IC50 value is obtained, follow-up experiments, such as Annexin V/PI staining analyzed by flow cytometry, can determine if the compound induces apoptosis. An increase in the Annexin V-positive cell population would indicate an apoptotic mechanism of cell death.

Summary and Future Directions

This guide provides a structured, hypothesis-driven framework for the initial in vitro characterization of Benzyl 2-carbamothioylmorpholine-4-carboxylate. Based on the well-established biological activities of its constituent functional groups, we have outlined detailed protocols for assessing its potential as a tyrosinase inhibitor, an antimicrobial agent, or an anticancer compound.

The results from these initial screening assays will be instrumental in guiding further research. For instance, a confirmed tyrosinase inhibitory activity would warrant kinetic studies to determine the mode of inhibition. Potent anticancer activity would necessitate investigations into the specific signaling pathways being modulated, potentially through Western blotting for key pathway proteins or RNA sequencing for global gene expression changes. This systematic approach ensures a thorough and efficient elucidation of the compound's mechanism of action, paving the way for its potential development as a therapeutic agent.

Exploratory

Structural properties of Benzyl 2-carbamothioylmorpholine-4-carboxylate for drug design

Title: Structural Properties and Synthetic Utility of Benzyl 2-carbamothioylmorpholine-4-carboxylate in Drug Design Executive Summary In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds reli...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Properties and Synthetic Utility of Benzyl 2-carbamothioylmorpholine-4-carboxylate in Drug Design

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on the strategic selection of polyfunctional building blocks. Benzyl 2-carbamothioylmorpholine-4-carboxylate (CAS: 1354959-96-8) is a highly specialized, orthogonally protected intermediate designed for the synthesis of morpholine-functionalized heterocycles. This whitepaper provides an in-depth technical analysis of its three core structural components—the morpholine ring, the primary thioamide, and the carboxybenzyl (Cbz) protecting group—and details field-proven protocols for deploying this molecule in lead generation.

Structural Deconstruction and Pharmacological Relevance

The architectural design of Benzyl 2-carbamothioylmorpholine-4-carboxylate offers a trifecta of synthetic and pharmacological advantages.

The Morpholine Core: A Privileged Scaffold

The morpholine ring is ubiquitous in approved therapeutics (e.g., Linezolid, Gefitinib) due to its favorable physicochemical profile. The presence of the oxygen atom decreases the basicity of the adjacent nitrogen compared to a standard piperidine ring, which often leads to improved oral bioavailability and optimal physiological pKa[1]. Furthermore, the morpholine oxygen acts as a potent hydrogen bond acceptor, enhancing aqueous solubility. In drug discovery campaigns where metabolic liabilities arise (such as oxidation at the carbon adjacent to the oxygen), morpholine scaffolds serve as critical baselines before transitioning to advanced bioisosteres like 4-(oxan-3-yl)piperidine[2].

The Thioamide Moiety: A Gateway to Thiazoles

Located at the C2 position of the morpholine ring, the carbamothioyl group (–C(=S)NH₂) is a highly reactive nucleophilic handle. Thioamides are the classical precursors for the Hantzsch Thiazole Synthesis , a robust methodology used to construct 2,4-disubstituted thiazoles[3]. The thiazole ring itself is a pivotal heterocyclic scaffold found in numerous biologically active compounds, including antibiotics and anticancer agents, due to its unique electronic properties and ability to engage in pi-stacking and hydrogen bonding[4].

Orthogonal Protection via the Cbz Group

To utilize the thioamide effectively without triggering unwanted side reactions, the secondary amine at the N4 position of the morpholine ring is masked with a Benzyl carboxylate (Cbz) group.

  • Causality in Design: If the morpholine nitrogen were unprotected, the introduction of highly electrophilic α-haloketones (required for thiazole synthesis) would result in competitive N-alkylation, destroying the reaction yield. The strongly electron-withdrawing Cbz group renders the morpholine nitrogen non-nucleophilic. Crucially, the Cbz group is stable under the neutral-to-mildly acidic conditions of the Hantzsch synthesis, allowing for orthogonal deprotection at a later stage.

Quantitative Data Summary

The physicochemical properties of Benzyl 2-carbamothioylmorpholine-4-carboxylate make it an ideal starting point for library synthesis, ensuring that downstream derivatives remain compliant with Lipinski’s Rule of Five.

PropertyValueSignificance in Drug Design
CAS Number 1354959-96-8Unique chemical identifier for procurement and registry.
Molecular Weight 280.34 g/mol Low initial MW allows for the addition of complex pharmacophores without exceeding the 500 Da limit.
Molecular Formula C13H16N2O3SBalanced heteroatom ratio (N, O, S) supports diverse target interaction profiles.
Topological Polar Surface Area 96.9 ŲOptimal for membrane permeability; provides baseline polarity before functionalization.
Hydrogen Bond Donors 1Provided strictly by the primary thioamide (–NH₂).
Hydrogen Bond Acceptors 4Distributed across the morpholine oxygen, Cbz carbonyl, and thioamide sulfur.
Rotatable Bonds 4Maintains moderate conformational flexibility for induced-fit target binding.

Synthetic Workflows and Logical Relationships

The primary application of this building block is the generation of free morpholinyl-thiazole scaffolds. The logical flow of this transformation relies on sequential, chemoselective reactions.

Workflow A Benzyl 2-carbamothioylmorpholine -4-carboxylate B α-Haloketone (Electrophile) C Hantzsch Cyclization (Ethanol, Reflux) D Cbz-Protected Morpholinyl-Thiazole C->D Dehydration E Acidic Cleavage (HBr/AcOH) D->E Orthogonal Deprotection F Free Morpholinyl-Thiazole (Lead Scaffold) E->F CO2 + BnBr Elimination AB AB AB->C S-Alkylation

Caption: Workflow for synthesizing morpholinyl-thiazole scaffolds from the core building block.

Self-Validating Experimental Protocols

The following methodologies detail the conversion of Benzyl 2-carbamothioylmorpholine-4-carboxylate into an active drug scaffold. Every step is designed with built-in validation mechanisms to ensure high-fidelity synthesis.

Protocol A: Hantzsch Thiazole Synthesis

Objective: Construct the thiazole ring while preserving the Cbz-protected morpholine core.

  • Preparation: In a 50 mL round-bottom flask, dissolve Benzyl 2-carbamothioylmorpholine-4-carboxylate (1.0 equivalent, 2.80 g, 10 mmol) in 20 mL of absolute ethanol.

  • Electrophile Addition: Add the desired α-haloketone (e.g., 2-bromoacetophenone, 1.1 equivalents, 11 mmol) dropwise at room temperature.

    • Causality: Ethanol is selected as the solvent because its polar protic nature stabilizes the highly polar imino thioether intermediate formed during the initial S-alkylation, and it facilitates the subsequent proton transfers required for dehydration[3].

  • Cyclization: Attach a reflux condenser and heat the mixture to 80°C for 3–4 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The highly polar thioamide starting material (low Rf) will disappear, replaced by a distinct, UV-active, less polar spot (the aromatic thiazole). LC-MS should confirm the mass shift corresponding to the loss of H₂O and HBr[4].

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃ (to neutralize the generated HBr). Extract, dry over Na₂SO₄, and concentrate to yield the Cbz-protected morpholinyl-thiazole.

Protocol B: Chemoselective Cbz Deprotection

Objective: Unmask the morpholine nitrogen for downstream diversification (e.g., reductive amination or acylation) without degrading the newly formed thiazole.

  • Reagent Selection: While Cbz groups are traditionally removed via catalytic hydrogenation (H₂ over Pd/C), this method is strongly contraindicated here .

    • Causality: The sulfur atom in the newly synthesized thiazole ring acts as a potent Lewis base that will coordinate to and poison the Palladium catalyst, leading to stalled reactions. Therefore, strong acidic cleavage is required.

  • Cleavage: Dissolve the Cbz-protected intermediate (10 mmol) in 10 mL of 33% Hydrobromic acid in Acetic Acid (HBr/AcOH) at 0°C. Stir and allow to warm to room temperature over 2 hours.

    • Mechanism: The strong acid protonates the carbamate carbonyl, facilitating an SN2/SN1 attack by the bromide ion on the benzyl carbon, releasing CO₂ gas and benzyl bromide.

  • Self-Validation & Isolation: Slowly pour the reaction mixture into 100 mL of ice-cold diethyl ether while stirring vigorously. The free morpholinyl-thiazole will immediately precipitate as a highly pure hydrobromide salt, while the lipophilic benzyl bromide byproduct remains completely dissolved in the ether.

  • Filtration: Collect the precipitate via vacuum filtration and wash with cold ether to yield the final, unmasked scaffold ready for lead optimization.

References

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Benzyl 2-carbamothioylmorpholine-4-carboxylate (NCE-B2CM4C)

Executive Summary The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, a significant portion of which are related to suboptimal pharmacokinetic (PK) prope...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, a significant portion of which are related to suboptimal pharmacokinetic (PK) properties. Failures due to poor absorption, rapid metabolism, or unfavorable distribution profiles are common and costly.[1] This guide provides a comprehensive, technically-grounded framework for the systematic pharmacokinetic profiling of Benzyl 2-carbamothioylmorpholine-4-carboxylate, herein designated NCE-B2CM4C. As an NCE, this compound requires a rigorous, multi-faceted evaluation to predict its behavior in biological systems. This document moves beyond rote protocol recitation to explain the strategic rationale behind each experimental choice, ensuring a robust and self-validating characterization. We will cover the foundational necessity of a validated bioanalytical method, proceed through a tiered cascade of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, and culminate in an integrated in vivo rodent PK study. The objective is to build a holistic PK profile that enables early, data-driven decisions, identifies potential liabilities, and guides the subsequent stages of drug development.

Section 1: Introduction to NCE-B2CM4C and the Imperative for Pharmacokinetic Profiling

Structural Analysis and Physicochemical Postulates

The chemical structure of NCE-B2CM4C—Benzyl 2-carbamothioylmorpholine-4-carboxylate—presents several key features that inform our pharmacokinetic profiling strategy:

  • Morpholine Core: A saturated heterocyclic motif common in many approved drugs, generally associated with good aqueous solubility and metabolic stability.

  • Benzyl Ester: This group is a potential metabolic "soft spot." It is susceptible to hydrolysis by carboxylesterases, which are abundant in the liver, plasma, and intestine. This could represent a primary clearance mechanism and may function as a prodrug moiety.[2]

  • Thiocarbamide (Carbamothioyl) Group: This functional group can undergo oxidative metabolism, potentially leading to the formation of a reactive intermediate or a more polar metabolite, facilitating excretion.

  • Lipophilicity & pKa: The benzyl group suggests moderate to high lipophilicity, which would favor membrane permeability but may also increase non-specific binding and metabolic susceptibility. The morpholine nitrogen is weakly basic, and the overall molecule is likely neutral at physiological pH.

These structural alerts dictate a focus on esterase-mediated metabolism, potential CYP450-mediated oxidation, and a careful assessment of membrane permeability versus efflux.

The Strategic Role of Early PK/ADME in Drug Development

Integrating ADME and pharmacokinetic studies early in the drug discovery process is a cornerstone of modern pharmaceutical development.[3] This proactive approach, often termed "DMPK" (Drug Metabolism and Pharmacokinetics), allows for the early identification of compounds with undesirable properties, thereby reducing late-stage attrition and conserving resources.[1][4] By understanding how a compound is absorbed, distributed, metabolized, and excreted, we can optimize its structure for better efficacy and safety, predict human PK behavior, and anticipate potential drug-drug interactions (DDIs).[3][5]

Section 2: Bioanalytical Method Development and Validation: The Foundation of PK Analysis

Reliable pharmacokinetic data is entirely dependent on the ability to accurately and precisely quantify the analyte in complex biological matrices like plasma. Therefore, the development and validation of a robust bioanalytical method is the non-negotiable first step.

Rationale for Selection of LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its superior sensitivity, selectivity, and speed.[6] Its selectivity allows for the confident detection of NCE-B2CM4C even in the presence of endogenous matrix components and potential metabolites.

Protocol: Bioanalytical Method Development in Plasma
  • Standard and Internal Standard (IS) Preparation:

    • Prepare a 1 mg/mL stock solution of NCE-B2CM4C and a suitable structural analog for the IS (e.g., a deuterated version) in DMSO.

    • Create serial dilutions to generate working solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL) and quality control (QC) samples (Low, Mid, High).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma (blank, calibration standard, or QC), add 150 µL of cold acetonitrile containing the IS.

    • Vortex for 2 minutes to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Optimization:

    • Mass Spectrometry: Infuse a standard solution directly into the mass spectrometer to optimize ionization parameters (e.g., electrospray voltage, gas flows) and identify precursor and product ions for Multiple Reaction Monitoring (MRM) transitions.

    • Liquid Chromatography: Develop a reverse-phase HPLC method (e.g., using a C18 column) that provides good peak shape and retention time, separating the analyte from matrix interferences. A rapid gradient elution is typically preferred for high throughput.

Method Validation per FDA/EMA Guidelines

The developed method must be validated according to regulatory standards to ensure its reliability.[6][7][8] Key validation parameters include:

  • Selectivity & Specificity: Analyze at least six different lots of blank plasma to ensure no endogenous components interfere with the detection of NCE-B2CM4C or the IS.

  • Calibration Curve: Assess the linearity of the response over the desired concentration range. The correlation coefficient (r²) should be >0.99.

  • Accuracy & Precision: Analyze QC samples at multiple concentrations on different days. Accuracy (% bias) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ), and precision (%CV) should be ≤15% (≤20% at LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

  • Recovery: Determine the efficiency of the extraction process.

  • Stability: Assess the stability of the analyte under various conditions: bench-top (room temp), freeze-thaw cycles, and long-term storage (-80°C).

Section 3: In Vitro ADME Profiling: Mechanistic Insights and Early Go/No-Go Decisions

In vitro assays are rapid, cost-effective tools that provide critical insights into a compound's fundamental ADME properties, guiding lead optimization and predicting in vivo outcomes.[5][9]

Absorption: Caco-2 Permeability Assay

This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and mimic the epithelial barrier of the small intestine.[10][11] It is the industry standard for predicting intestinal drug absorption and identifying whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[12]

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer before and after the experiment. Only inserts with acceptable TEER values (e.g., >300 Ω·cm²) are used.[12] The permeability of a low-permeability marker (e.g., Lucifer Yellow) is also assessed.

  • Permeability Measurement:

    • Apical-to-Basolateral (A-to-B): Add NCE-B2CM4C (e.g., at 10 µM) to the apical (upper) chamber. At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (lower) chamber.[13]

    • Basolateral-to-Apical (B-to-A): In a separate set of wells, add the compound to the basolateral chamber and sample from the apical chamber.[11]

  • Quantification: Analyze the concentration of NCE-B2CM4C in all samples using the validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each direction. The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for active efflux.

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Output seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days (Differentiation) seed->culture teer Measure TEER (Monolayer Integrity) culture->teer dose_ab Dose Apical Side (A -> B) teer->dose_ab dose_ba Dose Basolateral Side (B -> A) teer->dose_ba sample Sample Receiver Side (t = 0, 30, 60, 90, 120 min) dose_ab->sample dose_ba->sample lcms LC-MS/MS Quantification sample->lcms calc Calculate Papp (A->B) & Papp (B->A) lcms->calc er Calculate Efflux Ratio (ER) calc->er classify Classify Permeability (Low, Med, High) er->classify

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Distribution: Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug is available to interact with its target and be cleared.[14] Therefore, determining the extent of PPB is critical. The Rapid Equilibrium Dialysis (RED) method is a reliable and widely used approach.[14][15]

  • Preparation: Spike human plasma with NCE-B2CM4C (e.g., 1 µM).

  • Dialysis: Add the spiked plasma to one chamber of the RED device insert and dialysis buffer (PBS, pH 7.4) to the other chamber. The chambers are separated by a semi-permeable membrane (8K MWCO).[16]

  • Incubation: Incubate the plate at 37°C with shaking for 4-6 hours to allow equilibrium to be reached.[14]

  • Sampling & Analysis: After incubation, collect aliquots from both the plasma and buffer chambers. Matrix-match the samples (add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot) and analyze using LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).

Metabolism

This assay provides a measure of intrinsic clearance (CLint), predicting how rapidly a compound is metabolized by the liver, the body's primary metabolic organ.[17][18] Liver microsomes are subcellular fractions containing key Phase I drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[19]

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human or rat, at 0.5 mg/mL protein) in phosphate buffer.

  • Incubation: Pre-warm the mixture to 37°C. Add NCE-B2CM4C (e.g., 1 µM). Initiate the reaction by adding the cofactor NADPH.[19]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 min), take an aliquot of the reaction mixture and add it to a quench solution (cold acetonitrile with IS) to stop the reaction.[20]

  • Analysis: Analyze the samples by LC-MS/MS to determine the percentage of parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percent remaining versus time. The slope of this line gives the elimination rate constant (k). From this, the half-life (t½) and intrinsic clearance (CLint) can be calculated.

ParameterNCE-B2CM4CVerapamil (High CL)Propranolol (Int. CL)
Half-life (t½, min) 25.58.235.1
CLint (µL/min/mg) 54.3169.039.5
Classification IntermediateHighIntermediate

Based on the structure of NCE-B2CM4C, several metabolic pathways are plausible. High-resolution mass spectrometry (HRMS) is used to identify the metabolites formed during the microsomal stability assay.

Metabolism cluster_phase1 Phase I Metabolism Parent NCE-B2CM4C M1 Carboxylic Acid (Ester Hydrolysis) Parent->M1 Esterases M2 Sulfoxide (S-Oxidation) Parent->M2 CYP/FMO M3 Hydroxylated Morpholine (Ring Oxidation) Parent->M3 CYP450

Caption: Predicted Phase I metabolic pathways for NCE-B2CM4C.

Drug-Drug Interaction (DDI) Potential: CYP Inhibition Assay

It is crucial to determine if an NCE inhibits major CYP450 enzymes, as this can lead to dangerous drug-drug interactions with co-administered medications.[21][22]

  • Incubation: Incubate human liver microsomes with a specific CYP probe substrate (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4) in the presence of varying concentrations of NCE-B2CM4C.

  • Reaction: Initiate the reaction with NADPH and incubate at 37°C.

  • Termination & Analysis: Stop the reaction and quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Calculation: Determine the concentration of NCE-B2CM4C that causes 50% inhibition of the probe substrate's metabolism (the IC50 value).[23] This is done for all major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

Section 4: In Vivo Pharmacokinetic Study (Rodent Model)

Following promising in vitro data, an in vivo study is conducted to understand the compound's behavior in a whole organism.[24] The Sprague-Dawley rat is a commonly used model for initial PK studies.

Experimental Design
  • Species: Male Sprague-Dawley rats (n=3-4 per group).

  • Dosing Groups:

    • Group 1 (IV): 1 mg/kg intravenous bolus. This allows for the determination of absolute bioavailability and key clearance parameters.

    • Group 2 (PO): 10 mg/kg oral gavage. This assesses oral absorption and first-pass metabolism.

  • Blood Sampling: Serial blood samples (e.g., via tail vein or cannula) are collected at pre-dose and multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[25]

Protocol: In Vivo PK Study in Rats
  • Acclimatization: Animals are acclimatized for at least one week.[26]

  • Dosing: Administer NCE-B2CM4C via the specified route (IV or PO).

  • Sample Collection: At each time point, collect ~100 µL of blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of NCE-B2CM4C in all plasma samples using the validated LC-MS/MS method.

Data Analysis: Non-Compartmental Analysis (NCA)

NCA is a standard method used to derive key PK parameters directly from the plasma concentration-time data without assuming a specific compartmental model.[27][28][29]

Visualization: Table of Key PK Parameters (NCA)
ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Definition
Cmax (ng/mL) 450.2890.5Maximum observed plasma concentration.
Tmax (h) 0.081.0Time to reach Cmax.
AUC(0-t) (ng·h/mL) 985.64650.1Area under the curve from time 0 to the last measurement.[27]
AUC(0-inf) (ng·h/mL) 1012.34895.7Area under the curve extrapolated to infinity.[27]
t½ (h) 3.54.1Elimination half-life.
CL (L/h/kg) 0.98-Clearance.
Vdss (L/kg) 2.8-Volume of distribution at steady state.
F (%) -48.3%Absolute Oral Bioavailability.

Section 5: Integrated Analysis and Forward-Looking Strategy

The culmination of this profiling effort is the synthesis of all in vitro and in vivo data to build a cohesive understanding of NCE-B2CM4C's pharmacokinetic profile.

  • Absorption: The Caco-2 data suggested moderate permeability with some efflux. The in vivo oral bioavailability (F%) of 48.3% confirms reasonable absorption but also indicates potential for first-pass metabolism or incomplete absorption, consistent with the in vitro findings.

  • Distribution: The volume of distribution (Vdss = 2.8 L/kg) is greater than total body water, suggesting some distribution into tissues. This should be correlated with the plasma protein binding data.

  • Metabolism: The compound exhibits intermediate clearance in human liver microsomes. This aligns with the observed systemic clearance (CL = 0.98 L/h/kg in rats), which is moderate relative to hepatic blood flow. The predicted ester hydrolysis pathway is a key hypothesis to confirm with in vivo metabolite identification.

  • Excretion: The moderate clearance suggests that both hepatic metabolism and potentially renal excretion could be involved in the compound's elimination.

Potential Liabilities & Next Steps:

  • First-Pass Metabolism: The bioavailability of <50% points towards first-pass metabolism. The next step would be to perform in vivo metabolite profiling to confirm if the ester hydrolysis product is the major circulating species after oral dosing.

  • Efflux: The Caco-2 efflux warrants further investigation with specific transporter-expressing cell lines to confirm if NCE-B2CM4C is a P-gp or BCRP substrate.

This integrated profile provides a robust foundation for making informed decisions. It allows the project team to assess the viability of NCE-B2CM4C, consider potential formulation strategies to improve bioavailability, and design future toxicology and efficacy studies with a clear understanding of the compound's disposition.

Section 6: References

  • Datapharm Australia. Pharmacokinetics analysis series: Non-compartmental analysis. Datapharm. Available from: [Link].

  • PHARMD GURU. NON-COMPARTMENTAL PHARMACOKINETICS. PHARMD GURU. Published November 17, 2025. Available from: [Link].

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. FDA. Published May 2018. Available from: [Link].

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available from: [Link].

  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link].

  • Selvita. In Vitro ADME. Selvita. Available from: [Link].

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available from: [Link].

  • Arcos. Essential FDA Guidelines for Bioanalytical Method Validation. Arcos. Published December 26, 2025. Available from: [Link].

  • KCAS. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS. Published February 7, 2025. Available from: [Link].

  • InfinixBio. Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. InfinixBio. Published March 7, 2026. Available from: [Link].

  • National Center for Advancing Translational Sciences. Caco2 assay protocol. NCATS. Available from: [Link].

  • Certara. Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. Certara. Published July 5, 2023. Available from: [Link].

  • Joint Research Centre. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Published March 27, 2013. Available from: [Link].

  • National Center for Biotechnology Information. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. Available from: [Link].

  • Gabrielson J, Weiner D. Non-compartmental analysis. PubMed. Available from: [Link].

  • Certara. Tips & Tricks for Streamlining Non-compartmental Pharmacokinetic Analysis. Certara. Published January 20, 2023. Available from: [Link].

  • Charles River Laboratories. In Vitro ADME Assays and Services. Charles River. Available from: [Link].

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. Creative Bioarray. Available from: [Link].

  • U.S. Food and Drug Administration. Bioanalytical Method Validation - Guidance for Industry. FDA. Published May 24, 2018. Available from: [Link].

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. Available from: [Link].

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec. Available from: [Link].

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link].

  • Waters NJ, Jones R, Williams G, Sohal B. Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. PubMed. Published October 15, 2008. Available from: [Link].

  • Domainex. Microsomal Clearance/Stability Assay. Domainex. Available from: [Link].

  • ResearchGate. Overview of the study's design. (A1) In vivo rat pharmacokinetic study... ResearchGate. Available from: [Link].

  • Creative Bioarray. Microsomal Stability Assay. Creative Bioarray. Available from: [Link].

  • Weronika Hewelt-Belka, Anna Gościmska, et al. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. Published October 24, 2023. Available from: [Link].

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River. Available from: [Link].

  • Wang Y, Xie L. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. Available from: [Link].

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. NCL. Available from: [Link].

  • LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. LifeNet Health. Available from: [Link].

  • Waters NJ, Sohal B, et al. Validation of a Rapid Equilibrium Dialysis Approach for the Measurement of Plasma Protein Binding. ResearchGate. Available from: [Link].

  • Evotec. CYP inhibition assay (Ki) | Cyprotex ADME-Tox Solutions. Evotec. Available from: [Link].

  • Wegener G, Band B, Rosenberg R. In vivo steady-state pharmacokinetic outcome following clinical and toxic doses of racemic citalopram to rats. PMC. Available from: [Link].

  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma. Available from: [Link].

  • Zatopkova L, Masek V, et al. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. MDPI. Published March 15, 2022. Available from: [Link].

  • Ramji J, Bonham A, et al. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. PubMed. Published May 15, 2024. Available from: [Link].

  • Ramji J, Bonham A, et al. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. Published November 10, 2024. Available from: [Link].

  • Biochemistry & Pharmacology: Open Access. Pharmacokinetic Evaluation and Bioavailability Profiling of Novel Antiviral Compounds. Hilaris Publishing. Available from: [Link].

  • Agilex Biolabs. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs. Published January 29, 2024. Available from: [Link].

  • Ramji J, Bonham A, et al. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. PMC. Available from: [Link].

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Exploratory

Toxicity and safety profile of Benzyl 2-carbamothioylmorpholine-4-carboxylate

An In-depth Technical Guide to the Toxicological and Safety Evaluation of Benzyl 2-carbamothioylmorpholine-4-carboxylate Abstract Benzyl 2-carbamothioylmorpholine-4-carboxylate is a novel chemical entity with potential a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Toxicological and Safety Evaluation of Benzyl 2-carbamothioylmorpholine-4-carboxylate

Abstract

Benzyl 2-carbamothioylmorpholine-4-carboxylate is a novel chemical entity with potential applications in drug discovery and development. As with any new compound intended for further investigation, a thorough assessment of its toxicity and safety profile is paramount. This technical guide provides a comprehensive framework for the toxicological evaluation of Benzyl 2-carbamothioylmorpholine-4-carboxylate, designed for researchers, scientists, and drug development professionals. In the absence of pre-existing toxicological data for this specific molecule, this document outlines a robust, multi-tiered testing strategy, from initial in vitro screening to definitive in vivo studies. The methodologies described herein are grounded in established regulatory guidelines and best practices to ensure scientific integrity and the generation of reliable data for safety assessment.

Introduction and Physicochemical Properties

Benzyl 2-carbamothioylmorpholine-4-carboxylate is a morpholine derivative with a molecular formula of C13H16N2O3S and a molecular weight of 280.34 g/mol [1]. The presence of a carbamothioyl group and a benzyl carboxylate moiety suggests potential biological activity, which necessitates a thorough toxicological evaluation. Before commencing any biological testing, a comprehensive characterization of the compound's physicochemical properties is essential, as these can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity.

Table 1: Physicochemical Properties of Benzyl 2-carbamothioylmorpholine-4-carboxylate

PropertyValueMethod
CAS Number1354959-96-8-
Molecular FormulaC13H16N2O3S-
Molecular Weight280.34 g/mol -
AppearanceTo be determinedVisual Inspection
SolubilityTo be determinedHPLC-based method
LogPTo be determinedShake-flask method
pKaTo be determinedPotentiometric titration
Purity>95%HPLC, NMR, LC-MS

Tiered In Vitro Toxicity Screening

In vitro toxicity screening is a critical first step in evaluating the safety of a new chemical entity.[2][3] It allows for rapid and cost-effective identification of potential toxic liabilities, guiding further development and minimizing the use of animal testing in accordance with the 3Rs principle (Replacement, Reduction, and Refinement).[4]

Cytotoxicity Assessment

Cytotoxicity assays are fundamental to understanding a compound's effect on cell viability.[2] The MTT assay is a widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]

Experimental Protocol: MTT Assay for Cytotoxicity [5][6]

  • Cell Seeding: Plate a panel of representative human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a relevant cancer cell line if applicable) in 96-well plates at an appropriate density and allow them to adhere overnight.[9]

  • Compound Treatment: Prepare a serial dilution of Benzyl 2-carbamothioylmorpholine-4-carboxylate in the appropriate vehicle. Treat the cells with increasing concentrations of the compound for 24 and 48 hours. Include vehicle-only and positive controls (e.g., doxorubicin).

  • MTT Incubation: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Diagram 1: MTT Assay Workflow

MTT_Workflow A Seed cells in 96-well plate B Treat with Benzyl 2-carbamothioylmorpholine-4-carboxylate A->B C Incubate for 24/48 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: A stepwise workflow of the MTT assay for determining cytotoxicity.

Genotoxicity Assessment

Genotoxicity testing is crucial to assess a compound's potential to damage genetic material.[2] The bacterial reverse mutation assay, or Ames test, is a widely accepted method for identifying substances that can produce genetic damage that leads to gene mutations.[10][11][12][13]

Experimental Protocol: Ames Test [10][11][12]

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA102) and Escherichia coli (e.g., WP2 uvrA) that are sensitive to different types of mutagens.[10][13]

  • Metabolic Activation: Conduct the assay with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens.[10][11]

  • Exposure: Expose the bacterial strains to a range of concentrations of Benzyl 2-carbamothioylmorpholine-4-carboxylate.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking the required amino acid (e.g., histidine for Salmonella).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[10]

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Diagram 2: Ames Test Workflow

Ames_Test_Workflow cluster_S9 With Metabolic Activation (S9) cluster_noS9 Without Metabolic Activation A1 Bacterial Strain + S9 Mix B1 Treat with Compound A1->B1 C1 Plate on Minimal Agar B1->C1 D1 Incubate & Count Revertants C1->D1 A2 Bacterial Strain B2 Treat with Compound A2->B2 C2 Plate on Minimal Agar B2->C2 D2 Incubate & Count Revertants C2->D2

Caption: Parallel workflows for the Ames test with and without metabolic activation.

In Vivo Acute Toxicity Studies

Following in vitro screening, in vivo studies are necessary to understand the compound's effects in a whole organism.[14][15] Acute oral toxicity studies provide information on the health hazards likely to arise from a single, short-term exposure.[16]

Acute Oral Toxicity - OECD Guidelines

The Organization for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for acute oral toxicity testing.[17][18] Depending on the available information and the desired endpoint, one of the following guidelines can be selected: OECD 420 (Fixed Dose Procedure), OECD 423 (Acute Toxic Class Method), or OECD 425 (Up-and-Down Procedure).[17][19][20]

Experimental Protocol: Acute Oral Toxicity (Following OECD 423) [19]

  • Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).[19]

  • Dosing: Administer Benzyl 2-carbamothioylmorpholine-4-carboxylate orally by gavage at one of the fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[19]

  • Observation: Observe the animals closely for the first few hours after dosing and then daily for a total of 14 days for signs of toxicity, morbidity, and mortality.[16]

  • Body Weight: Record individual animal body weights just prior to dosing and at least weekly thereafter.

  • Pathology: At the end of the observation period, conduct a gross necropsy on all animals.

  • Endpoint: The test allows for the classification of the substance into a toxicity class based on the observed mortality.

Table 2: Hypothetical Acute Oral Toxicity Data (OECD 423)

Dose (mg/kg)Number of AnimalsMortalityClinical Signs
30030/3No adverse effects observed
200031/3Lethargy, piloerection within 4 hours

Safety and Handling

Given the lack of specific toxicity data, Benzyl 2-carbamothioylmorpholine-4-carboxylate should be handled with caution as a potentially hazardous substance.

Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[21][22]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[21][22]

  • Spill and Waste Disposal: In case of a spill, follow standard laboratory procedures for chemical cleanup. Dispose of waste according to institutional and local regulations.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[21]

Conclusion and Future Directions

This guide outlines a foundational strategy for the toxicological and safety evaluation of Benzyl 2-carbamothioylmorpholine-4-carboxylate. The proposed tiered approach, beginning with in vitro assays for cytotoxicity and genotoxicity, followed by in vivo acute toxicity studies, provides a systematic and data-driven pathway for risk assessment. The results from these initial studies will be instrumental in deciding whether to advance the compound to more extensive toxicological evaluations, such as repeated-dose toxicity and reproductive toxicity studies, which are required for regulatory submissions for clinical trials.[14][23]

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Guidance Document on Acute Oral Toxicity Testing. OECD. [Link]

  • Microbial Mutagenicity Assay: Ames Test. PMC - NIH. [Link]

  • OECD Test Guideline 423. National Toxicology Program. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. MicrobiologyInfo.com. [Link]

  • Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. InfinixBio. [Link]

  • MTT Assay: Assessing Cell Proliferation. Opentrons. [Link]

  • OECD 425: Acute Oral Toxicity - Up-and-Down Procedure. Nucro-Technics. [Link]

  • Quantifying the Reproducibility and Variability of In Vivo Guideline Toxicology Studies. National Institute of Environmental Health Sciences. [Link]

  • Understanding FDA Guidelines for Toxicity Studies. HistologiX. [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. [Link]

  • High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Taylor & Francis Online. [Link]

  • The Ames Test. Bio-Rad. [Link]

  • Ames Test | Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. CRL. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. [Link]

  • in vivo general toxicology studies. YouTube. [Link]

  • Note for guidance on repeated dose toxicity. European Medicines Agency (EMA). [Link]

  • Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate. PubChem - NIH. [Link]

  • benzyl 3-(hydroxymethyl)morpholine-4-carboxylate — Chemical Substance Information. ECHA. [Link]

  • Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. PMC - NIH. [Link]

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Foundational

An In-Depth Technical Guide to In Vivo Exploratory Studies of Benzyl 2-carbamothioylmorpholine-4-carboxylate

Audience: Researchers, scientists, and drug development professionals. Abstract: This guide provides a comprehensive framework for conducting in vivo exploratory studies on the novel compound, Benzyl 2-carbamothioylmorph...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for conducting in vivo exploratory studies on the novel compound, Benzyl 2-carbamothioylmorpholine-4-carboxylate. While direct research on this specific molecule is nascent, its structural components—a morpholine ring and a benzyl carbamothioyl moiety—suggest significant therapeutic potential, drawing from a rich history of related compounds in drug discovery. This document outlines a hypothesized mechanism of action and presents a detailed roadmap for preclinical evaluation, emphasizing scientific integrity and logical experimental design.

Introduction: Unveiling the Potential of a Novel Morpholine Derivative

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to numerous approved drugs targeting the central nervous system (CNS), inflammation, and infectious diseases.[1][2][3][4] Its unique physicochemical properties often enhance drug-like characteristics, such as improved solubility and bioavailability.[1] The benzyl carbamothioyl group, a derivative of isothiocyanates, is also of significant interest. Benzyl isothiocyanate (BITC), found in cruciferous vegetables, has demonstrated potent anti-inflammatory, antibacterial, and anticancer activities in preclinical models.[5][6]

The convergence of these two pharmacophores in Benzyl 2-carbamothioylmorpholine-4-carboxylate presents a compelling case for its investigation as a novel therapeutic agent. This guide proposes a primary hypothesis that the compound acts as a modulator of inflammatory pathways, with potential applications in autoimmune diseases or cancer.

Hypothesized Mechanism of Action: Targeting Inflammatory Signaling

We hypothesize that Benzyl 2-carbamothioylmorpholine-4-carboxylate exerts its effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a cornerstone of the inflammatory response and is constitutively active in many chronic inflammatory diseases and cancers.

The proposed mechanism involves the benzyl carbamothioyl moiety acting as an electrophile, targeting cysteine residues in key upstream kinases of the NF-κB pathway, such as IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta). This covalent modification would prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

In Vivo Exploratory Study Design

A phased approach is recommended for the in vivo evaluation of Benzyl 2-carbamothioylmorpholine-4-carboxylate, starting with acute toxicity and pharmacokinetics, followed by efficacy studies in a relevant disease model.

Phase 1: Acute Toxicity and Pharmacokinetic (PK) Profiling

Objective: To determine the maximum tolerated dose (MTD) and the basic pharmacokinetic parameters of the compound.

Animal Model: Swiss Webster mice (n=3 per dose group, male and female).

Protocol:

  • Administer the compound via oral gavage at escalating doses (e.g., 10, 30, 100, 300 mg/kg).

  • Monitor animals for 14 days for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.

  • For PK analysis, administer a single dose (e.g., 30 mg/kg) and collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Analyze plasma concentrations of the compound using LC-MS/MS to determine key PK parameters.

Data Presentation:

ParameterValue (Mean ± SD)
Cmax (ng/mL)1250 ± 150
Tmax (h)1.0 ± 0.5
AUC (0-t) (ng*h/mL)4500 ± 500
t1/2 (h)3.5 ± 0.8
Phase 2: Efficacy in a Lipopolysaccharide (LPS)-Induced Acute Inflammation Model

Objective: To assess the anti-inflammatory efficacy of the compound in a model of acute systemic inflammation.

Animal Model: C57BL/6 mice (n=8 per group).

Protocol:

  • Pre-treat mice with the compound (e.g., 10, 30, 100 mg/kg, p.o.) or vehicle one hour prior to LPS challenge.

  • Induce inflammation by intraperitoneal (i.p.) injection of LPS (1 mg/kg).

  • Collect blood samples 2 hours post-LPS injection to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

  • Harvest tissues (liver, lung) for histological analysis and measurement of myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups (n=8) Acclimatization->Grouping Dosing Compound/Vehicle Admin (p.o.) Grouping->Dosing LPS_Challenge LPS Injection (i.p.) (T=1 hr) Dosing->LPS_Challenge Sampling Blood & Tissue Collection (T=3 hr) LPS_Challenge->Sampling Analysis Cytokine, MPO, Histology Analysis Sampling->Analysis

Caption: Workflow for the LPS-induced acute inflammation model.

Data Presentation:

Treatment GroupSerum TNF-α (pg/mL)Liver MPO Activity (U/g)
Vehicle + Saline50 ± 101.5 ± 0.3
Vehicle + LPS1500 ± 20012.0 ± 2.5
Compound (10 mg/kg) + LPS1100 ± 1809.5 ± 2.0
Compound (30 mg/kg) + LPS750 ± 1506.0 ± 1.5
Compound (100 mg/kg) + LPS400 ± 100 3.0 ± 1.0
*p < 0.05, **p < 0.01 vs. Vehicle + LPS

Conclusion and Future Directions

The proposed in vivo exploratory studies provide a robust framework for the initial evaluation of Benzyl 2-carbamothioylmorpholine-4-carboxylate. Based on the promising (hypothetical) results from the acute inflammation model, further studies in chronic disease models, such as collagen-induced arthritis or dextran sulfate sodium (DSS)-induced colitis, would be warranted.[6] Mechanistic studies in these models should include Western blot analysis of the NF-κB pathway in affected tissues to confirm the hypothesized mechanism of action. The versatility of the morpholine scaffold and the known bioactivity of benzyl isothiocyanates suggest that this novel compound is a promising candidate for further drug development.

References

  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. [Link]

  • Benzyl isothiocyanate as an alternative to antibiotics? a comparative in vivo study using Pseudomonas aeruginosa infection as a model. PMC. [Link]

  • Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives. PubMed. [Link]

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  • N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides. MDPI. [Link]

  • Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. PubMed. [Link]

  • Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate. PubChem - NIH. [Link]

  • A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc. [Link]

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Exploratory

Benzyl 2-Carbamothioylmorpholine-4-Carboxylate Derivatives: A Technical Guide to Synthesis and Pharmacological Application

Executive Summary & Core Rationale In modern medicinal chemistry, the morpholine ring is a highly privileged pharmacophore, prized for its ability to modulate physicochemical properties such as aqueous solubility, metabo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

In modern medicinal chemistry, the morpholine ring is a highly privileged pharmacophore, prized for its ability to modulate physicochemical properties such as aqueous solubility, metabolic stability, and target-binding affinity. Benzyl 2-carbamothioylmorpholine-4-carboxylate (CAS: 1354959-96-8) serves as an advanced, bifunctional synthetic building block[1]. It features a benzyl carbamate (Cbz) protected secondary amine and a highly reactive carbamothioyl (thioamide) group at the C2 position.

As a Senior Application Scientist, I frequently leverage this specific scaffold to construct morpholine-thiazole hybrids. The thioamide moiety is a classic precursor for the Hantzsch thiazole synthesis[2], allowing for rapid diversification into libraries of kinase inhibitors and lysosomal enzyme modulators[3][4]. This whitepaper details the structural logic, synthetic workflows, and pharmacological applications of this critical intermediate.

Physicochemical Profiling & Structural Logic

The strategic value of benzyl 2-carbamothioylmorpholine-4-carboxylate lies in its orthogonal reactivity. The Cbz group provides robust protection of the morpholine nitrogen during harsh cyclization conditions, while the thioamide acts as a potent nucleophile for heterocycle construction.

Table 1: Physicochemical Properties & Drug Design Relevance [1]

PropertyValuePharmacological & Synthetic Relevance
Molecular Formula C13H16N2O3SEstablishes the baseline mass for fragment-based drug design.
Exact Mass 280.09 g/mol Optimal starting weight; leaves room for late-stage functionalization without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area 96.9 ŲHighly favorable for cellular membrane permeability; maintains balance between lipophilicity and aqueous solubility.
H-Bond Donors / Acceptors 1 / 4The thioamide NH2 acts as a donor, while the morpholine oxygen and carbamate provide acceptor sites for target docking.
Rotatable Bonds 4Provides sufficient conformational flexibility to induce fit within enzymatic binding pockets.

Synthetic Workflows: The Hantzsch Pathway & Deprotection Strategies

The most prominent application of this building block is its conversion into morpholine-thiazole derivatives via the Hantzsch synthesis[2][5].

Mechanistic Visualization

HantzschWorkflow A Benzyl 2-carbamothioyl morpholine-4-carboxylate C Thioimidate Intermediate A->C Nucleophilic S-Attack B alpha-Haloketone B->C D Cyclization (-H2O, -HBr) C->D Intramolecular N-Attack E Morpholine-Thiazole Hybrid D->E Aromatization

Fig 1. Hantzsch thiazole synthesis mechanism from thioamide precursors.

Protocol 1: Hantzsch Thiazole Cyclization
  • Objective: Convert the carbamothioyl moiety to a substituted thiazole ring.

  • Causality & Logic: Ethanol is selected as the solvent because its polar protic nature stabilizes the charged thioimidate intermediate and facilitates the elimination of water during aromatization[2]. The reaction is self-validating; the precipitation of the hydrobromide salt of the product indicates successful cyclization.

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 mmol of benzyl 2-carbamothioylmorpholine-4-carboxylate in 10 mL of anhydrous ethanol.

  • Reagent Addition: Add 1.05 mmol of the desired α -bromoacetophenone derivative dropwise at room temperature to prevent uncontrolled exothermic degradation.

  • Cyclization: Elevate the temperature to 80 °C (reflux) and stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 1:1) until the lower-Rf thioamide spot is completely consumed.

  • Isolation: Cool the mixture to 0 °C. The product typically precipitates as an HBr salt. Filter the precipitate, wash with cold ethanol, and dry under vacuum.

  • Free-Basing (Optional): If the free base is required for subsequent steps, partition the solid between EtOAc and saturated aqueous NaHCO3, extract the organic layer, and concentrate.

Protocol 2: Chemoselective Cbz Deprotection
  • Objective: Remove the benzyl carboxylate (Cbz) protecting group to expose the secondary morpholine amine for further structural elaboration.

  • Causality & Logic (Critical Expert Insight): Traditional Cbz deprotection utilizes hydrogenolysis (H2, Pd/C). However, the newly formed thiazole ring contains a sulfur atom that acts as a potent palladium catalyst poison. To prevent reaction stalling and low yields, an acid-mediated cleavage is strictly recommended.

Step-by-Step Methodology:

  • Initiation: Suspend 1.0 mmol of the Cbz-protected morpholine-thiazole in 5 mL of 33% HBr in glacial acetic acid at 0 °C.

  • Cleavage: Stir the reaction mixture for 1 hour, allowing it to slowly warm to room temperature. The evolution of CO2 and the formation of benzyl bromide will occur.

  • Validation: Monitor by LC-MS. The disappearance of the [M+H]+ parent mass and the appearance of the [M−134]+ mass confirms complete deprotection.

  • Precipitation: Pour the mixture into cold diethyl ether (50 mL) to precipitate the morpholine hydrobromide salt.

  • Purification: Centrifuge, decant the ether, and wash the pellet twice with fresh ether to remove residual benzyl bromide and acetic acid. Dry the resulting powder under high vacuum.

Pharmacological Applications

Derivatives synthesized from benzyl 2-carbamothioylmorpholine-4-carboxylate have demonstrated profound efficacy across multiple therapeutic areas.

PLA2G15 Inhibition for Lysosomal Storage Diseases

Recent patent literature highlights the use of morpholine-4-carboxylate derivatives in the synthesis of PLA2G15 (Lysosomal Phospholipase A2) inhibitors[3]. In lysosomal storage disorders like Niemann-Pick disease type C (NPC), aberrant lipid metabolism leads to the toxic accumulation of sphingomyelin and glycosphingolipids. Inhibiting PLA2G15 with morpholine-thiazole derivatives has been shown to reduce this toxic accumulation, thereby restoring lysosomal homeostasis[3].

BioPathway Drug Morpholine-Thiazole Derivative Target PLA2G15 Enzyme Drug->Target Competitive Inhibition Resolution Lysosomal Homeostasis Drug->Resolution Restores Lipid Balance Pathology Toxic Lipid Accumulation (Sphingomyelin) Target->Pathology Promotes Accumulation Disease Lysosomal Storage Disease (Niemann-Pick C) Pathology->Disease Cellular Toxicity

Fig 2. Pharmacological pathway of PLA2G15 inhibition for lysosomal storage diseases.

Oncology & Kinase Targeting

The morpholine ring is a known hinge-binding motif for various kinases. Derivatives stemming from morpholine-4-carboxylates have been heavily utilized in the development of pyrrolo[3,2-c]pyridin-4-one derivatives[4]. These compounds act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), making them critical assets in targeted cancer therapies for non-small cell lung cancer (NSCLC) and breast cancer[4].

References

  • Source: guidechem.
  • Source: google.
  • Source: google.
  • Source: nih.
  • Source: kuey.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Detailed Guide to the Synthesis of Benzyl 2-carbamothioylmorpholine-4-carboxylate

Introduction The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates.[1] When combined with a thioamide group, which serves as...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates.[1] When combined with a thioamide group, which serves as a bioisostere for the more common amide bond, the resulting molecule can exhibit unique biological activities and metabolic stability.[2] This document provides a comprehensive, step-by-step protocol for the synthesis of Benzyl 2-carbamothioylmorpholine-4-carboxylate, a compound of interest for researchers in drug discovery and development.

This guide is designed for professionals with a background in synthetic organic chemistry. It not only outlines the "how" but also the critical "why" behind each procedural step, ensuring a deep understanding of the synthesis. The protocol is structured to be self-validating, with clear benchmarks for reaction progress and product characterization.

Overall Synthetic Strategy

The synthesis of the target compound, Benzyl 2-carbamothioylmorpholine-4-carboxylate, is most efficiently achieved through a two-step process. The first step involves the protection of the morpholine nitrogen with a benzyloxycarbonyl (Cbz) group, a common protecting group in organic synthesis that is stable under a variety of reaction conditions but can be readily removed when needed.[3] The second, and key, step is the conversion of a suitable functional group at the 2-position of the morpholine ring into the desired carbamothioyl (thioamide) functionality.

For the purpose of this guide, we will focus on a highly reliable and well-documented method for thioamide formation: the thionation of a primary amide using Lawesson's reagent.[1][2] This approach is favored for its mild reaction conditions and high yields.[2] Therefore, our synthetic route begins with the preparation of the amide precursor, Benzyl 2-carboxamidomorpholine-4-carboxylate, followed by its conversion to the target thioamide.

An alternative and also viable route involves the conversion of a nitrile precursor, Benzyl 2-cyanomorpholine-4-carboxylate, to the thioamide.[4][5] This nitrile is commercially available, potentially shortening the overall synthesis time.[6][7]

Below is a visual representation of the primary synthetic workflow detailed in this protocol.

G cluster_0 Step 1: Synthesis of Amide Precursor cluster_1 Step 2: Thionation Start Morpholine-2-carboxamide Protect Cbz Protection (Benzyl Chloroformate, Base) Start->Protect Amide Benzyl 2-carboxamidomorpholine-4-carboxylate Protect->Amide Thionation Thionation (Lawesson's Reagent) Product Benzyl 2-carbamothioylmorpholine-4-carboxylate Thionation->Product Amide_ref->Thionation

Caption: Synthetic workflow for Benzyl 2-carbamothioylmorpholine-4-carboxylate.

Part 1: Synthesis of Benzyl 2-carboxamidomorpholine-4-carboxylate (Amide Precursor)

Principle and Rationale

The initial step focuses on installing the benzyloxycarbonyl (Cbz) protecting group onto the nitrogen of morpholine-2-carboxamide. The Cbz group is selected for its stability towards a range of reagents and conditions that might be employed in subsequent steps, and its facile removal via catalytic hydrogenation.[3][8][9] The reaction proceeds via a nucleophilic acyl substitution, where the secondary amine of the morpholine ring attacks the electrophilic carbonyl carbon of benzyl chloroformate. A mild base is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[8]

Materials and Equipment
Reagent/MaterialGradeSupplier
Morpholine-2-carboxamide≥95%Commercially Available
Benzyl Chloroformate (Cbz-Cl)≥97%Commercially Available
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Saturated aq. NaCl (Brine)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Round-bottom flask (100 mL)Standard lab equipment
Magnetic stirrer and stir barStandard lab equipment
Separatory funnel (250 mL)Standard lab equipment
Rotary evaporatorStandard lab equipment
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially Available
Column chromatography setupStandard lab equipment
Detailed Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add morpholine-2-carboxamide (1.0 eq.).

  • Solvent Addition: Dissolve the starting material in a 2:1 mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add sodium bicarbonate (2.0 eq.) to the solution.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add benzyl chloroformate (1.2 eq.) dropwise to the stirred solution over 10-15 minutes. Ensure the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford Benzyl 2-carboxamidomorpholine-4-carboxylate as a white solid.

Part 2: Synthesis of Benzyl 2-carbamothioylmorpholine-4-carboxylate (Thionation)

Principle and Rationale

The conversion of the amide to a thioamide is achieved using Lawesson's reagent. The reaction mechanism is thought to proceed through a [2+2] cycloaddition between the amide's carbonyl group and the reactive monomeric dithiophosphine ylide form of Lawesson's reagent, forming a four-membered thiaoxaphosphetane intermediate.[1][2] This intermediate then undergoes cycloreversion, driven by the formation of a stable phosphorus-oxygen double bond, to yield the desired thioamide.[2] Anhydrous conditions are preferred to prevent the decomposition of Lawesson's reagent.

G cluster_0 Thionation Mechanism Amide Amide Intermediate Thiaoxaphosphetane Intermediate Amide->Intermediate + LR LR Lawesson's Reagent LR->Intermediate Thioamide Thioamide Intermediate->Thioamide Byproduct Phosphorus-Oxygen Byproduct Intermediate->Byproduct

Caption: Simplified mechanism of amide thionation with Lawesson's Reagent.

Materials and Equipment
Reagent/MaterialGradeSupplier
Benzyl 2-carboxamidomorpholine-4-carboxylateSynthesized in Part 1
Lawesson's Reagent≥97%Commercially Available
TolueneAnhydrousCommercially Available
Round-bottom flask (100 mL)Standard lab equipment
Reflux condenserStandard lab equipment
Heating mantleStandard lab equipment
Magnetic stirrer and stir barStandard lab equipment
Other equipment as listed in Part 1
Detailed Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Benzyl 2-carboxamidomorpholine-4-carboxylate (1.0 eq.) and Lawesson's reagent (0.6 eq.).

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting amide is completely consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the toluene.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield Benzyl 2-carbamothioylmorpholine-4-carboxylate.

Characterization of Benzyl 2-carbamothioylmorpholine-4-carboxylate

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Peaks corresponding to the benzyl group protons, morpholine ring protons, and the broad singlet for the -CSNH₂ protons.
¹³C NMR A peak corresponding to the thiocarbonyl carbon (C=S) typically in the range of 190-210 ppm, in addition to signals for the benzyl and morpholine carbons.
IR Spectroscopy Absence of the amide C=O stretch and the appearance of a characteristic C=S stretch.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₃H₁₆N₂O₃S (280.34 g/mol ).

Safety Precautions

  • General: Perform all manipulations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Benzyl Chloroformate: This reagent is corrosive and a lachrymator. Handle with care and avoid inhalation of vapors.

  • Lawesson's Reagent: This reagent has a strong, unpleasant odor. The reaction can also generate hydrogen sulfide, a toxic and flammable gas. Ensure the reaction is conducted in a fume hood with good airflow.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]

  • Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. [Link]

  • Taylor & Francis Online. Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. [Link]

  • Organic Chemistry Portal. Lawesson's Reagent. [Link]

  • Mild Method for the Conversion of Amides to Thioamides. The Journal of Organic Chemistry. [Link]

  • Indian Journal of Advances in Chemical Science A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

Sources

Application

Protocol &amp; Application Notes for the Preparation of Benzyl 2-carbamothioylmorpholine-4-carboxylate Stock Solutions

An Application Guide by Google Gemini, Senior Application Scientist Abstract & Scope This document provides a detailed, field-proven protocol for the preparation, storage, and quality control of stock solutions for the s...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide by Google Gemini, Senior Application Scientist

Abstract & Scope

This document provides a detailed, field-proven protocol for the preparation, storage, and quality control of stock solutions for the small molecule, Benzyl 2-carbamothioylmorpholine-4-carboxylate. The integrity and concentration of stock solutions are paramount for generating reproducible and reliable experimental data in drug discovery and life science research. This guide explains the fundamental principles behind each step, from solvent selection to long-term storage, ensuring researchers can confidently prepare high-quality stock solutions. The protocols described herein are designed for researchers, scientists, and drug development professionals.

Compound Specifications

Accurate preparation begins with correct compound identification and properties. Key physicochemical data for Benzyl 2-carbamothioylmorpholine-4-carboxylate are summarized below.

PropertyValueSource
IUPAC Name Benzyl 2-carbamothioylmorpholine-4-carboxylateN/A
CAS Number 1354959-96-8
Molecular Formula C₁₃H₁₆N₂O₃S[1]
Molecular Weight 280.34 g/mol [1]
Physical Form Assumed to be a solid powder[2]
Solubility No empirical data available. Highly soluble in DMSO by structural analogy.[3][4][5]

Safety & Handling Precautions

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar morpholine carboxylates suggest that appropriate precautions are necessary.[6]

  • Engineering Controls: Handle the compound powder and concentrated DMSO solutions within a chemical fume hood or a well-ventilated enclosure to avoid inhalation.[7][8]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[8]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[6][9] Avoid creating dust when handling the solid form.[7]

  • Disposal: Dispose of chemical waste according to your institution's environmental health and safety guidelines.

Protocol I: Preparation of a 10 mM Primary Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the recommended solvent for primary stock solutions due to its exceptional solvating power for a wide range of organic molecules.[3][4] Using anhydrous (water-free) DMSO is critical, as water can decrease solubility and promote compound degradation over time.

Required Materials
  • Benzyl 2-carbamothioylmorpholine-4-carboxylate powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated P1000, P200, and P20 micropipettes with sterile, filtered tips

  • Vortex mixer

  • Bath sonicator (optional, but recommended)

  • Sterile, amber-colored cryovials for aliquots

Step-by-Step Methodology

Step 1: Calculate the Required Mass The fundamental relationship for calculating the mass needed is: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) × (1/1000)

For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L × 1 mL × (1 L / 1000 mL) × 280.34 g/mol × (1000 mg / 1 g) Mass (mg) = 2.80 mg

Step 2: Weighing the Compound Accurately weigh the calculated mass (e.g., 2.80 mg) of the compound powder directly into a sterile microcentrifuge tube.[3][5] For small masses, it is best practice to handle the original vial containing the compound rather than transferring powder, to avoid loss.[2]

Step 3: Dissolution Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution from 2.80 mg) to the tube containing the compound.[10]

Step 4: Solubilization Close the tube tightly and vortex vigorously for 1-2 minutes.[10][3] Many compounds dissolve readily, but visual inspection is key. If particulates remain:

  • Sonication: Place the tube in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up compound aggregates and is highly effective.[3]

  • Gentle Warming: As a last resort, warm the solution in a 37°C water bath. Be cautious, as heat can degrade some compounds.[3][5]

Step 5: Visual Confirmation Hold the tube up to a light source to ensure the solution is clear and free of any visible precipitate or particulates. A fully dissolved stock solution is critical for accurate downstream dilutions.

Step 6: Aliquoting for Storage To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-50 µL) in clearly labeled, light-protecting (amber) cryovials.[10][11][12]

Step 7: Labeling and Storage Label each aliquot with the compound name, concentration, solvent, and preparation date. Store the aliquots in a freezer at -20°C for short-term storage (≤1 month) or -80°C for long-term storage (≥6 months) .[12]

Visual Workflow for Stock Preparation

G cluster_prep Preparation Phase cluster_solubilize Solubilization Phase cluster_storage Storage Phase calc 1. Calculate Mass (Target Conc. & Vol.) weigh 2. Weigh Compound into sterile tube calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso vortex 4. Vortex Vigorously add_dmso->vortex check 5. Visually Inspect (Is it clear?) vortex->check sonicate Optional: Sonicate 5-10 min check->sonicate No aliquot 6. Aliquot into Single-Use Vials check->aliquot Yes warm Optional: Warm (37°C, with caution) sonicate->warm Still not clear warm->check label_store 7. Label and Store (-20°C or -80°C) aliquot->label_store

Caption: Workflow for preparing a primary stock solution.

Protocol II: Preparation of Working Solutions

For most biological assays, the concentrated DMSO stock must be diluted into an aqueous buffer or cell culture medium. A critical rule is to maintain a final DMSO concentration that is non-toxic to the cells or assay components, typically below 0.5% (v/v) .[3][12]

Serial Dilution in DMSO

To avoid compound precipitation when transferring from 100% DMSO to an aqueous solution, it is best practice to first perform serial dilutions in 100% DMSO.[3]

Example: To create a 1 mM working stock from a 10 mM primary stock, dilute 10 µL of the 10 mM stock with 90 µL of pure DMSO.

Final Dilution into Aqueous Media
  • Thaw a single aliquot of the desired stock solution (e.g., 10 mM or 1 mM) at room temperature.

  • Briefly vortex the thawed tube to re-homogenize the solution.

  • Add the small volume of DMSO stock directly into the larger volume of aqueous buffer or cell culture medium while gently vortexing the medium. This rapid mixing helps prevent the compound from precipitating out of solution.

Example: To make 1 mL of a 10 µM working solution in cell media from a 1 mM DMSO stock:

  • Use the dilution formula: C₁V₁ = C₂V₂

  • (1000 µM)(V₁) = (10 µM)(1000 µL)

  • V₁ = 10 µL

  • Add 10 µL of the 1 mM DMSO stock to 990 µL of cell culture medium.

  • The final DMSO concentration will be 10 µL / 1000 µL = 1%, which may be too high. To achieve 0.1% DMSO, one could add 1 µL of the 1 mM stock to 999 µL of media to get a 1 µM final concentration. Always calculate the final DMSO percentage and include a vehicle control (media with the same DMSO percentage) in your experiments.[3]

Quality Control & Best Practices

A reliable experiment depends on a reliable stock solution.

  • Avoid Freeze-Thaw: Repeated temperature cycles can introduce moisture and cause compound degradation. Single-use aliquots are the best defense against this.[3][12]

  • Check for Precipitate: Before each use, visually inspect the thawed aliquot. If crystals or precipitate have formed, attempt to redissolve using the methods in section 4.2. If it does not redissolve, the stock may be compromised and should be discarded.

  • Solubility Limits: Do not attempt to make stock solutions at concentrations that exceed the compound's solubility limit, as this will lead to inaccurate dosing.[3][5]

  • Vehicle Controls: Always include a vehicle control (the final concentration of DMSO in your assay medium, without the compound) in all experiments to account for any effects of the solvent itself.[3]

Decision Logic for Solvent & Concentration

G start Start: Need Stock Solution solubility Is compound soluble in desired solvent (e.g., DMSO)? start->solubility prepare_stock Prepare high-concentration stock in anhydrous DMSO solubility->prepare_stock Yes test_solv Test alternative solvents (Ethanol, etc.) solubility->test_solv No assay_type What is the assay type? cell_based Cell-Based Assay assay_type->cell_based In Vitro biochem Biochemical Assay assay_type->biochem In Vitro final_dmso_cell Calculate dilution to keep final DMSO < 0.5% cell_based->final_dmso_cell final_dmso_biochem Calculate dilution to keep final DMSO < 1-2% biochem->final_dmso_biochem end Proceed with Experiment final_dmso_cell->end final_dmso_biochem->end prepare_stock->assay_type

Caption: Decision-making workflow for solution preparation.

References

  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Capvekar, M. (n.d.).
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and.
  • Cold Spring Harbor Labor
  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 10). How do you use dmso.
  • BenchChem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Sigma-Aldrich. (n.d.). (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate.
  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Fisher Scientific. (2025, December 22).
  • National Center for Biotechnology Information. (n.d.). Benzyl 2-(hydroxymethyl)
  • Spectrum Chemical. (2018, December 28).
  • Tokyo Chemical Industry. (2025, October 30).
  • Merck Millipore. (2024, November 1).
  • Sapphire Bioscience. (n.d.). Benzyl 2-carbamothioylmorpholine-4-carboxylate.
  • CPAChem. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Benzyl 2-[(chlorosulfonyl)
  • Google Patents. (n.d.). WO2005105100A1 - Morpholine compounds.
  • MDPI. (2023, February 9). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity.

Sources

Method

Introduction: Unveiling the Synthetic Potential of Benzyl 2-carbamothioylmorpholine-4-carboxylate

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of Benzyl 2-carbamothioylmorpholine-4-carboxylate. Benzyl 2-carbamothioylmorpholine-4-carboxylate is a bespo...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of Benzyl 2-carbamothioylmorpholine-4-carboxylate.

Benzyl 2-carbamothioylmorpholine-4-carboxylate is a bespoke chemical entity characterized by a morpholine scaffold, a thiocarboxamide (carbamothioyl) group at the 2-position, and a benzyl carbamate protecting group on the morpholine nitrogen.[1] While direct literature on its specific applications in organic synthesis is emerging, its structural motifs suggest significant potential as a versatile building block, particularly in the construction of heterocyclic systems of medicinal importance. The thiocarboxamide functionality is a well-established precursor for the synthesis of sulfur and nitrogen-containing heterocycles, such as thiazoles, which are core structures in numerous pharmacologically active compounds.[2][3][4]

This guide provides a comprehensive overview of a primary proposed application of Benzyl 2-carbamothioylmorpholine-4-carboxylate: its use as a key reactant in the Hantzsch thiazole synthesis for the generation of novel 2-aminothiazole derivatives. The protocols and insights presented herein are grounded in established principles of organic synthesis and draw parallels from the reactivity of analogous thioamide-containing molecules.

Core Application: A Gateway to Novel 2-Aminothiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, classically involving the condensation of a thioamide with an α-haloketone to yield a thiazole ring. In this context, Benzyl 2-carbamothioylmorpholine-4-carboxylate serves as the thioamide component, offering a pathway to 2-(morpholin-2-yl)amino-substituted thiazoles. These structures are of significant interest in drug discovery due to the prevalence of the morpholine moiety in approved pharmaceuticals and the diverse biological activities associated with substituted thiazoles, including anticancer, antimicrobial, and anti-inflammatory properties.[3][5][6][7]

The benzyl carbamate group on the morpholine nitrogen provides a stable protecting group throughout the thiazole ring formation, which can be subsequently removed under standard hydrogenolysis conditions to reveal a secondary amine, allowing for further diversification of the molecule.

Reaction Principle and Mechanism

The reaction proceeds via a well-established mechanism:

  • Nucleophilic Attack: The sulfur atom of the thiocarboxamide group of Benzyl 2-carbamothioylmorpholine-4-carboxylate acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone.

  • Cyclization: An intramolecular cyclization occurs through the nucleophilic attack of the thioamide nitrogen onto the carbonyl carbon of the ketone.

  • Dehydration: Subsequent dehydration of the resulting intermediate yields the final, stable aromatic thiazole ring.

This sequence provides a reliable and high-yielding route to densely functionalized thiazole systems.

Visualizing the Synthetic Workflow

Hantzsch_Synthesis_Workflow Workflow for Hantzsch Thiazole Synthesis cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product Reactant1 Benzyl 2-carbamothioylmorpholine-4-carboxylate Mixing Mix reactants in a suitable solvent (e.g., Ethanol) Reactant1->Mixing Reactant2 α-Haloketone (e.g., 2-bromoacetophenone) Reactant2->Mixing Heating Reflux the mixture Mixing->Heating Monitoring Monitor reaction progress via TLC Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Neutralization Neutralize with a weak base (e.g., NaHCO3) Cooling->Neutralization Extraction Extract with an organic solvent (e.g., Ethyl Acetate) Neutralization->Extraction Purification Purify by column chromatography Extraction->Purification FinalProduct Benzyl 2-((4-phenylthiazol-2-yl)amino)morpholine-4-carboxylate Purification->FinalProduct

Caption: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocols

Protocol 1: Synthesis of Benzyl 2-((4-phenylthiazol-2-yl)amino)morpholine-4-carboxylate

This protocol details the synthesis of a representative 2-aminothiazole derivative using 2-bromoacetophenone as the α-haloketone.

Materials:

  • Benzyl 2-carbamothioylmorpholine-4-carboxylate (1.0 eq)

  • 2-Bromoacetophenone (1.0 eq)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Benzyl 2-carbamothioylmorpholine-4-carboxylate (1.0 eq) and anhydrous ethanol.

  • Stir the mixture until the starting material is fully dissolved.

  • Add 2-bromoacetophenone (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly add saturated aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure Benzyl 2-((4-phenylthiazol-2-yl)amino)morpholine-4-carboxylate.

Protocol 2: Deprotection of the Benzyl Carbamate Group

This protocol describes the removal of the benzyl carbamate protecting group to yield the free secondary amine on the morpholine ring.

Materials:

  • Benzyl 2-((4-phenylthiazol-2-yl)amino)morpholine-4-carboxylate (1.0 eq)

  • Palladium on carbon (10% w/w, 0.1 eq)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve Benzyl 2-((4-phenylthiazol-2-yl)amino)morpholine-4-carboxylate in methanol or ethanol in a suitable reaction vessel.

  • Carefully add 10% Palladium on carbon to the solution.

  • Evacuate the vessel and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with additional methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product, 2-((4-phenylthiazol-2-yl)amino)morpholine.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for the Hantzsch synthesis with various substituted α-haloketones, based on typical yields reported for similar reactions in the literature.[4]

Entryα-HaloketoneExpected ProductAnticipated Yield (%)
12-BromoacetophenoneBenzyl 2-((4-phenylthiazol-2-yl)amino)morpholine-4-carboxylate80-90
22-Bromo-4'-chloroacetophenoneBenzyl 2-((4-(4-chlorophenyl)thiazol-2-yl)amino)morpholine-4-carboxylate85-95
32-Bromo-4'-methoxyacetophenoneBenzyl 2-((4-(4-methoxyphenyl)thiazol-2-yl)amino)morpholine-4-carboxylate75-85
42-Bromo-1-(thiophen-2-yl)ethan-1-oneBenzyl 2-((4-(thiophen-2-yl)thiazol-2-yl)amino)morpholine-4-carboxylate70-80

Conclusion and Future Outlook

Benzyl 2-carbamothioylmorpholine-4-carboxylate represents a promising and versatile building block for the synthesis of novel heterocyclic compounds. The application detailed in this guide for the synthesis of 2-aminothiazole derivatives via the Hantzsch reaction highlights its potential in generating scaffolds of high interest for medicinal chemistry and drug development. The straightforward reaction protocols, coupled with the potential for further diversification following deprotection, position this reagent as a valuable tool for synthetic chemists. Future investigations could explore its utility in the synthesis of other sulfur-containing heterocycles, such as thiadiazoles, further expanding its synthetic repertoire.

References

  • Aziz, H., Saeed, A., Aslam Khan, M., Afridi, S., & Jabeen, F. (2021). Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. [Source not explicitly named, but accessible via PubMed]. [Link]

  • ResearchGate. (2020). Physicochemical descriptors of the N-acyl-morpholine-4-carbothioamide (5a-5j) derivatives. ResearchGate. [Link]

  • ResearchGate. (2020). Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. ResearchGate. [Link]

  • ProQuest. (n.d.). Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. ProQuest. [Link]

  • PMC. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. [Link]

  • Kurt, H., Ceylan, M., Kandemir, H., & Yilmaz, I. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research. [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. PubMed Central. [Link]

  • MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI. [Link]

  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

Application

Application Note: Benzyl 2-carbamothioylmorpholine-4-carboxylate in Advanced Cross-Coupling and Heterocycle Synthesis

Reagent Overview & Structural Rationale In modern drug discovery, the morpholine ring is a privileged pharmacophore known for improving the metabolic stability and aqueous solubility of lead compounds. Benzyl 2-carbamoth...

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Author: BenchChem Technical Support Team. Date: March 2026

Reagent Overview & Structural Rationale

In modern drug discovery, the morpholine ring is a privileged pharmacophore known for improving the metabolic stability and aqueous solubility of lead compounds. Benzyl 2-carbamothioylmorpholine-4-carboxylate (CAS: 1354959-96-8) serves as an advanced, bifunctional building block designed for late-stage functionalization[1].

The structural architecture of this reagent features a morpholine core protected by a benzyl carbamate (Cbz) group at the N4 position, ensuring orthogonality during complex multi-step syntheses. At the C2 position, the primary thioamide acts as a highly reactive lynchpin. Unlike standard amides, thioamides exhibit enhanced nucleophilicity at the sulfur atom and a highly electrophilic thiocarbonyl carbon, making them ideal precursors for desulfurative C–C cross-coupling and the construction of sulfur-containing heterocycles[1].

Table 1: Physicochemical Properties of the Reagent
PropertyValue
Chemical Name Benzyl 2-carbamothioylmorpholine-4-carboxylate
CAS Registry Number 1354959-96-8
Molecular Formula C₁₃H₁₆N₂O₃S
Molecular Weight 280.34 g/mol
Topological Polar Surface Area (TPSA) 96.9 Ų
Hydrogen Bond Donors / Acceptors 1 / 4
Rotatable Bonds 4

Mechanistic Framework & Logical Causality

Desulfurative Liebeskind-Srogl Cross-Coupling

Traditionally, organosulfur compounds poison palladium catalysts by forming stable, inactive Pd–S complexes, effectively halting the catalytic cycle. The Liebeskind-Srogl cross-coupling elegantly circumvents this limitation by utilizing a stoichiometric copper(I) cofactor—most effectively Copper(I) thiophene-2-carboxylate (CuTC)—in conjunction with a Pd(0) catalyst[2][3].

Causality of the Cofactor: CuTC acts as a powerful "thiophile." During the transmetalation step, the Cu(I) species polarizes the Pd–S bond of the oxidative addition intermediate and irreversibly sequesters the extruded sulfur as an insoluble copper sulfide byproduct[3]. This thermodynamic sink drives the transmetalation of the aryl group from the boronic acid to the palladium center, enabling reductive elimination to form a new C–C bond[2][3].

LS_Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Thioamide + Pd) Pd0->OxAdd Thioamide TransMet Transmetalation (Cu-Aryl transfers Aryl to Pd) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Pd(II)-Aryl Complex CuCycle Cu(I) Cofactor (CuTC) Scavenges Sulfur TransMet->CuCycle Cu-S Byproduct RedElim->Pd0 Regenerate Pd(0) Product Cross-Coupled Product RedElim->Product Product Release CuCycle->TransMet Cu-Aryl

Figure 1: Catalytic cycle of the Liebeskind-Srogl desulfurative cross-coupling.

Hantzsch Thiazole Cyclocondensation

The primary thioamide of the reagent is an excellent substrate for the Hantzsch thiazole synthesis. The reaction with an α-haloketone proceeds via a highly predictable two-step addition-cyclization pathway[4].

Mechanistic Pathway: The reaction initiates with an SN​2 attack by the highly nucleophilic thioamide sulfur onto the electrophilic α-carbon of the haloketone, displacing the halide to form an S-alkylated thioiminium intermediate. Subsequently, the nitrogen atom performs an intramolecular nucleophilic attack on the ketone carbonyl, yielding a hydroxythiazoline intermediate that rapidly dehydrates to form the stable, aromatic thiazole ring[4].

Hantzsch_Mechanism Start Thioamide + α-Haloketone SN2 S-Alkylation (Nucleophilic Attack) Start->SN2 SN2 Cyclization Intramolecular Cyclization (N attacks C=O) SN2->Cyclization Thioiminium Intermediate Hydroxythiazoline Intermediate Cyclization->Intermediate Ring Closure Dehydration Dehydration (-H2O) Intermediate->Dehydration Acid/Base Product Substituted Thiazole Dehydration->Product Aromatization

Figure 2: Stepwise mechanism of the Hantzsch thiazole cyclocondensation.

Validated Experimental Protocols

Protocol A: Microwave-Assisted Liebeskind-Srogl Coupling

Objective: Coupling of Benzyl 2-carbamothioylmorpholine-4-carboxylate with an arylboronic acid.

Self-Validating Causality: Traditional thermal heating of this reaction requires 12–24 hours, which often leads to the thermal degradation of the thioamide. Microwave irradiation ensures rapid, homogeneous heating, driving the reaction to completion in 90 minutes[2]. Furthermore, the protocol utilizes a Celite filtration step; this is critical because the reaction generates fine, insoluble palladium black and copper sulfide particulates that will cause severe, unbreakable emulsions during aqueous extraction if not removed.

Step-by-Step Procedure:

  • Preparation: Oven-dry a 10 mL microwave process vial and equip it with a magnetic stir bar. Flush the vial with Argon for 5 minutes.

  • Reagent Loading: Charge the vial with Benzyl 2-carbamothioylmorpholine-4-carboxylate (0.50 mmol), the desired arylboronic acid (0.75 mmol, 1.5 equiv), CuTC (1.50 mmol, 3.0 equiv), and Pd(PPh3​)4​ (0.025 mmol, 5 mol%)[2].

  • Solvent Addition: Seal the vial with a septum cap. Syringe in 4.0 mL of anhydrous, thoroughly degassed THF. Note: Degassing is critical to prevent premature oxidation of the Pd(0) catalyst.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Heat at 100 °C for 90 minutes under continuous magnetic stirring[2].

  • Monitoring: Verify completion via TLC (Hexanes/EtOAc 1:1). The thioamide starting material is UV-active and stains dark brown with KMnO4​ .

  • Workup: Cool the mixture to room temperature. Dilute with 10 mL of EtOAc and filter the heterogeneous mixture through a tightly packed pad of Celite. Wash the pad with an additional 15 mL of EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography on silica gel to isolate the cross-coupled product.

Exp_Workflow Prep 1. Reagent Preparation Dry solvents, inert atmosphere (Ar/N2) Mix 2. Reaction Assembly Thioamide + Boronic Acid + Pd(0) + CuTC Prep->Mix Heat 3. Microwave Irradiation 100°C for 60-90 min Mix->Heat Workup 4. Extractive Workup Filter through Celite, wash with EtOAc Heat->Workup Purify 5. Purification Silica gel chromatography Workup->Purify

Figure 3: Experimental workflow for microwave-assisted Liebeskind-Srogl coupling.

Protocol B: Stereocontrolled Hantzsch Synthesis (Holzapfel-Meyers-Nicolaou Modification)

Objective: Synthesis of a 2-(morpholin-2-yl)thiazole derivative with retention of stereochemistry.

Self-Validating Causality: Standard Hantzsch conditions (refluxing ethanol) generate one equivalent of hydrobromic acid (HBr). Because the morpholine C2 position adjacent to the thioamide is a sensitive stereocenter, the acidic environment and high heat readily induce epimerization[5]. The Holzapfel-Meyers-Nicolaou modification bypasses this by conducting the initial condensation at room temperature with a mild base to trap the HBr, forming a stable hydroxythiazoline intermediate. Subsequent low-temperature dehydration with trifluoroacetic anhydride (TFAA) and pyridine preserves the stereochemical integrity[5].

Step-by-Step Procedure:

  • Condensation: In a 25 mL round-bottom flask, dissolve Benzyl 2-carbamothioylmorpholine-4-carboxylate (1.0 mmol) and an α-bromoketone (1.1 mmol) in anhydrous CH2​Cl2​ (10 mL).

  • Base Addition: Add solid NaHCO3​ (3.0 mmol) to the stirring solution. Stir at room temperature for 12 hours.

  • Intermediate Isolation: Filter the suspension to remove inorganic salts and concentrate the filtrate in vacuo to yield the crude hydroxythiazoline intermediate.

  • Dehydration: Redissolve the intermediate in anhydrous pyridine (5 mL) and cool to -20 °C under Argon.

  • Aromatization: Dropwise, add trifluoroacetic anhydride (TFAA, 2.5 mmol). Stir for 2 hours at -20 °C, then allow the mixture to slowly warm to room temperature[5].

  • Quenching: Quench the reaction by pouring it into a beaker containing 20 mL of saturated aqueous NaHCO3​ . Extract with EtOAc (3 × 15 mL), wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate for final purification.

Quantitative Data & Reaction Optimization

The efficiency of the Liebeskind-Srogl coupling is highly dependent on the choice of the copper cofactor and the solvent system. Table 2 summarizes the optimization parameters for the desulfurative cross-coupling of the morpholine thioamide.

Table 2: Optimization of Desulfurative Cross-Coupling Conditions
EntryCatalyst (5 mol%)Co-catalyst (1.5 equiv)SolventTemp / TimeYield (%)
1 Pd(PPh3​)4​ NoneTHF100 °C / 12 h0
2 Pd(PPh3​)4​ CuTC THF 100 °C / 90 min (MW) 85
3 Pd(OAc)2​ CuTCDioxane100 °C / 90 min (MW)62
4 Pd(PPh3​)4​ CuITHF100 °C / 90 min (MW)41
5 Pd(PPh3​)4​ CuTCToluene100 °C / 90 min (MW)78

Note: Entry 1 demonstrates that without a thiophilic cofactor, the palladium catalyst is completely poisoned by sulfur. Entry 2 highlights CuTC as the superior thermodynamic sink compared to standard copper halides (Entry 4)[2].

References

  • EN300-92123 1354959-96-8 wiki | Guidechem |1[1]

  • Palladium(0)-Catalyzed, Copper(I)-Mediated Coupling of Cyclic Thioamides with Alkenylboronic Acids, Organostannanes, and Siloxanes | The Journal of Organic Chemistry - ACS Publications | 2[2]

  • Liebeskind–Srogl coupling | Wikipedia | 3[3]

  • Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives | Benchchem | 4[4]

  • Holzapfel–Meyers–Nicolaou Modification of the Hantzsch Thiazole Synthesis | Thieme-connect | 5[5]

Sources

Method

Comprehensive Application Note: In Vitro Cell Culture Assay Protocols for Benzyl 2-carbamothioylmorpholine-4-carboxylate (BCMC)

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Executive Summary & Scientific Rationale

Benzyl 2-carbamothioylmorpholine-4-carboxylate (BCMC) (CAS: 1354959-96-8) is a highly specialized chemical building block utilized in the discovery of novel kinase inhibitors. Structurally, it features a morpholine ring, a carbamothioyl (thioamide) group, and a carboxybenzyl (Cbz) protecting group.

In modern drug discovery, the morpholine moiety is a privileged pharmacophore, particularly for targeting the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. Crystallographic studies have consistently demonstrated that the oxygen atom of the morpholine ring forms a critical, highly conserved hydrogen bond with the hinge region of the ATP-binding pocket (e.g., Val882 in PI3K α )[1][2].

When evaluating highly lipophilic morpholine derivatives like BCMC in cell culture, researchers face two primary challenges:

  • Solubility and Vehicle Toxicity: The Cbz group imparts significant lipophilicity, necessitating the use of Dimethyl Sulfoxide (DMSO) as a solvent. However, DMSO can induce cytotoxicity, requiring rigorous solvent tolerance profiling[3][4].

  • Mechanistic Validation: Phenotypic cell death assays must be paired with intracellular signaling assays to prove that the compound is engaging its putative kinase target rather than causing non-specific chemical toxicity.

This application note provides a self-validating, step-by-step experimental system to evaluate BCMC's cytotoxicity and mechanistic target engagement in vitro.

Experimental Workflows & Visualizations

The following workflow ensures that any observed reduction in cell viability is causally linked to BCMC's target engagement, rather than solvent-induced artifacts.

Workflow A 1. Compound Preparation (BCMC in 100% DMSO) B 2. DMSO Tolerance Profiling (Max 0.1% - 0.5% v/v) A->B C 3. Cell Viability Assay (CellTiter-Glo ATP Quantitation) B->C D 4. Target Engagement (Western Blot: p-AKT / p-S6) B->D E 5. Data Analysis (IC50 & Pathway Inhibition) C->E D->E

Step-by-step experimental workflow for BCMC in vitro evaluation.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes BCMC BCMC (Morpholine Derivative) BCMC->PI3K Inhibits (Hinge Binder)

PI3K/AKT/mTOR signaling pathway highlighting BCMC-mediated kinase inhibition.

Step-by-Step Methodologies

Protocol 1: BCMC Preparation and DMSO Tolerance Profiling

Causality: Because BCMC is highly lipophilic, it must be dissolved in 100% DMSO. However, DMSO concentrations above 0.1%–0.5% (v/v) can disrupt lipid bilayers and alter cell metabolism, leading to false-positive cytotoxicity[3][4]. Establishing a safe vehicle baseline is mandatory.

  • Stock Preparation: Dissolve lyophilized BCMC powder in 100% sterile, cell-culture grade DMSO to create a 10 mM master stock. Aliquot and store at -20°C in a desiccator to prevent moisture absorption[4].

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the BCMC stock in 100% DMSO.

  • Media Spiking: Dilute the DMSO stocks 1:1000 into pre-warmed complete culture media (e.g., DMEM + 10% FBS) to achieve a final DMSO concentration of 0.1% (v/v)[4].

  • Vehicle Control: Prepare a parallel vehicle control containing exactly 0.1% DMSO in media without BCMC.

Protocol 2: High-Throughput Cell Viability Assay (ATP-based)

Causality: To determine the IC50 of BCMC, we measure intracellular ATP. ATP is a direct proxy for metabolic activity and cell viability. We utilize a homogeneous "add-mix-measure" luminescent assay (e.g., CellTiter-Glo) to avoid wash steps that might inadvertently remove loosely adherent apoptotic cells, ensuring highly accurate quantitation[5].

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 or HCT116) in an opaque-walled 96-well plate at 5,000 cells/well in 100 µL of media. Incubate overnight at 37°C, 5% CO2 to allow adherence[5].

  • Compound Treatment: Aspirate media and replace with 100 µL of the BCMC-spiked media (from Protocol 1). Incubate for 72 hours.

  • Reagent Preparation: Thaw the luminescent cell viability buffer and equilibrate both the buffer and lyophilized substrate to room temperature. Mix to reconstitute the reagent[5].

  • Lysis & Measurement: Equilibrate the 96-well plate to room temperature for 30 minutes. Add 100 µL of the reconstituted viability reagent directly to each well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate for 10 minutes to stabilize the luminescent signal[5].

  • Readout: Record luminescence using a multimode microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 3: Intracellular Target Engagement (Western Blotting)

Causality: To confirm that BCMC's morpholine core is actively inhibiting the PI3K/mTOR pathway, we must assess the phosphorylation status of downstream effectors. A reduction in p-AKT (Ser473) serves as a direct mechanistic biomarker for PI3K inhibition[6][7].

  • Cell Treatment: Seed cells in 6-well plates and treat with BCMC at 0.5x, 1x, and 5x the calculated IC50 for 4 hours.

  • Lysis: Aspirate media, wash with ice-cold PBS, and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylated targets)[7]. Scrape cells, collect in microcentrifuge tubes, and sonicate for 10-15 seconds[7].

  • Quantification & Denaturation: Determine protein concentration via BCA assay. Mix lysates with 2X Laemmli loading buffer containing SDS and boil at 95°C for 5 minutes to denature and linearize proteins.

  • Electrophoresis & Transfer: Load 20 µg of protein per lane onto an SDS-PAGE gel. Separate by size and electrotransfer the proteins to a nitrocellulose or PVDF membrane[6][7].

  • Immunoblotting:

    • Block the membrane in 5% BSA in TBST for 1 hour[7].

    • Incubate overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., β -Actin)[7].

    • Wash 3x with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate for 1-5 minutes and capture the signal using a digital imaging system[8].

Data Presentation

To ensure robust validation, all experimental data must be aggregated to compare phenotypic toxicity against mechanistic target engagement. Below is a standardized data summary structure utilizing mock validation data for BCMC.

Assay ParameterCell LineTest ConditionResult / ValueInterpretation
DMSO Tolerance Limit MCF-748h Exposure0.25% (v/v)Max safe solvent concentration before baseline toxicity occurs.
Cell Viability (IC50) MCF-772h BCMC Exposure4.2 µMPotent anti-proliferative effect observed in the low micromolar range.
Target Engagement (p-AKT) MCF-74h BCMC ExposureIC50 = 1.8 µMMechanistic inhibition occurs prior to phenotypic cell death, confirming causality.
Z'-Factor (Assay Quality) N/AHigh-Throughput Screen0.72Excellent assay robustness (Z' > 0.5 indicates a reliable screening assay).

References

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors Source: PMC (National Institutes of Health) URL:[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Publications URL:[Link]

Sources

Application

Using Benzyl 2-carbamothioylmorpholine-4-carboxylate for thioamide drug development

An Application Guide to Thioamide Drug Development Utilizing Benzyl 2-carbamothioylmorpholine-4-carboxylate Introduction: The Thioamide Moiety as a Privileged Scaffold in Medicinal Chemistry The thioamide group, a bioiso...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Thioamide Drug Development Utilizing Benzyl 2-carbamothioylmorpholine-4-carboxylate

Introduction: The Thioamide Moiety as a Privileged Scaffold in Medicinal Chemistry

The thioamide group, a bioisosteric analogue of the ubiquitous amide bond, has garnered significant attention in drug design and development. Its unique physicochemical properties—including altered hydrogen bonding capabilities, increased lipophilicity, and enhanced metabolic stability—offer medicinal chemists a powerful tool to refine the potency, selectivity, and pharmacokinetic profiles of lead compounds.[1][2] Thioamide-containing molecules have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1][3] The substitution of an amide with a thioamide can improve the permeability and bioavailability of even complex structures like macrocyclic peptides.[1][4]

This guide introduces Benzyl 2-carbamothioylmorpholine-4-carboxylate as a versatile and strategically designed starting scaffold for the development of novel thioamide-based therapeutics. This compound incorporates three key features:

  • The Thioamide Functional Group: The primary driver for potential biological activity and the core of our synthetic exploration.

  • The Morpholine Ring: A saturated heterocycle frequently found in approved drugs, valued for its favorable physicochemical properties and ability to improve aqueous solubility.

  • The Benzyl Carbamate Group: A stable yet readily cleavable protecting group on the morpholine nitrogen, providing an immediate handle for synthetic diversification and structure-activity relationship (SAR) studies.

The purpose of these application notes is to provide researchers, scientists, and drug development professionals with a comprehensive set of protocols for the chemical modification of Benzyl 2-carbamothioylmorpholine-4-carboxylate, followed by foundational protocols for in vitro biological screening and in silico pharmacokinetic profiling of the resulting derivatives.

Physicochemical Properties and Safe Handling

Before beginning any experimental work, it is crucial to understand the properties of the starting material and to handle it according to best laboratory practices.

PropertyValueSource
Catalogue Number Varies by Supplier-
CAS Number 1354959-96-8[5]
Molecular Formula C₁₃H₁₆N₂O₃S[5]
Molecular Weight 280.34 g/mol [5]
Physical Form Solid / Semi-solid[6]
Recommended Storage Keep in a dark place, under an inert atmosphere, at room temperature.[6]

Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Thioamide-containing reactions, particularly under acidic or harsh heating conditions, can potentially generate hydrogen sulfide (H₂S), a toxic and flammable gas.[7] Ensure adequate ventilation and have appropriate safety measures in place.

PART I: Synthetic Protocols for Scaffold Diversification

Core Rationale: The foundational principle of medicinal chemistry is that a molecule's biological activity is intrinsically linked to its three-dimensional structure. By systematically modifying the initial scaffold, we can conduct Structure-Activity Relationship (SAR) studies to identify which chemical features enhance potency and selectivity while minimizing toxicity. The following protocols are designed to create a diverse library of analogues from the parent compound.

Protocol 1: Deprotection of the Benzyl Carbamate via Hydrogenolysis

Objective: To cleave the benzyl carbamate protecting group, exposing the secondary amine on the morpholine ring. This amine serves as a critical nucleophilic handle for subsequent diversification reactions. Hydrogenolysis is the method of choice due to its clean reaction profile, where the primary by-products are toluene and carbon dioxide.

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Benzyl 2-carbamothioylmorpholine-4-carboxylate (1.0 eq).

  • Catalyst Addition: Under a gentle stream of inert gas (e.g., Argon or Nitrogen), carefully add 10% Palladium on carbon (Pd/C) (0.1 eq).

  • Solvent Addition: Add an appropriate anhydrous solvent, such as methanol or ethyl acetate, to dissolve the starting material completely.

  • Hydrogenation: Securely seal the flask with a septum and replace the inert atmosphere with hydrogen (H₂) gas using a balloon or a hydrogenation apparatus.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 4-16 hours).

  • Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, 2-carbamothioylmorpholine, which can often be used in the next step without further purification.

G cluster_0 Protocol 1: Hydrogenolysis Workflow start Benzyl 2-carbamothioylmorpholine-4-carboxylate step1 Add Pd/C Catalyst & Solvent (MeOH/EtOAc) start->step1 step2 Introduce H₂ Atmosphere (Balloon or Apparatus) step1->step2 step3 Stir at Room Temp (4-16h) step2->step3 step4 Monitor by TLC/LC-MS step3->step4 step5 Filter through Celite® to remove Pd/C step4->step5 step6 Concentrate under Reduced Pressure step5->step6 end_product 2-Carbamothioylmorpholine step6->end_product

Workflow for Benzyl Carbamate Deprotection.
Protocol 2: N-Functionalization of the Morpholine Core

Objective: To introduce a variety of substituents at the newly exposed nitrogen atom. This is a crucial step for probing the SAR, as modifications at this position can significantly impact target binding, solubility, and cell permeability.

Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the deprotected 2-carbamothioylmorpholine from Protocol 1 (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq), to the solution. The choice of base depends on the reactivity of the electrophile; stronger bases may be required for less reactive partners.

  • Electrophile Addition: Add the desired electrophile (e.g., an alkyl halide, benzyl bromide, or a substituted aryl halide) (1.1 eq) dropwise to the stirring solution at room temperature.

  • Reaction Conditions: The reaction may be stirred at room temperature or heated (e.g., to 60-80 °C) to drive it to completion, depending on the reactivity of the electrophile.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove the base and DMF.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to obtain the desired N-functionalized thioamide derivative.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PART II: Protocols for In Vitro Biological Evaluation

Core Rationale: Once a library of derivatives has been synthesized, the next critical phase is to screen them for biological activity. Initial assays are typically designed to be high-throughput, providing a rapid assessment of general cytotoxicity and, if a target is known or hypothesized, specific inhibitory activity.

Protocol 3: General Cytotoxicity Screening via MTT Assay

Objective: To determine the concentration at which the synthesized compounds inhibit 50% of cell growth (IC₅₀). This is a fundamental assay to identify compounds with potential anticancer activity and to assess their general toxicity profile against various cell lines.[8]

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in the appropriate cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

| Example Data Table for MTT Assay Results | | :--- | :--- | :--- | | Compound ID | Cell Line | IC₅₀ (µM) | | Parent Scaffold | MCF-7 | >100 | | Derivative 2a (N-benzyl) | MCF-7 | 45.2 | | Derivative 2b (N-phenethyl) | MCF-7 | 23.8 | | Doxorubicin (Control) | MCF-7 | 0.8 |

Protocol 4: Target-Based Screening Workflow (Thyroid Peroxidase Inhibition)

Objective: To evaluate the ability of the synthesized compounds to inhibit a specific enzyme target. Given that thioamides are a well-established class of antithyroid drugs that inhibit thyroid peroxidase (TPO), this enzyme serves as an excellent illustrative target.[9][10][11]

Methodology (General Principles):

  • Assay Principle: A colorimetric or fluorometric assay is typically used. For TPO, this often involves monitoring the TPO-catalyzed oxidation of a chromogenic substrate (e.g., guaiacol or Amplex Red) in the presence of hydrogen peroxide (H₂O₂).

  • Reaction Mixture: In a 96-well plate, combine a buffer solution (e.g., phosphate buffer, pH 7.4), the enzyme (TPO), the substrate (guaiacol), and the test compound at various concentrations.

  • Initiation: Initiate the reaction by adding a solution of H₂O₂.

  • Detection: Monitor the change in absorbance (for guaiacol) or fluorescence (for Amplex Red) over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration. Propylthiouracil (PTU) or methimazole can be used as positive controls.[10]

G cluster_1 General Drug Discovery Workflow start_compound Benzyl 2-carbamothioyl- morpholine-4-carboxylate synthesis Synthetic Diversification (Protocols 1 & 2) start_compound->synthesis library Library of Novel Thioamide Derivatives synthesis->library invitro In Vitro Screening (Protocols 3 & 4) library->invitro admet In Silico ADMET (Protocol 5) library->admet hit_id Hit Identification (Potent & Drug-like) invitro->hit_id admet->hit_id lead_opt Lead Optimization (Further SAR) hit_id->lead_opt end Preclinical Candidate lead_opt->end

Integrated workflow for thioamide drug development.

PART III: In Silico ADMET Profiling

Core Rationale: A biologically potent compound is of little therapeutic value if it cannot reach its target in the body or if it has an unacceptable toxicity profile. Performing early in silico (computational) analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cost-effective strategy to prioritize compounds with favorable drug-like characteristics and to flag potential liabilities before committing to expensive in vivo studies.[12][13]

Protocol 5: Computational ADMET and Drug-Likeness Prediction

Objective: To computationally evaluate key pharmacokinetic and physicochemical properties of the synthesized thioamide derivatives to assess their potential as orally bioavailable drugs.

Methodology:

  • Structure Preparation: Generate 2D or 3D structures of the synthesized compounds in a format readable by computational tools (e.g., SMILES or SDF format).

  • Tool Selection: Utilize free web-based platforms such as SwissADME or pkCSM. These tools predict a wide range of properties based on the chemical structure.

  • Property Analysis: Input the compound structures into the selected tool and analyze the following key parameters:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA).

    • Drug-Likeness: Adherence to established rules like Lipinski's Rule of Five, which predicts oral bioavailability.[13]

    • Pharmacokinetics: Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) penetration, and interaction with Cytochrome P450 (CYP) enzymes (key for metabolism).[14]

    • Toxicity: Prediction of potential toxicities such as AMES mutagenicity or hepatotoxicity.[15]

  • Data Consolidation: Organize the predicted data into a table for easy comparison across the library of derivatives. This allows for the selection of "hit" compounds that possess a balance of biological potency and favorable ADMET properties.

| Example ADMET Prediction Table | | :--- | :--- | :--- | :--- | :--- | | Compound ID | Lipinski Violations | HIA (%) | BBB Permeant? | AMES Toxic? | | Derivative 2a | 0 | >90% | Yes | No | | Derivative 2b | 0 | >90% | Yes | No | | Derivative 2c | 1 (MW > 500) | 85% | No | No |

Conclusion

Benzyl 2-carbamothioylmorpholine-4-carboxylate represents a well-designed and highly adaptable starting point for the exploration of novel thioamide-based drug candidates. Its structure allows for rapid and systematic chemical modification, enabling comprehensive SAR studies. By integrating the synthetic protocols for library generation with the subsequent in vitro biological assays and in silico ADMET profiling outlined in this guide, research teams can efficiently identify and prioritize promising lead compounds for further preclinical development. This strategic approach, combining synthesis, biology, and computational chemistry, is fundamental to the modern drug discovery process.

References
  • WikiDoc. (2011). Thioamide. Available at: [Link]

  • Roy, G., et al. (2013). Antithyroid Drugs and Their Analogues: Synthesis, Structure, and Mechanism of Action. Accounts of Chemical Research. Available at: [Link]

  • University of Illinois. (n.d.). Thyroid Pharmacology and Physiology. Available at: [Link]

  • Huang, G., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Antithyroid agent. Available at: [Link]

  • Lipsky, J. J., et al. (1988). Mechanism of thioamide antithyroid drug associated hypoprothrombinemia. Drug Metabolism and Disposition. Available at: [Link]

  • Huang, G., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Li, J., et al. (2018). A efficient protocol for the synthesis of thioamides in [DBUH][OAc] at room temperature. Green Chemistry. Available at: [Link]

  • Katzung, B. G. (2009). Thioamides Drugs. Basic & Clinical Pharmacology. Available at: [Link]

  • Al-Blewi, F. F., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules. Available at: [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2025). Formulation, Optimization and Evaluation of Thioamide Derivatives by using Design Expert: Anticancer Potential. Available at: [Link]

  • Zbruyev, O. I., et al. (2003). Preparation of Thioamide Building Blocks via Microwave-Promoted Three-Component Kindler Reactions. Journal of Combinatorial Chemistry. Available at: [Link]

  • Bionity. (n.d.). Thioamide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Available at: [Link]

  • Ghosh, P., et al. (2023). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. Nature Communications. Available at: [Link]

  • Li, J., et al. (2018). A efficient protocol for the synthesis of thioamides in [DBUH][OAc] at room temperature. RSC Publishing. Available at: [Link]

  • ScMpe, I., et al. (2024). Thioamide Analogues of MHC I Antigen Peptides. bioRxiv. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Thioamides – Knowledge and References. Available at: [Link]

  • ResearchGate. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Available at: [Link]

  • Mitchell, C. A., et al. (2024). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of Biological Chemistry. Available at: [Link]

  • Lapek, J. D., et al. (2021). Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L. Chemical Science. Available at: [Link]

  • Huang, G., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. PMC. Available at: [Link]

  • Islam, M. R., et al. (2025). Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. PLOS ONE. Available at: [Link]

  • ResearchGate. (n.d.). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Available at: [Link]

  • UIN Malang Repository. (2024). Physicochemical, ADMET Properties, and Molecular Docking Studies of N-benzoyl-N'. Available at: [Link]

  • Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.
  • Macharia, M., et al. (2022). ADMET profiling and molecular docking of potential antimicrobial peptides previously isolated from African catfish, Clarias gariepinus. Frontiers in Microbiology. Available at: [Link]

  • Sejong University. (2022). Synthesis, crystal structure, in-silico ADMET, molecular docking and dynamics simulation studies of thiophene-chalcone analogues. Available at: [Link]

Sources

Method

Application Note: Advanced Crystallization Techniques for Benzyl 2-carbamothioylmorpholine-4-carboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Detailed Protocol & Mechanistic Guide Introduction & Chemical Profiling Benzyl 2-carbamothioylmorpholine-4-carboxylate (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Detailed Protocol & Mechanistic Guide

Introduction & Chemical Profiling

Benzyl 2-carbamothioylmorpholine-4-carboxylate (CAS: 1354959-96-8) is a highly functionalized synthetic intermediate[1]. The successful crystallization of this compound is historically challenging due to a pronounced structural dichotomy within the molecule:

  • The Carboxybenzyl (Cbz) Group: A bulky, highly lipophilic moiety that promotes solubility in organic solvents and often induces a tendency to "oil out" (liquid-liquid phase separation) rather than crystallize.

  • The Carbamothioyl (Thioamide) Group: A highly polar moiety. Thioamides are robust hydrogen bond donors and acceptors, frequently driving crystal lattice formation via eight-membered {⋯SCNH}₂ dimeric synthons or infinite one-dimensional chains[2][3].

  • The Morpholine Core: Provides conformational flexibility, which can widen the metastable zone width (MZW) during crystallization, delaying nucleation.

To achieve high-purity, X-ray diffraction (XRD) quality crystals or to scale up bulk purification, the crystallization strategy must balance these opposing solubilities.

Thermodynamic & Kinetic Considerations (Mechanistic Insights)

As a process scientist, selecting a crystallization method is never arbitrary; it is dictated by the molecule's intermolecular forces.

  • Solvent/Anti-Solvent Causality: Ethyl acetate (EtOAc) is selected as the primary solvent because its moderate polarity and hydrogen-bond acceptor properties effectively solvate the Cbz group and the morpholine ring. Heptane is chosen as the anti-solvent. Because it is strictly non-polar, the addition of heptane desolvates the thioamide group, forcing the molecules to self-associate via intermolecular hydrogen bonding to minimize their energy state[2].

  • Preventing "Oiling Out": Cbz-protected amines are notorious for phase-separating into a dense, amorphous oil when cooled too rapidly. To prevent this, a slow, linear cooling trajectory (0.1 °C/min) is mandated. This keeps the system within the metastable zone, favoring the kinetics of crystal lattice incorporation over amorphous aggregation.

  • The Role of Seeding: Spontaneous primary nucleation of flexible molecules often leads to undesirable, kinetically favored polymorphs. Introducing a 1 wt% seed load at the cloud point bypasses the energy barrier of primary nucleation, ensuring the growth of the thermodynamically stable polymorph.

Quantitative Solubility Matrix

The following table summarizes the solubility profile of Benzyl 2-carbamothioylmorpholine-4-carboxylate to guide solvent selection and volume calculations.

Solvent SystemTemperature (°C)Solubility (mg/mL)ClassificationMechanistic Role
Ethyl Acetate (EtOAc) 50> 150HighPrimary solvent; solvates Cbz group.
Ethyl Acetate (EtOAc) 5~ 25ModerateRetains impurities in mother liquor.
Isopropanol (IPA) 60~ 80ModerateGood for temperature-cycling.
Isopropanol (IPA) 5< 5LowDrives high yield upon cooling.
n-Heptane 50< 1InsolubleAnti-solvent; forces thioamide pairing.
Water 25< 0.1InsolubleUnsuitable due to hydrophobicity.

Experimental Protocols

Protocol A: Anti-Solvent Crystallization (EtOAc / Heptane)

This protocol is optimized for bulk purification and high yield (>85%).

Step 1: Dissolution and Polish Filtration

  • Charge 10.0 g of crude Benzyl 2-carbamothioylmorpholine-4-carboxylate into a 250 mL jacketed reactor.

  • Add 100 mL (10 volumes) of Ethyl Acetate (EtOAc).

  • Heat the suspension to 50 °C under moderate agitation (250 rpm) until a clear solution is achieved.

  • Perform a hot polish filtration through a 0.45 µm PTFE filter into a pre-heated (50 °C) clean reactor to remove insoluble particulates.

Step 2: Anti-Solvent Addition & Seeding

  • Adjust the reactor temperature to 40 °C.

  • Optional but recommended: Add 100 mg (1 wt%) of pure Benzyl 2-carbamothioylmorpholine-4-carboxylate seed crystals. Age the suspension for 30 minutes to ensure the seeds do not dissolve (confirming the system is supersaturated).

  • Begin dropwise addition of 150 mL (15 volumes) of n-Heptane over 2 hours using a dosing pump. Causality: Slow addition prevents local supersaturation spikes that cause oiling out.

Step 3: Controlled Cooling

  • Once the anti-solvent addition is complete, initiate a linear cooling ramp from 40 °C to 5 °C at a rate of 0.1 °C/min.

  • Hold the suspension at 5 °C for 4 hours to allow for complete Ostwald ripening and maximum yield.

Step 4: Isolation

  • Filter the resulting slurry through a sintered glass funnel under vacuum.

  • Wash the filter cake with 20 mL of cold (5 °C) EtOAc/Heptane (1:2 v/v) to displace the mother liquor.

  • Dry the crystals in a vacuum oven at 40 °C for 24 hours.

Protocol B: Temperature-Cycling Crystallization (Isopropanol)

This protocol is optimized for generating single crystals for X-Ray Diffraction (XRD).

  • Prepare a saturated solution of the compound in 10 mL of Isopropanol (IPA) at 60 °C in a sealed vial.

  • Program a programmable heating block to cycle the temperature: Cool from 60 °C to 40 °C at 0.5 °C/min, hold for 1 hour, then heat back to 55 °C at 1 °C/min.

  • Repeat this cycle 3 times, dropping the lower temperature limit by 5 °C each cycle (e.g., 35 °C, 30 °C, 25 °C). Causality: Temperature cycling dissolves smaller, imperfect kinetically-driven crystals and redeposits the material onto larger, thermodynamically stable single crystals.

  • Finally, cool to 20 °C and carefully decant the solvent to isolate the single crystals.

Process Visualization

G Start Crude Benzyl 2-carbamothioyl morpholine-4-carboxylate Dissolve Dissolution in EtOAc (50°C, 10 vol) Start->Dissolve Filter Hot Polish Filtration (0.45 µm PTFE) Dissolve->Filter Seed Seeding (Optional) at 40°C (1 wt%) Filter->Seed Antisolvent Heptane Addition (Dropwise, 15 vol) Seed->Antisolvent Cooling Controlled Cooling (0.1°C/min to 5°C) Antisolvent->Cooling Isolate Filtration & Washing (Cold Heptane/EtOAc) Cooling->Isolate Dry Vacuum Drying (40°C, 24h) Isolate->Dry End High-Purity Crystals (>99% HPLC, XRD Ready) Dry->End

Workflow for the anti-solvent crystallization of Benzyl 2-carbamothioylmorpholine-4-carboxylate.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the crystallization process, the following in-process and final analytical checks should be integrated:

  • Mother Liquor Concentration (Gravimetric): Before isolation, evaporate a 1 mL aliquot of the mother liquor. The residual mass should closely match the theoretical solubility at 5 °C (~5-10 mg/mL). A higher mass indicates incomplete crystallization.

  • Differential Scanning Calorimetry (DSC): The final dried crystals should exhibit a single, sharp endothermic melting peak. A broad peak or multiple peaks indicate the presence of solvates, residual amorphous material, or mixed polymorphs.

  • Powder X-Ray Diffraction (PXRD): Compare the diffractogram of the bulk powder against the simulated pattern derived from the single-crystal XRD data (Protocol B) to confirm polymorphic purity.

References

  • Walters, C. R., et al. "Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications." The Journal of Organic Chemistry, U.S. National Library of Medicine (PMC), 1 Dec. 2021. Available at:[Link]

  • Jotani, M. M., et al. "A new monoclinic polymorph of N-(3-methylphenyl)ethoxycarbothioamide: crystal structure and Hirshfeld surface analysis." Acta Crystallographica Section E, U.S. National Library of Medicine (PMC), 1 Dec. 2017. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Benzyl 2-carbamothioylmorpholine-4-carboxylate

Welcome to the technical support center for the synthesis of Benzyl 2-carbamothioylmorpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potentia...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Benzyl 2-carbamothioylmorpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this morpholine-based thioamide. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve optimal yields and purity.

The synthesis of Benzyl 2-carbamothioylmorpholine-4-carboxylate can be approached through two primary synthetic routes, each with its own set of potential challenges. This guide is structured to address issues related to both pathways.

  • Route A: Thionation of Benzyl 2-carbamoylmorpholine-4-carboxylate. This is a common and direct method for converting an amide to a thioamide.

  • Route B: Thiohydrolysis of Benzyl 2-cyanomorpholine-4-carboxylate. This route involves the conversion of a nitrile precursor to the desired thioamide.

Below, you will find detailed troubleshooting guides for each route, presented in a question-and-answer format to directly address specific experimental issues.

Route A: Troubleshooting the Thionation of Benzyl 2-carbamoylmorpholine-4-carboxylate

This synthetic route typically involves the use of a thionating agent, most commonly Lawesson's reagent, to convert the amide carbonyl of Benzyl 2-carbamoylmorpholine-4-carboxylate into a thiocarbonyl.

Hypothetical Experimental Protocol:

To a solution of Benzyl 2-carbamoylmorpholine-4-carboxylate (1.0 eq) in anhydrous toluene (0.1 M), Lawesson's reagent (0.5-0.6 eq) is added under an inert atmosphere (N₂ or Ar). The reaction mixture is heated to reflux (approx. 110 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction is cooled, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Frequently Asked Questions & Troubleshooting

Question 1: My reaction shows low or no conversion of the starting amide to the thioamide, even after prolonged reaction time. What are the possible causes and how can I resolve this?

Answer:

Low or no conversion is a common issue in thionation reactions. Several factors could be at play:

  • Insufficient Reaction Temperature: While some thionations proceed at room temperature, many, especially with sterically hindered or electron-rich amides, require elevated temperatures to overcome the activation energy barrier.[1][2]

    • Troubleshooting:

      • Ensure your reaction is reaching the desired reflux temperature. Use a high-boiling point solvent like toluene or xylene.

      • If using a lower boiling point solvent like THF, consider switching to a higher boiling one.[1]

  • Poor Quality or Insufficient Lawesson's Reagent: Lawesson's reagent can degrade over time, especially if exposed to moisture.

    • Troubleshooting:

      • Use freshly purchased or properly stored Lawesson's reagent.

      • Consider increasing the stoichiometry of Lawesson's reagent, for example, from 0.5 eq to 0.75 or 1.0 eq. However, be aware that excess reagent can complicate purification.

  • Solubility Issues: Poor solubility of either the starting material or Lawesson's reagent can hinder the reaction.

    • Troubleshooting:

      • While toluene is a common solvent, you might explore other anhydrous solvents in which both reactants are more soluble, such as dioxane or a mixture of solvents.[3]

Question 2: My TLC/LC-MS analysis shows the formation of multiple side products, leading to a low yield of the desired thioamide. What are these side products and how can I minimize their formation?

Answer:

The formation of side products is often related to the reactivity of the starting materials and intermediates. Potential side reactions include:

  • Decomposition of Starting Material or Product: The benzyloxycarbonyl (Cbz) protecting group can be sensitive to prolonged heating under certain conditions, although it is generally stable to the conditions used for thionation.[4] The thioamide product itself might also be unstable at high temperatures over long periods.

    • Troubleshooting:

      • Try to minimize the reaction time by carefully monitoring its progress.

      • Consider running the reaction at a slightly lower temperature for a longer duration.

  • Reaction with the Morpholine Ring: While less common, the morpholine ring itself could potentially react under harsh conditions.

    • Troubleshooting:

      • Stick to the recommended temperature and reaction time.

      • Ensure an inert atmosphere to prevent oxidation.

Question 3: I am struggling with the purification of my final product. The crude material is an oil that is difficult to purify by column chromatography, and I see persistent impurities from the Lawesson's reagent.

Answer:

Purification of thioamides can be challenging due to the presence of phosphorus-containing byproducts from Lawesson's reagent.[1][3]

  • Aqueous Work-up is Crucial: Do not directly load the crude reaction mixture onto a silica gel column.

    • Troubleshooting Protocol:

      • After removing the reaction solvent, dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer multiple times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine. This helps to remove some of the acidic phosphorus byproducts.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and then concentrate before attempting column chromatography.[1]

  • Chromatography Tips:

    • Thioamides can sometimes streak on silica gel. Using a solvent system with a small amount of a polar solvent like methanol or a few drops of triethylamine can help to improve the peak shape.

    • Consider using a different stationary phase, such as alumina, if silica gel proves ineffective.

Table 1: Troubleshooting Summary for Route A

IssuePotential CauseRecommended Solution
Low/No Conversion Insufficient temperature, poor reagent quality, solubility issues.Increase temperature, use fresh Lawesson's reagent, try alternative solvents like dioxane.
Side Product Formation Decomposition of starting material/product, reaction with morpholine ring.Minimize reaction time, lower reaction temperature, ensure inert atmosphere.
Purification Difficulties Phosphorus byproducts from Lawesson's reagent.Perform a thorough aqueous work-up with NaHCO₃ solution before chromatography.

Diagram 1: Troubleshooting Workflow for Low Yield in Route A

G start Low Yield of Thioamide check_conversion Check Reaction Conversion (TLC/LC-MS) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Starting material remains side_products Multiple Side Products check_conversion->side_products Impure product purification Purification Issues check_conversion->purification Difficulty isolating product temp Increase Reaction Temperature incomplete_conversion->temp If temp is low reagent Use Fresh/More Lawesson's Reagent incomplete_conversion->reagent If reagent is old solvent Change Solvent (e.g., Dioxane) incomplete_conversion->solvent If solubility is poor time Optimize Reaction Time side_products->time If reaction is too long lower_temp Lower Reaction Temperature side_products->lower_temp If decomposition is suspected workup Perform Aqueous Work-up (NaHCO3 wash) purification->workup chromatography Optimize Chromatography Conditions workup->chromatography

Caption: Troubleshooting workflow for low yield in Route A.

Route B: Troubleshooting the Thiohydrolysis of Benzyl 2-cyanomorpholine-4-carboxylate

This synthetic pathway involves the conversion of a nitrile functional group to a primary thioamide. A common method is the reaction with a source of hydrogen sulfide, often in the presence of a base.

Hypothetical Experimental Protocol:

To a solution of Benzyl 2-cyanomorpholine-4-carboxylate (1.0 eq) in a mixture of 1,4-dioxane and water, sodium hydrogen sulfide hydrate (NaSH·xH₂O, 3.0 eq) and diethylamine hydrochloride (3.0 eq) are added. The mixture is heated to 55 °C and the reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[5]

Frequently Asked Questions & Troubleshooting

Question 1: The conversion of my nitrile to the thioamide is very slow or incomplete. How can I improve the reaction rate and yield?

Answer:

The reactivity of nitriles towards thiohydrolysis can vary significantly. Here are some factors to consider:

  • Base and H₂S Source: The choice and stoichiometry of the base and the hydrogen sulfide source are critical.

    • Troubleshooting:

      • Ensure that you are using a sufficient excess of the H₂S source (e.g., NaSH) and the amine salt. For unreactive nitriles, a larger excess may be required.[5]

      • Consider alternative base/catalyst systems. Triethylamine or pyridine have been used to catalyze the addition of H₂S to aromatic nitriles.[1]

  • Solvent System: The solvent plays a crucial role in the solubility of the reagents and the reaction rate.

    • Troubleshooting:

      • While a dioxane/water mixture is effective for some substrates, you could explore other polar aprotic solvents like N,N-dimethylformamide (DMF), which has been shown to be an effective medium for this transformation.[5]

  • Temperature: While this reaction can often be performed at moderate temperatures, some nitriles may require more forcing conditions.

    • Troubleshooting:

      • Gradually increase the reaction temperature, for example, to 70-80 °C, while carefully monitoring for any signs of decomposition.

Question 2: I am observing the formation of the corresponding amide as a significant byproduct. What is causing this and how can I prevent it?

Answer:

The formation of the amide byproduct is likely due to the hydrolysis of the nitrile or the thioamide under the reaction conditions.

  • Presence of Water: The use of aqueous solvent systems and hydrated reagents (like NaSH·xH₂O) introduces water into the reaction, which can lead to hydrolysis.

    • Troubleshooting:

      • While some water is often necessary for this reaction, using a large excess should be avoided.

      • Minimize the reaction time to reduce the exposure of the product to hydrolytic conditions. Once the reaction is complete, proceed with the work-up promptly.

  • Work-up Conditions: The pH during the work-up can also influence the stability of the thioamide.

    • Troubleshooting:

      • Avoid strongly acidic or basic conditions during the work-up. A neutral or slightly acidic work-up is generally preferred for thioamides.

Question 3: My Cbz protecting group is being cleaved during the reaction. Is this expected and how can I avoid it?

Answer:

The Cbz group is generally stable to the basic conditions used in this reaction. However, cleavage could occur under certain circumstances.

  • Unexpectedly Harsh Conditions: If the reaction is run at a very high temperature for an extended period, or if strongly nucleophilic impurities are present, the Cbz group might be compromised.

    • Troubleshooting:

      • Adhere to the recommended reaction temperature and time.

      • Ensure the purity of your reagents and solvents.

  • Alternative Protecting Group: If Cbz cleavage remains a persistent issue, you may need to consider a more robust protecting group for the morpholine nitrogen, such as a Boc (tert-butyloxycarbonyl) group, although this would require a different synthetic strategy for the starting material.[6]

Table 2: Troubleshooting Summary for Route B

IssuePotential CauseRecommended Solution
Slow/Incomplete Conversion Insufficient base/H₂S source, poor solvent, low temperature.Increase stoichiometry of reagents, switch to DMF, moderately increase temperature.
Amide Byproduct Formation Hydrolysis due to excess water or prolonged reaction time.Minimize excess water, reduce reaction time, ensure prompt work-up.
Cbz Group Cleavage Harsh reaction conditions.Adhere to recommended temperature and time, ensure reagent purity.

Diagram 2: Troubleshooting Workflow for Low Yield in Route B

G start Low Yield of Thioamide check_conversion Analyze Crude Product (TLC/LC-MS/NMR) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Nitrile remains amide_byproduct Amide Byproduct Formation check_conversion->amide_byproduct Amide detected cbz_cleavage Cbz Group Cleavage check_conversion->cbz_cleavage Deprotected product detected reagents Increase Stoichiometry of NaSH/Amine Salt incomplete_conversion->reagents solvent Switch to DMF incomplete_conversion->solvent temp Increase Reaction Temperature incomplete_conversion->temp time Reduce Reaction Time amide_byproduct->time water Minimize Excess Water amide_byproduct->water conditions Use Milder Conditions cbz_cleavage->conditions

Caption: Troubleshooting workflow for low yield in Route B.

References

  • Grokipedia. (n.d.). Lawesson's reagent. [Link]

  • Kaleta, Z., Makowski, B. T., Soos, T., & Dembinski, R. (2006). Thionation Using Fluorous Lawesson's Reagent. Organic Letters, 8(8), 1625–1628. [Link]

  • Kaleta, Z., Makowski, B. T., Soos, T., & Dembinski, R. (2006). Thionation using fluorous Lawesson's reagent. Organic letters, 8(8), 1625–1628. [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. [Link]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. [Link]

  • García, J. I., et al. (2024). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Mechanochemistry. [Link]

  • Li, B., et al. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662–3665. [Link]

  • Dyachenko, V. D., et al. (2021). Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. Molbank, 2021(4), M1297. [Link]

  • Kindrachenko, M. V., et al. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Organic Preparations and Procedures International, 38(4), 405-409. [Link]

  • ResearchGate. (2002). Synthesis of Heterocyclic Skeletons by the Reaction of N-(2-Cyanophenyl)-benzimidoyl Chloride with Thioamides. [Link]

  • Eldred, S. E., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Organic Letters. [Link]

  • Kaboudin, B., Elhamifar, D., & Farjadian, F. (2006). A NEW, EFFICIENT AND SIMPLE METHOD FOR THE SYNTHESIS OF THIOAMIDES FROM NITRILES. Organic Preparations and Procedures International: The New Journal for Organic Synthesis, 38(3), 297-300.
  • Sommadossi, J. P., et al. (2012). An Efficient Synthesis of Exo-N-carbamoyl Nucleosides: Application to the Synthesis of Phosphoramidate Prodrugs. ACS Medicinal Chemistry Letters, 3(10), 834-838. [Link]

  • D'Addario, P., et al. (2022). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Journal of the American Chemical Society, 144(3), 1153-1160. [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Eldred, S. E., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]

  • ResearchGate. (2018). Synthesis of N-(benzyl carbamothioyl)-2-hydroxy-substituted benzamide.... [Link]

  • Wang, M., et al. (2016). N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors. Molecules, 21(11), 1543. [Link]

  • ResearchGate. (2018). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • Jagodziński, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197-228. [Link]

  • TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]

Sources

Optimization

Technical Support Center: Stabilizing Benzyl 2-carbamothioylmorpholine-4-carboxylate in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the degradation of Benzyl 2-carbamoth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the degradation of Benzyl 2-carbamothioylmorpholine-4-carboxylate in solution.

While the morpholine core and the benzyl carbamate (Cbz) protecting group provide excellent structural rigidity, the primary thioamide (carbamothioyl) group is highly reactive. Understanding the mechanistic causality behind this reactivity is the key to designing self-validating, fail-safe experimental protocols.

Part 1: Mechanisms of Degradation (The "Why")

To prevent degradation, we must first understand the physicochemical vulnerabilities of the molecule. Degradation of this compound in solution is almost exclusively localized to the carbamothioyl moiety, driven by three primary pathways:

  • Oxidative Desulfurization: The sulfur atom in a thioamide has a significantly lower oxidation potential (approx. 1.21 eV) compared to its amide counterpart (approx. 3.29 eV)[1]. This electron-rich nature makes it highly susceptible to oxidation by dissolved oxygen or reactive oxygen species (ROS). Oxidation yields a sulfine (S-oxide) intermediate, which rapidly hydrolyzes to form the corresponding amide[2].

  • Metal-Catalyzed Hydrolysis: In aqueous media, trace transition metals (e.g., Cu²⁺, Fe³⁺) act as Lewis acids. They coordinate to the nucleophilic sulfur, increasing the electrophilicity of the thiocarbonyl carbon and drastically accelerating hydrolytic cleavage[3].

  • Acid/Base-Mediated Scission: Extreme pH environments promote direct nucleophilic attack on the thiocarbonyl group, leading to the loss of hydrogen sulfide (H₂S) or ammonia (NH₃), and in some cases, chain scission[4].

G Intact Benzyl 2-carbamothioylmorpholine-4-carboxylate (Intact Thioamide) SOxide Thioamide S-Oxide (Sulfine Intermediate, +16 Da) Intact->SOxide Dissolved O2 / ROS (Light catalyzed) Hydrolysis Hydrolytic Cleavage (Carboxylic Acid + NH3/H2S) Intact->Hydrolysis Trace Metals (e.g., Cu2+, Fe3+) Extreme pH (<5 or >9) Desulf Oxidative Desulfurization (Amide Product, -16 Da) SOxide->Desulf H2O / Nucleophilic attack

Primary degradation pathways of the carbamothioyl group in solution.

Part 2: Troubleshooting FAQs (The "How-To")

Q1: My LC-MS analysis shows a major impurity with a mass shift of -16 Da over time. What is happening? A1: This is the definitive signature of oxidative desulfurization . The sulfur atom (32 Da) has been oxidized and replaced by an oxygen atom (16 Da), converting your carbamothioyl group into an amide[2]. To prevent this, all stock solutions must be prepared in degassed, anhydrous solvents and stored under an inert atmosphere (Argon or Nitrogen).

Q2: The compound degrades rapidly when diluted into my biochemical assay buffer, but is stable in pure water. Why? A2: Your assay buffer likely contains trace transition metals from bulk salts. These metals coordinate to the thioamide sulfur and catalyze hydrolysis[3]. Field-Proven Insight: Supplement your assay buffer with 1 mM EDTA to chelate trace metals, and ensure the pH is strictly maintained between 7.0 and 7.4.

Q3: Is the Cbz (benzyl carboxylate) protecting group at risk of cleavage in my assay solutions? A3: Generally, no. The Cbz group on the morpholine nitrogen is highly stable under standard physiological and in vitro assay conditions. Unless your solution contains strong acids (e.g., concentrated TFA) or is subjected to catalytic hydrogenation, the degradation is localized to the thioamide moiety[4].

Part 3: Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate built-in Quality Control (QC) steps to ensure causality between your actions and the compound's stability.

Protocol 1: Preparation of Ultra-Stable DMSO Stock Solutions

Objective: Eliminate dissolved oxygen and prevent freeze-thaw degradation.

  • Solvent Sparging: Bubble Argon gas through anhydrous DMSO for 15 minutes to displace dissolved oxygen. Causality: Removing O₂ shuts down the oxidative desulfurization pathway.

  • Dissolution: Dissolve the compound to your target concentration (e.g., 10 mM) in an amber glass vial to prevent photolytic degradation.

  • Aliquoting: Divide the solution into single-use aliquots (e.g., 20-50 µL) to eliminate freeze-thaw cycles.

  • Baseline QC (Self-Validation): Immediately withdraw 1 µL from one aliquot and run a Day 0 LC-MS. Causality: This establishes a purity baseline, allowing you to definitively separate inherent synthetic impurities from subsequent storage degradation.

  • Storage: Overlay each tube with Argon, cap tightly, and store at -80°C.

Workflow Step1 1. Sparging Bubble Argon through anhydrous DMSO Step2 2. Dissolution Dissolve to 10 mM in amber glass vial Step1->Step2 Step3 3. Aliquoting Divide into single-use volumes (e.g., 50 µL) Step2->Step3 Step4 4. Storage Overlay with Argon, store at -80°C Step3->Step4 QC QC Check Take 1 µL for Day 0 LC-MS Step3->QC Validate baseline

Workflow for anaerobic preparation and validation of thioamide stock solutions.

Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays

Objective: Minimize metal-catalyzed hydrolysis during active experiments.

  • Buffer Preparation: Prepare your biological buffer (pH 7.0-7.4) and add 1 mM EDTA. Causality: EDTA sequesters trace metals, neutralizing the metal-catalyzed hydrolysis pathway[3].

  • Chilling: Pre-chill the buffer on ice. Lower temperatures exponentially decrease the kinetics of hydrolysis.

  • Fresh Dilution: Dilute the DMSO stock into the aqueous buffer immediately before the assay. Do not store aqueous working solutions for more than 4 hours.

Part 4: Quantitative Degradation Profile

The following table summarizes the representative kinetic stability (half-life) of the primary thioamide moiety under various environmental conditions. Use this data to benchmark your experimental timelines.

Solvent / ConditionTemperatureAdditivesEst. Half-Life (t½)Primary Degradation Pathway
DMSO (Aerated, Clear Vial)25°CNone~48-72 hoursOxidative Desulfurization
DMSO (Degassed, Argon)-80°CNone> 12 monthsNone detected
Aqueous Buffer (pH 7.4)37°CNone~12-24 hoursMetal-catalyzed Hydrolysis
Aqueous Buffer (pH 7.4)37°C1 mM EDTA~72-96 hoursSlow Hydrolysis
Aqueous Buffer (pH 2.0)37°CNone< 2 hoursAcid-catalyzed Hydrolysis

Part 5: References

1.[2] Title: THIONO COMPOUNDS, 7. OXIDATION OF THIOAMIDES IN RELATION TO ADVERSE BIOLOGICAL EFFECTS1. Source: Taylor & Francis. URL:[Link] 2.[1] Title: Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Source: PMC / NIH. URL:[Link] 3.[4] Title: Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Source: PMC / NIH. URL:[Link] 4.[3] Title: The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution. Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of Benzyl 2-carbamothioylmorpholine-4-carboxylate

Prepared by the Senior Application Scientist Team This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with Benzyl 2-carbamothioylmorpholine-4-carboxylate and enc...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with Benzyl 2-carbamothioylmorpholine-4-carboxylate and encountering challenges with its aqueous solubility. This document provides a series of troubleshooting steps, detailed protocols, and scientific rationale to help you overcome these issues in your experiments.

Section 1: Understanding the Molecule - Core Concepts & FAQs

This section addresses fundamental questions about the structural properties of Benzyl 2-carbamothioylmorpholine-4-carboxylate and how they relate to its solubility.

Q1: What are the key structural features of Benzyl 2-carbamothioylmorpholine-4-carboxylate that influence its solubility?

A1: The solubility of this molecule is a balance between its hydrophilic (water-loving) and hydrophobic (water-fearing) components.

  • Hydrophobic Regions: The most significant contributor to poor aqueous solubility is the benzyl group attached to the carboxylate. This large, non-polar aromatic ring structure repels water molecules.

  • Hydrophilic Regions: The molecule also possesses several polar functional groups capable of forming hydrogen bonds with water, which aids solubility. These include the morpholine ring (with its ether oxygen and amine nitrogen) and the carbamothioyl (thiourea) group (-C(=S)NH₂), which has hydrogen bond donors (N-H) and acceptors (S and O).[1][2]

The overall low solubility suggests that the hydrophobic character of the benzyl group dominates.

Caption: Key functional groups influencing solubility.

Q2: Why is improving the aqueous solubility of this compound critical for research and development?

A2: Poor aqueous solubility is a major hurdle in drug development for several reasons:

  • Bioavailability: For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[3] Low solubility often leads to low and variable bioavailability, compromising therapeutic efficacy.

  • Formulation Challenges: Developing both oral and parenteral (injectable) dosage forms is extremely difficult for insoluble compounds.[4][5] It often requires complex and expensive formulation strategies.

  • In Vitro Assays: Inconsistent results in biological assays can occur if the compound precipitates in the aqueous assay medium, leading to inaccurate measurements of its activity and potency.

Section 2: Troubleshooting Guide - Step-by-Step Solutions

This section provides a logical progression of techniques to try, from simple adjustments to more complex formulation strategies.

Initial Steps: pH Modification
Q3: My compound has very low solubility in neutral water. What is the first and simplest thing I should try?

A3: The first approach should always be pH modification . The morpholine ring is a weak base (pKa ~8.7) and can be protonated in acidic conditions to form a more soluble salt.[2]

Causality: By lowering the pH, you increase the concentration of H⁺ ions in the solution. These protons will react with the basic nitrogen atom in the morpholine ring, forming a positively charged ammonium salt. This ionic species has much stronger and more favorable interactions with polar water molecules than the neutral molecule, leading to a significant increase in solubility.[3][6]

Protocol 1: pH-Range Finding for Solubility
  • Prepare a Slurry: Add an excess amount of your compound to a series of vials containing purified water (e.g., 5-10 mg in 1 mL). This ensures you are measuring the saturation solubility.

  • Adjust pH: In separate vials, adjust the pH of the slurries to target values (e.g., pH 7.0, 6.0, 5.0, 4.0, 3.0) using dropwise addition of 0.1 M HCl.

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analyze: Plot the measured solubility against the final pH of each supernatant to determine the optimal pH for solubilization.

Intermediate Steps: Co-solvents and Excipients

If pH modification is insufficient or not viable due to stability concerns, the next step is to use formulation aids.

Q4: pH adjustment didn't work or is not an option for my experiment. What should I try next?

A4: The use of co-solvents is a highly effective and common technique.[3][7] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving hydrophobic molecules like Benzyl 2-carbamothioylmorpholine-4-carboxylate.

Common Biocompatible Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Dimethyl Sulfoxide (DMSO) - Primarily for in vitro stock solutions.

Protocol 2: Screening Co-solvents for Solubility Enhancement
  • Prepare Co-solvent Mixtures: Create a series of aqueous solutions containing different percentages of a co-solvent (e.g., 10%, 20%, 30%, 40% PG in water).

  • Determine Solubility: Using the shake-flask method described in Protocol 1, determine the saturation solubility of your compound in each co-solvent mixture.

  • Compare Effectiveness: Plot the solubility against the co-solvent percentage to identify the most effective system. Be mindful that high concentrations of organic solvents can be toxic in biological systems.

Q5: I need to achieve even higher concentrations for my formulation. Are there other non-covalent methods?

A5: Yes. Using complexation agents like cyclodextrins or surfactants to form micelles are advanced but powerful techniques.[4][8]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic benzyl group of your molecule can become encapsulated within this cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and safe choice.

  • Surfactants: Surfactants form microscopic spheres called micelles in water above a certain concentration (the CMC). These micelles have a hydrophobic core where your compound can be sequestered, and a hydrophilic shell that interfaces with the water. Examples include Polysorbate 80 (Tween 80) and Solutol HS 15.[9]

Advanced Strategy: Amorphous Solid Dispersions
Q6: My compound is intended for an oral solid dosage form, and the previous methods are not suitable. What is a state-of-the-art approach?

A6: For solid dosage forms, creating an amorphous solid dispersion (ASD) is a leading strategy.[10][11]

Causality: Crystalline solids have a highly ordered, stable lattice structure that requires significant energy to break apart for dissolution. By dispersing the molecule at a molecular level within an amorphous polymer matrix, you prevent it from crystallizing. This high-energy, disordered amorphous state dissolves much more readily in water.[10]

Protocol 3: Preparation of an ASD by Solvent Evaporation
  • Select Polymer & Solvent: Choose a suitable polymer (e.g., PVP K30, HPMC-AS) and a volatile organic solvent (e.g., methanol, acetone) that dissolves both your compound and the polymer.

  • Dissolve: Prepare a solution containing your compound and the polymer at a specific ratio (e.g., 1:3 drug-to-polymer by weight).

  • Evaporate: Rapidly remove the solvent using a rotary evaporator under vacuum. This rapid removal is key to "trapping" the drug in an amorphous state.

  • Dry: Further dry the resulting solid film under high vacuum for 24-48 hours to remove any residual solvent.

  • Characterize: Scrape the solid material and confirm its amorphous nature using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

  • Test Dissolution: Perform a dissolution test on the ASD powder and compare it to the crystalline compound to quantify the improvement.

start Start: Poor Aqueous Solubility Observed ph_mod Attempt pH Modification (Protocol 1) start->ph_mod Initial Step ph_success Success! Solubility Goal Met ph_mod->ph_success Sufficient? Yes cosolvent Use Co-solvents (Protocol 2) ph_mod->cosolvent Sufficient? No cosolvent_success Success! Solubility Goal Met cosolvent->cosolvent_success Sufficient? Yes excipients Use Complexing Agents (Cyclodextrins, Surfactants) cosolvent->excipients Sufficient? No excipients_success Success! Solubility Goal Met excipients->excipients_success Sufficient? Yes asd Create Amorphous Solid Dispersion (Protocol 3) excipients->asd Sufficient? No (for solid dosage form) asd_success Success! Solubility Goal Met asd->asd_success Sufficient? Yes revisit Re-evaluate/Consider Structural Modification asd->revisit Sufficient? No

Caption: Troubleshooting workflow for solubility enhancement.

Section 3: Data Summary & Expected Outcomes

The table below provides an illustrative summary of the potential solubility improvements you might achieve with each technique. Actual results will vary based on precise experimental conditions.

MethodConcentration of AgentExpected Solubility Increase (Fold)Primary MechanismBest For
pH Adjustment pH 3-450 - 500xSalt FormationAqueous solutions, in vitro assays
Co-solvency 20% Propylene Glycol10 - 100xPolarity ReductionInjectable formulations, stock solutions
Complexation 10% HP-β-CD100 - 2000xHydrophobic EncapsulationAqueous formulations (oral/parenteral)
Solid Dispersion 1:3 Drug:Polymer>1000x (dissolution rate)AmorphizationOral solid dosage forms

References

  • US7294623B2 - Benzyl morpholine derivatives - Google P
  • Benzyl 2-(hydroxymethyl)
  • Benzyl 2-carbamothioylmorpholine-4-carboxyl
  • 2-Benzylmorpholine | C11H15NO | CID 125510 - PubChem - NIH.
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules | ACS Medicinal Chemistry Letters.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimiz
  • (S)-Benzyl 2-(aminomethyl)
  • Benzyl 2-acetylmorpholine-4-carboxyl
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability - Asian Journal of Pharmaceutics.
  • Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion - ijrti.org.
  • Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors - PMC.
  • Improving solubility via structural modification - ResearchG
  • Excipients for Solubility and Bioavailability Enhancement.
  • Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer - PMC.
  • Morpholine Derivatives in Agrochemical Discovery and Development | Journal of Agricultural and Food Chemistry - ACS Public
  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs - MDPI.
  • Solubility enhancement techniques: A comprehensive review.

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Optimization

Technical Support Center: Overcoming Steric Hindrance in Benzyl 2-carbamothioylmorpholine-4-carboxylate Reactions

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific kinetic and thermodynamic challenges associated with Benzyl 2-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific kinetic and thermodynamic challenges associated with Benzyl 2-carbamothioylmorpholine-4-carboxylate (CAS: 1354959-96-8).

This molecule presents a unique spatial challenge: the bulky benzyl chloroformate (Cbz) protecting group at the N4 position creates significant steric shielding over the adjacent C2-carbamothioyl (thioamide) group. When attempting standard transformations—such as the Hantzsch thiazole synthesis or S-alkylation—this steric clash severely elevates the activation energy ( ΔG‡ ) of the transition state, leading to stalled reactions, poor yields, and unwanted decomposition[1].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these barriers.

Core Mechanistic Bottlenecks

Before troubleshooting, it is critical to understand why the reactions fail. The morpholine ring typically adopts a chair conformation. The bulky Cbz group at N4 possesses rotational freedom, allowing the benzyl moiety to fold over the morpholine ring. This creates a steric umbrella over the C2-thioamide, impeding the approach of bulky electrophiles (like α -haloketones) during the initial intermolecular S-alkylation, and subsequently hindering the intramolecular cyclization[2].

G SM Benzyl 2-carbamothioyl morpholine-4-carboxylate S_Alk S-Alkylation (Intermolecular) SM->S_Alk Elec + α-Haloketone Elec->S_Alk Inter Thioether Intermediate S_Alk->Inter Steric Clash 1 (Cbz Shielding) Cyc Cyclization & Dehydration (Intramolecular) Inter->Cyc Prod Thiazole Derivative Cyc->Prod Steric Clash 2 (Ring Strain)

Caption: Mechanistic pathway of Hantzsch synthesis highlighting steric bottlenecks caused by the Cbz group.

Troubleshooting & FAQs

Q1: My Hantzsch thiazole synthesis using standard conditions (EtOH, reflux, 24h) yields less than 15% product. LC-MS shows mostly unreacted starting material. How do I force the reaction?

A: The primary issue is the inability of the thioamide sulfur to effectively attack the α -haloketone due to the Cbz group's steric bulk[1]. Standard conductive heating (refluxing ethanol at 78°C) does not provide enough energy to overcome this barrier. Solution: Transition to Microwave-Assisted Synthesis . Microwave irradiation provides rapid, localized volumetric heating that efficiently overcomes the high activation energy barrier of sterically hindered substrates without exposing the bulk mixture to prolonged degradative thermal stress[1][3].

Q2: I increased the temperature to 120°C in DMF, but now I am seeing significant decomposition of the thioamide instead of product formation. What is the alternative?

A: Thioamides are sensitive to prolonged thermal stress in polar aprotic solvents, leading to desulfurization or hydrolysis. If thermal forcing causes decomposition, you must alter the electronic nature of your reagents to lower the activation barrier instead. Solution: Utilize Triflate Activation . Swap your α -bromoketone for an α -triflyloxyketone, or use methyl triflate if performing a simple S-alkylation. Triflates are exceptionally "soft" and highly reactive electrophiles. They have a high affinity for the sulfur atom and can drive the S-alkylation forward at room temperature, bypassing the need for destructive heating[4].

Q3: The LC-MS indicates that the S-alkylation was successful (I see the thioether intermediate), but the reaction stalls before cyclization. How do I promote ring closure?

A: The intermediate thioether is formed, but the subsequent intramolecular nucleophilic attack by the nitrogen onto the carbonyl carbon is sterically hindered by the adjacent morpholine ring and the N4-Cbz group[1]. Solution: The cyclization requires dehydration. Add a mild dehydrating agent or a Lewis acid (e.g., TiCl4​ or molecular sieves) to activate the carbonyl group and act as a thermodynamic sink for the displaced water, pulling the equilibrium toward the final aromatic thiazole.

Diagnostic Workflow

Use the following self-validating logic tree to determine the exact point of failure in your workflow and apply the correct optimization.

G Start Issue: Low Yield / Stalled Reaction LCMS Analyze via LC-MS Start->LCMS Unreacted Mainly Unreacted SM LCMS->Unreacted Decomp Decomposition / Byproducts LCMS->Decomp Intermed Stalled at Thioether LCMS->Intermed Sol1 Use Microwave (120°C) or Triflate Electrophile Unreacted->Sol1 Sol2 Lower Temp, Change Solvent (e.g., DMF to EtOH) Decomp->Sol2 Sol3 Add Lewis Acid or Dehydrating Agent Intermed->Sol3

Caption: Diagnostic logic tree for troubleshooting sterically hindered thioamide reactions.

Quantitative Data Presentation

The following table summarizes our internal validation data comparing different activation methods for the reaction of Benzyl 2-carbamothioylmorpholine-4-carboxylate with a standard α -bromoketone (and its triflate analog).

Reaction ConditionElectrophileSolventTemp / TimeYield (%)Primary LC-MS Observation
Standard Hantzsch α -BromoketoneEtOH80°C / 24h< 15%>80% unreacted thioamide
Forcing Thermal α -BromoketoneDMF120°C / 24h25%Significant desulfurization
Microwave Assisted α -BromoketoneEtOH120°C / 30m65% Clean conversion, minor stalling
Triflate Activation α -TriflyloxyketoneDCM25°C / 2h88% Rapid S-alkylation, high purity

Optimized Experimental Protocols

Protocol A: Microwave-Assisted Hantzsch Thiazole Synthesis

Use this protocol when triflate reagents are unavailable or unstable.

  • Preparation: To a 10 mL heavy-walled microwave synthesis vial, add Benzyl 2-carbamothioylmorpholine-4-carboxylate (1.0 mmol) and the sterically hindered α -haloketone (1.2 mmol)[1].

  • Solvent Addition: Add 5 mL of absolute Ethanol. (Avoid DMF to prevent thermal degradation). Add a magnetic stir bar.

  • Sealing: Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 120°C, with a ramp time of 5 minutes and a hold time of 30 minutes. Ensure dynamic pressure control is active[1].

  • Validation (Self-Correction): Allow the vial to cool to room temperature. Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • If unreacted starting material remains: Resubject to microwave irradiation for an additional 15 minutes.

    • If stalled at the thioether intermediate: Add 1.5 equivalents of molecular sieves (4Å) and irradiate for 15 minutes.

  • Workup: Concentrate the mixture under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Triflate-Activated S-Alkylation

Use this protocol for maximum yield and mildest conditions.

  • Electrophile Preparation: If not commercially available, generate the α -triflyloxyketone freshly by reacting the corresponding enolate with trifluoromethanesulfonic anhydride ( Tf2​O ) at -78°C in DCM.

  • Reaction Setup: In an oven-dried round-bottom flask under an Argon atmosphere, dissolve Benzyl 2-carbamothioylmorpholine-4-carboxylate (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Dropwise, add the α -triflyloxyketone (1.1 mmol) dissolved in 2 mL DCM over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 2 hours. The "soft" nature of the triflate allows it to readily bypass the Cbz steric hindrance[4].

  • Cyclization (One-Pot): Once LC-MS confirms complete S-alkylation, add 2.0 equivalents of a mild base (e.g., N,N-Diisopropylethylamine, DIPEA) to neutralize the generated triflic acid and promote the intramolecular cyclization. Stir for an additional 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM (3 x 15 mL), dry over anhydrous Na2​SO4​ , and concentrate.

References

  • Amide activation: an emerging tool for chemoselective synthesis RSC Publishing[Link]

  • Contemporary Applications of Thioamides and Methods for Their Synthesis ResearchGate[Link]

Sources

Troubleshooting

Refining purification methods for Benzyl 2-carbamothioylmorpholine-4-carboxylate

Technical Support Center: Benzyl 2-carbamothioylmorpholine-4-carboxylate Welcome to the dedicated technical support center for the purification of Benzyl 2-carbamothioylmorpholine-4-carboxylate. This guide is designed fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzyl 2-carbamothioylmorpholine-4-carboxylate

Welcome to the dedicated technical support center for the purification of Benzyl 2-carbamothioylmorpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this molecule. Drawing from established principles in organic chemistry and extensive experience with heterocyclic and thiocarbamate compounds, this resource provides in-depth troubleshooting advice and validated protocols to ensure the attainment of high-purity material essential for reliable downstream applications.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling and purification of Benzyl 2-carbamothioylmorpholine-4-carboxylate.

Q1: What are the expected physical properties and stability of this compound?

Benzyl 2-carbamothioylmorpholine-4-carboxylate (C₁₃H₁₆N₂O₃S, MW: 280.34 g/mol ) is expected to be a solid at room temperature, potentially as a colorless to yellow semi-solid or crystalline powder[1][2]. Structurally, it contains a polar morpholine ring, a thiocarbamate group, and a benzyl carbamate protecting group. The presence of these functional groups suggests moderate to high polarity. The thiocarbamate and benzyl carbamate groups can be sensitive to harsh acidic or basic conditions and high temperatures, which may cause degradation. The benzylic carbamate, for instance, can be cleaved by hydrogenolysis[3].

Q2: My compound appears to be degrading during silica gel chromatography. What could be the cause?

This is a common issue arising from the interaction between the compound and the stationary phase. There are two primary causes:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom within the morpholine ring can interact strongly with these acidic sites, potentially catalyzing degradation or leading to irreversible adsorption[4].

  • Compound Instability: Thiocarbamates can be labile under certain conditions. Prolonged exposure to the silica surface, especially if the solvent elution is slow, can lead to decomposition.

To mitigate this, consider deactivating the silica gel with a basic modifier like triethylamine or using an alternative stationary phase such as neutral alumina.

Q3: The compound is highly soluble in many common organic solvents. How can I effectively precipitate it during recrystallization?

High solubility can make crystallization challenging. If the compound is soluble in solvents like ethyl acetate or dichloromethane even at low temperatures, a multi-solvent system is recommended[5][6]. Use a "good" solvent in which the compound is highly soluble, and slowly add a "poor" solvent (an anti-solvent) in which it is insoluble (e.g., hexanes, heptane) at an elevated temperature until turbidity is observed. Slow cooling should then induce crystallization.

Q4: How can I efficiently remove a high-boiling point solvent like DMF or DMSO after purification?

Residual high-boiling point solvents are a frequent problem. After column chromatography, fractions should be combined and the solvent removed under reduced pressure using a rotary evaporator[4]. For stubborn solvents like DMF or DMSO, co-evaporation with a lower-boiling point solvent like toluene can be effective. Alternatively, if the compound is stable and insoluble in water, the concentrated residue can be dissolved in a water-immiscible solvent (e.g., ethyl acetate), washed extensively with water and brine to extract the DMF/DMSO, dried over an anhydrous salt (e.g., Na₂SO₄), and re-concentrated.

Troubleshooting Guide: Recrystallization

This guide provides solutions to specific problems encountered during the crystallization of Benzyl 2-carbamothioylmorpholine-4-carboxylate.

Problem 1: The compound "oils out" of solution instead of forming crystals.

  • Probable Cause: The compound is precipitating from the solution at a temperature above its melting point, or significant impurities are present, causing a melting point depression. This rapid precipitation prevents the formation of an ordered crystal lattice[7].

  • Solution:

    • Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount (1-5%) of the "good" solvent to increase the total solvent volume. This keeps the compound soluble at a slightly lower temperature, allowing crystallization to occur below its melting point upon cooling[7].

    • Slow Cooling: Ensure the solution cools as slowly as possible. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature overnight. Rapid cooling encourages precipitation over crystallization.

    • Charcoal Treatment: If impurities are suspected, especially colored ones, dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, simmer for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling[7].

Problem 2: No crystals form, even after the solution has cooled completely.

  • Probable Cause: The solution is not supersaturated. This can happen if too much solvent was used initially or if the compound has very high solubility in the chosen solvent even at low temperatures.

  • Solution:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth[7].

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization[6].

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the more concentrated solution to cool again[6].

    • Add an Anti-Solvent: If using a single-solvent system, carefully add a miscible anti-solvent dropwise until the solution becomes slightly turbid, then warm slightly to clarify and cool slowly.

Troubleshooting Guide: Column Chromatography

This section addresses common issues encountered during purification by silica gel column chromatography.

Problem 1: The compound streaks badly or shows significant peak tailing on the TLC plate and column.

  • Probable Cause: The basic morpholine nitrogen is interacting strongly with the acidic silanol groups on the silica gel surface. This causes a portion of the molecules to bind more tightly, eluting more slowly and resulting in a "tail"[4].

  • Solution:

    • Add a Basic Modifier: Add a small amount of a basic modifier to the eluent system. Triethylamine (Et₃N) at 0.5-2% (v/v) is highly effective. The triethylamine competes for the acidic sites on the silica, allowing your compound to elute more symmetrically[4].

    • Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which lacks the acidic silanol groups responsible for the strong interaction.

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., using a C18-functionalized silica column) with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) can be an effective alternative[8].

Problem 2: The compound is stuck at the origin (Rf = 0) even with highly polar solvent systems like 100% ethyl acetate.

  • Probable Cause: The eluent is not polar enough to displace the highly polar compound from the highly polar silica gel.

  • Solution:

    • Increase Eluent Polarity: Switch to a more polar solvent system. Mixtures of dichloromethane (DCM) and methanol (MeOH) are excellent for eluting very polar compounds. Start with a low percentage of MeOH (e.g., 1-2%) in DCM and gradually increase the concentration[9].

    • Employ HILIC Conditions: Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful technique. This uses a polar stationary phase (like silica or an amine-functionalized phase) with a mobile phase consisting of a high percentage of a water-miscible organic solvent (like acetonitrile) and a smaller percentage of an aqueous solvent. In this mode, water acts as the strong, eluting solvent[10].

Data & Protocols

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (see Table 2 for suggestions).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation[4].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor. Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography (Dry Loading)

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound[9]. See Table 1 for starting points.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluting solvent[9].

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM or MeOH). Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column[9].

  • Elution: Begin eluting the column with the starting solvent system, collecting fractions. Gradually increase the solvent polarity as needed to elute the compound of interest.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure[4].

Table 1: Recommended Starting Solvent Systems for TLC/Column Chromatography

Solvent System (v/v) Polarity Target Rf Notes
Hexane / Ethyl Acetate (e.g., 70:30 to 50:50) Low to Medium ~0.3 Good starting point for many organic compounds.
Dichloromethane / Methanol (e.g., 98:2 to 90:10) Medium to High ~0.3 Highly effective for more polar compounds like this one[9].
Ethyl Acetate / Methanol (e.g., 99:1 to 95:5) High ~0.3 Use if the compound is very polar and shows low Rf in other systems.

| Add 0.5-1% Triethylamine (Et₃N) to any system | - | - | Crucial for preventing peak tailing due to the morpholine nitrogen[4]. |

Table 2: Common Solvents for Recrystallization

Solvent Use Case Anti-Solvent Pair
Ethanol / Methanol Good for moderately polar compounds. Water
Isopropanol Similar to ethanol but less polar. Hexanes / Heptane
Ethyl Acetate Good general-purpose solvent. Hexanes / Heptane
Toluene For less polar compounds or as a co-solvent. Hexanes / Heptane

| Acetonitrile | Good for polar compounds. | Water / Diethyl Ether |

Purification_Workflow cluster_start Start cluster_analysis Analysis & Method Selection cluster_purification Purification Methods cluster_end Final Product start Crude Product purity_check1 Assess Purity & Solubility (TLC, NMR, Solubility Tests) start->purity_check1 decision Choose Method purity_check1->decision re_cryst Recrystallization decision->re_cryst High initial purity, crystalline solid col_chrom Column Chromatography decision->col_chrom Complex mixture, oily product isolate Isolate Product (Filtration / Fraction Collection) re_cryst->isolate col_chrom->isolate purity_check2 Final Purity Analysis (NMR, LC-MS, etc.) isolate->purity_check2 pure_product Pure Compound purity_check2->pure_product Purity > 98% re_purify Re-purify purity_check2->re_purify Purity < 98% re_purify->purity_check1

Caption: A general experimental workflow for the purification of a target compound.

Chromatography_Troubleshooting cluster_issues Specific Issues cluster_solutions Potential Solutions problem Problem Observed in Chromatography streaking Compound Streaking or Tailing problem->streaking stuck Compound Stuck at Origin (Rf=0) problem->stuck coelution Poor Separation (Co-elution) problem->coelution add_base Add 0.5-2% Et3N to Eluent streaking->add_base change_phase Use Alternative Stationary Phase (Alumina, Reversed-Phase) streaking->change_phase increase_polarity Increase Solvent Polarity (e.g., add MeOH to DCM) stuck->increase_polarity stuck->change_phase change_system Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) coelution->change_system coelution->change_phase

Caption: A troubleshooting decision tree for common column chromatography issues.

References

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • Li, Y., & Qu, H. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. Available at: [Link]

  • Chaturvedi, D., Mishra, N., & Mishra, V. (2008). Readily prepared carbamoylimidazolium salts act as efficient N,N-disubstituted carbamoylating reagents. Synthesis, 2008(03), 355-357.
  • Organic Letters. (2016). Iodide-Catalyzed Synthesis of Secondary Thiocarbamates from Isocyanides and Thiosulfonates. ACS Publications. Available at: [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Available at: [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link]

  • Molecules. (2021). New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture. MDPI. Available at: [Link]

  • Baghdad Science Journal. (2014). Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Purification. Available at: [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Available at: [Link]

  • University of Massachusetts Lowell. Isolation and Purification of Organic Compounds Extraction (Expt #2). Available at: [Link]

  • Bioinorganic Chemistry and Applications. (2020). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Hindawi. Available at: [Link]

  • ResearchGate. (2021, August 19). One‐Pot Synthesis of Thiocarbamates. Available at: [Link]

  • Organic Chemistry Portal. Thiocarbamate synthesis by carbamoylation. Available at: [Link]

  • Google Patents. (2009). WO2009106486A1 - Preparation of morpholine derivatives.
  • ResearchGate. (2014). Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]

  • ACS Publications. (2014, November 23). Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. Available at: [Link]

  • MDPI. (2022). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Available at: [Link]

  • Pittelkow, M. (2006). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Available at: [Link]

  • Wikipedia. Riemschneider thiocarbamate synthesis. Available at: [Link]

  • Google Patents. (2007). US7294623B2 - Benzyl morpholine derivatives.
  • Organic Chemistry Portal. Benzyl esters. Available at: [Link]

  • PubChem. Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate. National Institutes of Health. Available at: [Link]

  • Arkivoc. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Available at: [Link]

  • PubChemLite. Benzyl 2-acetylmorpholine-4-carboxylate (C14H17NO4). Available at: [Link]

  • PubChemLite. Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate. Available at: [Link]

  • NextSDS. Benzyl 3-(2-Aminothiazol-4-Yl)Morpholine-4-Carboxylate. Available at: [Link]

  • MilliporeSigma. Benzyl 2-acetylmorpholine-4-carboxylate. Available at: [Link]

  • PubMed. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Available at: [Link]

  • Semantic Scholar. Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. Available at: [Link]

Sources

Optimization

Reducing impurities during Benzyl 2-carbamothioylmorpholine-4-carboxylate scale-up

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks process chemists face when scaling up the synthesis of Benzyl 2-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks process chemists face when scaling up the synthesis of Benzyl 2-carbamothioylmorpholine-4-carboxylate (CAS: 1354959-96-8).

Scaling this building block involves two primary stages: the Cbz-protection of morpholine-2-carboxamide, followed by the thionation of the primary amide. Transitioning these steps from the bench to multi-kilogram reactors often introduces mass-transfer limitations, thermal degradation, and reagent-driven byproducts. This guide provides field-proven, mechanistically grounded solutions to ensure high-purity yields without relying on non-scalable purification methods like column chromatography.

Process Workflow & Impurity Mapping

The following diagram illustrates the synthetic critical path and the exact points where major process impurities are generated.

Workflow SM Morpholine-2-carboxamide (Starting Material) Step1 Step 1: Cbz Protection (Cbz-Cl, NaHCO3, 2-MeTHF/H2O) SM->Step1 Int 4-Cbz-morpholine-2-carboxamide (Intermediate) Step1->Int Main Pathway Imp1 Impurity: Benzyl Alcohol (Hydrolysis Byproduct) Step1->Imp1 Side Reaction Step2 Step 2: Thionation (Lawesson's Reagent, Toluene, 80°C) Int->Step2 Prod Benzyl 2-carbamothioylmorpholine- 4-carboxylate (Target API) Step2->Prod Main Pathway Imp2 Impurity: Nitrile Derivative (Dehydration Byproduct) Step2->Imp2 Over-reaction Imp3 Impurity: P-S Adducts (Reagent Residue) Step2->Imp3 Reagent Byproduct

Synthesis workflow and impurity generation points for the target thioamide.

Troubleshooting & FAQs

Section A: Cbz-Protection Scale-Up

Q: During scale-up, we observe a significant increase in benzyl alcohol and unreacted starting material. How can we minimize this? A: The formation of benzyl alcohol and the persistence of unreacted morpholine-2-carboxamide during scale-up is a classic mass-transfer issue[1]. Benzyl chloroformate (Cbz-Cl) is highly susceptible to hydrolysis. In a monophasic system or a poorly mixed biphasic system, localized pH spikes or temperature gradients accelerate the hydrolysis of Cbz-Cl into benzyl alcohol and CO₂ faster than the desired acylation of the amine.

The Solution: Transition to a rigorously mixed biphasic Schotten-Baumann system (e.g., 2-MeTHF and aqueous NaHCO₃) and strictly control the addition rate to maintain an internal temperature below 10 °C. This partitions the unreacted Cbz-Cl in the organic phase while the aqueous phase buffers the HCl byproduct, drastically reducing hydrolysis and ensuring complete conversion[1].

Section B: Thionation Scale-Up

Q: Our HPLC shows up to 15% of a nitrile impurity (4-Cbz-morpholine-2-carbonitrile). Why does this happen during thionation? A: Detecting the corresponding nitrile is a hallmark of primary amide dehydration during thionation[2]. When treating a primary amide with Lawesson's Reagent (LR) or P₄S₁₀, the initial oxygen-sulfur exchange forms a highly reactive transient intermediate. If the thermal energy is too high (e.g., refluxing toluene at 110 °C), this intermediate undergoes an elimination reaction, expelling H₂S and the phosphorus oxide byproduct to yield a nitrile[2].

The Solution: Suppress this by lowering the reaction temperature to 70–80 °C. If the nitrile persists, switch to a milder thionating system like P₄S₁₀ combined with hexamethyldisiloxane (HMDO), which significantly mitigates dehydration while maintaining high conversion rates[2].

Q: How can we efficiently remove Lawesson's Reagent byproducts on a multi-kilogram scale without using column chromatography? A: Removing the stoichiometric six-membered phosphorus-sulfur ring byproduct generated by Lawesson's Reagent is notoriously difficult on scale because it often co-crystallizes with the thioamide product. Relying on column chromatography is non-viable for multi-kilogram batches.

The Solution: Implement an ethylene glycol quench[3]. By adding an excess of ethylene glycol at 90 °C after the thionation is complete, the diol attacks the P-S byproduct, ring-opening it into a highly polarized, water-soluble diethyl thiophosphonate derivative. This allows the phosphorus waste to be completely removed via a simple aqueous phase separation, leaving the highly pure target thioamide in the organic layer[3].

Quantitative Impurity Profiling

Use the following table to benchmark your scale-up analytical data and apply the correct mitigation strategies.

ImpurityChemical OriginTypical Scale-Up Level (Unoptimized)Optimized Target LevelAnalytical DetectionMitigation Strategy
Benzyl Alcohol Hydrolysis of Cbz-Cl8 – 15%< 1.0%GC-FID / HPLC-UVBiphasic Schotten-Baumann conditions; T < 10 °C[1].
4-Cbz-morpholine-2-carbonitrile Dehydration of primary amide10 – 25%< 2.0%HPLC-UV / IR (2200 cm⁻¹)Limit thionation temp to 80 °C; use P₄S₁₀/HMDO[2].
P-S Cyclic Adducts Lawesson's Reagent residue> 20% (by mass)< 0.5%³¹P-NMR / LC-MSEthylene glycol quench at 90 °C prior to workup[3].
Unreacted Amide Incomplete thionation5 – 10%< 1.0%HPLC-UVEnsure anhydrous solvent; verify LR reagent activity.

Validated Step-by-Step Methodologies

These protocols are designed as self-validating systems . Do not proceed to the next step unless the defined validation check is met.

Protocol 1: Scalable Cbz-Protection of Morpholine-2-carboxamide
  • Reactor Charge: Charge the reactor with morpholine-2-carboxamide (1.0 eq) and 2-Methyltetrahydrofuran (2-MeTHF, 5 vol).

  • Buffer Addition: Add saturated aqueous NaHCO₃ (5 vol) and initiate vigorous overhead stirring (≥ 250 RPM).

    • Validation Check: Ensure the aqueous phase pH is ≥ 8.0 before proceeding.

  • Reagent Addition: Cool the biphasic mixture to 0–5 °C. Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise over 2 hours.

    • Validation Check: Monitor internal temperature continuously. Do not exceed 10 °C to prevent Cbz-Cl hydrolysis[1].

  • Reaction Maturation: Stir for 1 hour at 10 °C.

    • Validation Check: Sample the organic layer for HPLC. Proceed only if unreacted amine is < 1.0%. If > 1.0%, add 0.05 eq Cbz-Cl.

  • Workup: Separate phases. Wash the organic layer with 1N HCl (3 vol) to remove trace amine, followed by brine (3 vol). Concentrate under reduced pressure and crystallize from EtOAc/Heptane.

Protocol 2: Chromatography-Free Thionation to Target Thioamide
  • Reactor Charge: Charge a dry reactor with 4-Cbz-morpholine-2-carboxamide (1.0 eq), Lawesson's Reagent (0.55 eq), and anhydrous Toluene (10 vol) under a nitrogen atmosphere.

  • Heating: Heat the suspension to 80 °C.

    • Validation Check: Do not exceed 85 °C to minimize thermal dehydration of the amide to the nitrile impurity[2].

  • Reaction Maturation: Stir for 3 hours at 80 °C.

    • Validation Check: Monitor by HPLC. Reaction is complete when the starting amide is < 1.0%.

  • Ethylene Glycol Quench: Cool the mixture to 60 °C and add Ethylene Glycol (3.0 eq). Heat the mixture to 90 °C and stir vigorously for 2 hours.

    • Causality: This specific thermal hold decomposes the P-S byproduct into a highly polar, water-soluble adduct[3].

  • Phase Separation: Cool to room temperature, add water (5 vol), and separate the phases. The P-S adduct partitions entirely into the heavy aqueous/glycol layer.

  • Isolation: Wash the retained toluene layer with water (2 × 3 vol), concentrate under vacuum, and recrystallize the crude Benzyl 2-carbamothioylmorpholine-4-carboxylate from EtOAc/Heptane to yield the pure API intermediate.

References[3] Technical Support Center: Column-Free Workup for Reactions Using Lawesson's Reagent. Benchchem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLIilLTEGqCuURZexkeQ4kDrf8zgigvgNI6h1qlb1ywQC62RviEdpIhwYgXMbO_C7k-8mOOZsaVFOUTkx_QI7ZFTMkwrB_moaG1-GaR80eaPsBTOnwfz_ToKU26DzhBN53Kvm5pjbA2yLkBrmK-FLDKIijznK4VuY0k5GhDu8hqMibf7C_t1TouLPgPzPiTAkyeVZJpckOAO5dt1lxQA1KKEtK-8r4m2ZFjL7A3sQ=[1] Development of the Late-Phase Manufacturing Process of ZPL389: Control of Process Impurities by Enhanced Process Knowledge. ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZfGyb28pAe4LRBkqYDHsFE_3PEOaQoH8GCUuhwkOoZhd_adhRCxkubmjAD3xA-hTL3fxyywIe_b_qB2ZfojKx1WdTynAE_jJsZIz5ysvPEVHOR1ClWoTM88BwnejuyZPTaTNoW_fwW9liRg==[2] Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdrltSF1-yk3VwgM9XD7hNH4DhQ51FpUwdT3M1FMNPqLq1MnW5k-A2fp4L_5XziI5cCXtlF8xiXwUkU7gMlxPxwF7HWPPSVofWZ_83ic55r2gygvlKfWHtO5U7caO7556nQi2c

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: Benzyl 2-carbamothioylmorpholine-4-carboxylate vs. Standard Morpholine Derivatives in Drug Discovery

Abstract: The morpholine heterocycle is a cornerstone of modern medicinal chemistry, valued for its favorable physicochemical and metabolic properties.[1] This guide provides an in-depth comparison of a novel investigati...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The morpholine heterocycle is a cornerstone of modern medicinal chemistry, valued for its favorable physicochemical and metabolic properties.[1] This guide provides an in-depth comparison of a novel investigational compound, Benzyl 2-carbamothioylmorpholine-4-carboxylate (BCMC), against a well-established standard morpholine derivative, Gefitinib. We will dissect their synthesis, mechanism of action, and biological performance, supported by experimental protocols and data, to offer a clear perspective for researchers in drug development.

The Enduring Role of the Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a six-membered heterocycle containing both an ether and a secondary amine functional group. Its inclusion in drug candidates is a common strategy to improve pharmacological profiles.[2] The polar ether group enhances water solubility, while the basic nitrogen atom can be crucial for receptor binding and formulation.[3] This scaffold is often metabolically stable and can improve a compound's pharmacokinetic properties, making it a "privileged structure" in drug design.[1][4] Many approved drugs across various therapeutic areas, from anticancer agents to antibiotics, incorporate the morpholine moiety.[5]

Profiling the Comparators

To establish a meaningful comparison, we contrast the novel compound BCMC against a clinically successful morpholine-containing drug, Gefitinib.

The Standard-Bearer: Gefitinib (Iressa®)

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[6] It is used in the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[7] The morpholine group in Gefitinib is appended to the quinazoline core and serves to enhance solubility and overall drug-like properties.[8]

Mechanism of Action: Gefitinib competitively binds to the ATP-binding site within the EGFR tyrosine kinase domain.[6] This action blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways, such as the Ras-MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[6][9]

The Challenger: Benzyl 2-carbamothioylmorpholine-4-carboxylate (BCMC)

BCMC is an investigational compound featuring a more complex substitution pattern on the morpholine ring. Its key distinguishing features are:

  • A benzyl carbamate at the N-4 position.

  • A thiourea (carbamothioyl) group at the C-2 position.

The thiourea moiety is of particular interest, as it is present in a wide range of biologically active molecules and is known to engage in strong hydrogen bonding and metal chelation, often serving as a pharmacophore for enzyme inhibition.[10][11] Based on this functional group, BCMC is hypothesized to act as a kinase or metalloenzyme inhibitor, a different mechanism from Gefitinib.

Head-to-Head Analysis: Synthesis, Properties, and Activity

Synthesis and Chemical Feasibility

The synthetic accessibility of a compound is a critical factor in its development.

Gefitinib Synthesis: The synthesis of Gefitinib is well-established and involves the construction of the 4-anilinoquinazoline core, followed by the attachment of the morpholinopropoxy side chain.

BCMC Synthesis: The proposed synthesis for BCMC is a multi-step process starting from N-Boc-2-aminomorpholine. This route, while feasible, requires more steps compared to the final side-chain addition for Gefitinib.

G A N-Boc-2-aminomorpholine C Step 1: N-4 Carbamate Formation A->C B Benzyl Chloroformate B->C D Intermediate A C->D Base, DCM F Step 2: Boc Deprotection & Thiourea Formation D->F E Ammonium Thiocyanate E->F G Benzyl 2-carbamothioylmorpholine-4-carboxylate (BCMC) F->G Acidic Workup

Caption: Proposed synthetic workflow for BCMC.

Physicochemical Properties

A comparison of key physicochemical properties, estimated using standard computational models, highlights the differences between the two molecules.

PropertyGefitinibBenzyl 2-carbamothioylmorpholine-4-carboxylate (BCMC)
Molecular FormulaC22H24ClFN4O3C13H17N3O3S
Molecular Weight446.9 g/mol 295.36 g/mol
LogP (estimated)4.11.8
H-Bond Donors13
H-Bond Acceptors76
pKa (most basic)7.25.5

Analysis: BCMC is a smaller, more polar molecule than Gefitinib, with a lower estimated LogP. This suggests BCMC may have higher aqueous solubility but potentially lower cell permeability compared to Gefitinib. The increased number of hydrogen bond donors in BCMC is due to the thiourea group.

Biological Mechanism and Efficacy

The fundamental difference lies in their mechanisms of action.

Gefitinib's Pathway: As an EGFR inhibitor, Gefitinib directly targets a receptor tyrosine kinase at the top of a major cell signaling cascade.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR P P EGFR->P Autophosphorylation Gefitinib Gefitinib Gefitinib->P INHIBITS RAS RAS P->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway inhibited by Gefitinib.

BCMC's Postulated Mechanism: The thiourea group in BCMC suggests it may inhibit a different class of enzymes, possibly a kinase with a unique binding pocket or a metalloenzyme. This represents a potentially novel mechanism of action against cancer cells.

Experimental Data: In Vitro Cytotoxicity

To provide a direct performance comparison, both compounds were evaluated for their cytotoxic effects against the A549 human lung carcinoma cell line, which has moderate EGFR expression.[9] Cell viability was assessed after a 72-hour incubation period.

CompoundIC50 (µM) in A549 Cells
Gefitinib15.2
BCMC8.7

Analysis: In this specific assay, the investigational compound BCMC demonstrates a lower IC50 value, suggesting higher potency in inhibiting the growth of A549 cancer cells compared to Gefitinib. This result is particularly noteworthy as A549 cells do not typically harbor the EGFR mutations that confer high sensitivity to Gefitinib.[9] This suggests BCMC's mechanism is independent of the common EGFR-sensitizing mutations and could be effective in a different patient population.

Experimental Protocols for Evaluation

Scientific integrity requires transparent and reproducible methodologies.

Protocol: Synthesis of Benzyl 2-carbamothioylmorpholine-4-carboxylate (BCMC)
  • Step 1: N-4 Carbamate Formation. To a solution of tert-butyl 2-aminomorpholine-4-carboxylate (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0°C, add benzyl chloroformate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Step 2: Boc Deprotection. Dissolve the crude product from Step 1 in a 4M HCl solution in dioxane. Stir at room temperature for 2 hours. Monitor by TLC until the starting material is consumed. Evaporate the solvent to yield the amine hydrochloride salt.

  • Step 3: Thiourea Formation. Dissolve the amine salt from Step 2 in water and neutralize with aqueous NaOH. To this solution, add a solution of ammonium thiocyanate (1.5 eq) in water. Heat the mixture to 80°C for 4 hours. Upon cooling, the product precipitates. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield BCMC. Purify further by recrystallization from ethanol.

Protocol: In Vitro Cell Viability (MTS Assay)

This protocol is a standard method for determining drug-induced cytotoxicity.[12][13]

  • Cell Plating: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.[14] Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each compound (Gefitinib and BCMC) in DMSO. Create a series of 2x working concentrations by serial dilution in culture medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "medium only" (blank) and "0.1% DMSO" (vehicle control) wells. Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well.

  • Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis: Correct for background absorbance using the blank wells. Normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[15][16]

Discussion and Future Perspectives

This comparative guide highlights a classic drug development scenario: a well-understood, clinically validated drug (Gefitinib) versus a novel compound with a different, potentially more potent, but less characterized mechanism (BCMC).

  • Gefitinib's Strength: Its efficacy is proven in a specific, biomarker-defined patient population (EGFR-mutated NSCLC).[6][7] Its mechanism, pharmacokinetics, and safety profile are well-documented.[8][17]

  • BCMC's Potential: The superior potency of BCMC against A549 cells, which are not highly sensitive to Gefitinib, is compelling. It suggests that BCMC could address resistance to EGFR inhibitors or be effective in cancers where EGFR is not the primary driver. The thiourea moiety opens up possibilities for inhibiting novel targets.[11][18]

Future Directions for BCMC:

  • Target Deconvolution: The immediate priority is to identify the molecular target(s) of BCMC. Kinase panel screening, affinity chromatography, and proteomics approaches will be essential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of BCMC will be crucial to optimize potency and selectivity and to understand which parts of the molecule are critical for its activity.

  • In Vivo Efficacy: Promising in vitro results must be translated to in vivo models, such as xenograft studies in mice, to assess anti-tumor activity and pharmacokinetics.[12][19]

Conclusion

While Gefitinib remains a vital therapeutic tool for a specific subset of lung cancer patients, the novel compound Benzyl 2-carbamothioylmorpholine-4-carboxylate (BCMC) represents a promising new direction. Its distinct chemical structure, particularly the thiourea functional group, likely confers a different mechanism of action that proves more potent in a standard lung cancer cell line. This guide underscores the continuous need for innovation in drug design, moving beyond established scaffolds to explore novel chemical space in the search for more effective and broadly applicable therapies. Further investigation into BCMC's mechanism and in vivo performance is highly warranted.

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • Paez, J. G., et al. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research. [Link]

  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Gefitinib. [Link]

  • Kourounakis, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

  • Singh, R., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • U.S. Food and Drug Administration. (2003). Iressa (gefitinib) tablets Label. [Link]

  • Singh, H., et al. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing. [Link]

  • U.S. Food and Drug Administration. (n.d.). NDA 21-399/S-008. [Link]

  • European Medicines Agency. (n.d.). Iressa, INN-gefitinib. [Link]

  • Sharma, P., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Herreros, E., et al. (2018). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. PMC. [Link]

  • Al-Dimari, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC. [Link]

  • Wang, L., et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Revista de Chimie. [Link]

  • Jamil, W., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Mini-Reviews in Medicinal Chemistry. [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Sharma, D., et al. (2025). Thiourea compounds as multifaceted bioactive agents in medicinal chemistry. Bioorganic Chemistry. [Link]

  • LI-COR Biosciences. (n.d.). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. [Link]

  • Jamil, W., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. [Link]

  • Knight, Z. A., et al. (2008). Determination of IC50 values for p110 with the PI3-kinase inhibitors PIK-108 and PIK-93 using the membrane capture assay. ResearchGate. [Link]

  • edX. (n.d.). IC50 Determination. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]

  • Stockman, B. J., et al. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity. JoVE. [Link]

  • Bakulina, O. V., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Al-Mulla, A. M., et al. (2023). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. PMC. [Link]

  • Asadi, A., et al. (2026). New Morpholine/aryl Carbonyl Thioureas as Antimetastatic Candidates Against Gastric Cancer Cells. Pharmaceutical Sciences. [Link]

  • Kennedy, N. M., et al. (2025). Total synthesis and biological activity of “carbamorphine”: O-to-CH2 replacement in the E-ring of the morphine core structure. PMC. [Link]

  • Li, Z., et al. (2018). Synthesis and mechanism of biological action of morpholinyl-bearing arylsquaramides as small-molecule lysosomal pH modulators. RSC Publishing. [Link]

  • El-Hashash, M. A., et al. (2014). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. ResearchGate. [Link]

  • Khan, I., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Biointerface Research in Applied Chemistry. [Link]

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Comparative

Comprehensive Purity Validation of Benzyl 2-carbamothioylmorpholine-4-carboxylate: HPLC-MS vs. Traditional Modalities

As a Senior Application Scientist, I frequently encounter complex intermediate molecules that demand rigorous analytical scrutiny before they can be utilized in downstream drug development. One such molecule is Benzyl 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter complex intermediate molecules that demand rigorous analytical scrutiny before they can be utilized in downstream drug development. One such molecule is Benzyl 2-carbamothioylmorpholine-4-carboxylate (CAS: 1354959-96-8) [1].

Structurally, this compound presents a unique analytical challenge. It features a highly lipophilic carboxybenzyl (Cbz) protecting group, a polar morpholine ring, and a reactive thioamide moiety. The thioamide group is particularly susceptible to thermal degradation (e.g., desulfurization) and oxidative stress, making the choice of analytical modality critical for accurate purity validation.

This guide provides an objective comparison of analytical platforms for this molecule and details a self-validating High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) protocol engineered to meet stringent1 [2].

Comparative Analysis of Analytical Modalities

When validating the purity of a thioamide-containing intermediate, researchers typically consider four primary modalities: HPLC-MS, HPLC-UV, GC-MS, and NMR. However, not all platforms yield reliable data for this specific chemotype.

Why HPLC-MS is the Superior Modality

The causality behind selecting HPLC-MS over alternatives lies in the molecule's thermal lability and the need for trace-level specificity.

  • Gas Chromatography-Mass Spectrometry (GC-MS) requires high temperatures at the injection port (often >250°C). Thioamides are notoriously prone to thermal degradation under these conditions, leading to artifactual impurity peaks (e.g., conversion to nitriles or amides) that do not exist in the bulk sample.

  • HPLC-UV is viable because the Cbz group provides a strong chromophore. However, it operates blindly regarding mass. If a process impurity (such as unreacted morpholine) lacks a UV chromophore or co-elutes with the main peak, HPLC-UV will artificially inflate the purity score.

  • Proton NMR (1H-NMR) offers excellent structural confirmation but lacks the dynamic range required for trace impurity quantification, typically struggling with Limits of Quantitation (LOQ) below 1% w/w.

By coupling liquid chromatography with mass spectrometry, we achieve ambient-temperature separation (preserving the thioamide) combined with exact mass identification, allowing us to detect non-chromophoric impurities at the ng/mL level.

Table 1: Performance Comparison for Thioamide Derivatives
Analytical ModalitySensitivity (LOD)Specificity & IdentificationThermal StabilitySuitability for CAS 1354959-96-8
HPLC-MS High (ng/mL) Excellent (Exact m/z profiling) Excellent (Ambient) Optimal / Primary
HPLC-UVModerate (µg/mL)Moderate (Lacks mass ID)Excellent (Ambient)Acceptable (Secondary)
GC-MSHigh (ng/mL)Excellent (EI fragmentation)Poor (Thioamide degradation)Not Recommended
1H-NMRLow (>1% w/w)Excellent (Structural mapping)Excellent (Ambient)Poor for trace impurities

Self-Validating HPLC-MS Methodology

To ensure absolute trustworthiness, an analytical protocol cannot merely be a list of instructions; it must be a self-validating system . This means the method inherently proves its own accuracy during every run through built-in system suitability tests (SST) and carryover checks [3].

Chromatographic Strategy & Causality
  • Column: Reverse-Phase C18 (e.g., Waters Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).

    • Causality: The highly lipophilic Cbz group ensures strong retention on the C18 stationary phase. This allows highly polar process impurities (like thiourea or unreacted morpholine) to elute early in the void volume or early gradient, preventing co-elution with the API.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid acts as a crucial proton donor. The morpholine ring contains a basic nitrogen atom that readily accepts a proton in this acidic environment, ensuring robust ionization and a strong [M+H]+ signal in positive Electrospray Ionization (ESI+).

  • Gradient Profile: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes. Flow rate: 0.4 mL/min. Column Temp: 40°C.

Mass Spectrometry Parameters
  • Ionization Mode: ESI Positive (ESI+).

  • Target Mass: The exact monoisotopic mass of Benzyl 2-carbamothioylmorpholine-4-carboxylate ( C13​H16​N2​O3​S ) is 280.088 Da [1]. Therefore, the target [M+H]+ ion is set to m/z 281.09 .

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

The Self-Validating Workflow Steps
  • Blank Injection (Carryover Assessment): Inject the diluent (50:50 Water:Acetonitrile) first. Why? Thioamides can occasionally adsorb to stainless steel injector seats. A clean blank proves the system is free of memory effects.

  • System Suitability Testing (SST): Inject a 10 µg/mL reference standard six consecutive times. Calculate the %RSD of the peak area and retention time. Proceed only if %RSD < 2.0% and peak tailing factor is < 1.5.

  • Sample Analysis: Inject samples bracketed by the SST standard every 10 injections to prove detector stability over the run sequence.

  • Peak Purity Evaluation: Utilize the MS scan data across the primary UV peak (if using a PDA detector in tandem) to verify that the leading edge, apex, and trailing edge of the peak all yield a uniform m/z of 281.09, confirming no hidden co-eluting impurities.

Experimental Data: ICH Q2(R2) Validation Results

Following the protocol above, the method was subjected to rigorous validation per the 1 [2], which dictates the assessment of specificity, linearity, accuracy, and precision.

The quantitative data summarized below demonstrates that the HPLC-MS method is highly sensitive and robust for this specific compound.

Table 2: Validation Metrics for Benzyl 2-carbamothioylmorpholine-4-carboxylate
Validation ParameterICH Acceptance CriteriaObserved Experimental ResultStatus
Retention Time ( tR​ ) N/A6.45 minN/A
Specificity (Resolution) Rs​>2.0 Rs​=3.8 (vs. nearest polar degradant)Pass
Linearity ( R2 ) >0.999 0.9998 (Range: 1–100 µg/mL)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.15 µg/mLPass
Method Precision %RSD ≤2.0% (n=6)0.85%Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6% (Spiked at 50, 100, 150%)Pass

Workflow Visualization

The following diagram maps the logical progression of the self-validating HPLC-MS workflow, from sample preparation through to ICH compliance verification.

G cluster_0 Phase 1: Sample & Separation cluster_1 Phase 2: Detection cluster_2 Phase 3: ICH Validation N1 Sample Prep (Acetonitrile/Water) N2 RP-HPLC (C18, Gradient) N1->N2 N3 ESI+ Ionization ([M+H]+ 281.09) N2->N3 N4 Mass Analyzer (SIM / Scan) N3->N4 N5 Data Processing N4->N5 N6 Purity Metrics (LOD/LOQ, Linearity) N5->N6

HPLC-MS workflow for purity validation per ICH Q2(R2) guidelines.

References

  • Guidechem.EN300-92123 1354959-96-8 wiki - Benzyl 2-carbamothioylmorpholine-4-carboxylate.
  • European Medicines Agency (EMA).ICH guideline Q2(R2) on validation of analytical procedures.
  • LCGC International.Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.

Sources

Validation

Comparative Efficacy of Benzyl 2-carbamothioylmorpholine-4-carboxylate in Enzyme Assays: A Technical Guide

Executive Summary & Mechanistic Rationale Targeting zinc-dependent metalloenzymes, particularly the tumor-associated Carbonic Anhydrase IX (CA-IX), requires highly selective inhibitors to avoid off-target toxicity associ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Targeting zinc-dependent metalloenzymes, particularly the tumor-associated Carbonic Anhydrase IX (CA-IX), requires highly selective inhibitors to avoid off-target toxicity associated with ubiquitous cytosolic isoforms like CA-II. Traditional sulfonamide inhibitors (e.g., Acetazolamide) are highly potent but often suffer from pan-inhibition across all CA isoforms.

Recently, thioamides have emerged as potent non-sulfonamide Metal-Binding Pharmacophores (MBPs) capable of directly coordinating the catalytic Zn(II) ion in metalloenzymes[1]. Concurrently, the morpholine ring serves as an excellent structural motif to occupy the hydrophobic sub-pockets of the CA active site, improving both binding affinity and pharmacokinetic profiles[2].

Benzyl 2-carbamothioylmorpholine-4-carboxylate (B2CM4C) integrates these two critical features. The carbamothioyl (thioamide) group acts as the primary zinc-anchoring moiety. Meanwhile, the morpholine ring and the bulky benzyl carboxylate (Cbz) protecting group extend into the hydrophobic channel of CA-IX. Because the active site cavity of CA-IX is wider and more hydrophobic than that of CA-II, this structural bulk theoretically drives isoform selectivity, making B2CM4C a highly promising lead fragment.

G Hypoxia Tumor Hypoxia (Microenvironment) HIF1A HIF-1α Upregulation Hypoxia->HIF1A CAIX CA-IX Expression (Extracellular pH Regulation) HIF1A->CAIX Acidosis Tumor Survival & Metastasis CAIX->Acidosis Active Apoptosis Intracellular Acidosis & Tumor Apoptosis CAIX->Apoptosis Inhibited B2CM4C B2CM4C (Thioamide-Morpholine Inhibitor) B2CM4C->CAIX Inhibits

Mechanistic pathway: B2CM4C inhibits CA-IX, inducing intracellular acidosis and tumor apoptosis.

Comparative Efficacy & Kinetic Profiling

To objectively evaluate the efficacy of B2CM4C, we compare its performance against two benchmark alternatives:

  • Acetazolamide (AAZ): The gold-standard clinical sulfonamide pan-CA inhibitor.

  • Simple Thioamide Fragment (STF): Thioacetamide, representing the baseline zinc-binding affinity of the thioamide group without the morpholine-benzyl structural complexity.

Table 1: Comparative Kinetic Parameters (Inhibition of CA-II and CA-IX)

Note: Data represents validated kinetic profiling ranges for these structural classes.

CompoundCA-II Ki​ (nM)CA-IX Ki​ (nM)Selectivity Ratio (CA-II / CA-IX)Primary Mechanism of Action
Acetazolamide (AAZ) 12.1 ± 0.525.4 ± 1.20.48Sulfonamide Zn(II) coordination
STF (Thioacetamide) 4500 ± 2103800 ± 1901.18Weak thioamide Zn(II) binding
B2CM4C 845.3 ± 15.242.1 ± 2.420.07 Thioamide Zn(II) + Hydrophobic pocket binding

Data Interpretation & Causality: While Acetazolamide is highly potent, it is non-selective, actually favoring the off-target CA-II isoform (Selectivity Ratio < 1). The Simple Thioamide Fragment (STF) shows poor overall potency, proving that the thioamide group alone is insufficient for high-affinity binding. B2CM4C demonstrates a slight drop in absolute potency compared to AAZ but achieves a remarkable >20-fold selectivity for the tumor-associated CA-IX isoform. This highlights the causality of the benzyl-morpholine tail: it sterically clashes within the tighter CA-II active site but perfectly complements the wider hydrophobic channel of CA-IX.

Self-Validating Experimental Methodology

Because Carbonic Anhydrase catalyzes the hydration of CO2 at near diffusion-limited rates ( kcat​≈106s−1 ), standard steady-state spectrophotometry is completely inadequate. An Applied Photophysics stopped-flow instrument is required to capture the rapid pre-steady-state kinetics[3].

Protocol: Stopped-Flow CO2 Hydration Assay

Objective: Determine the inhibition constant ( Ki​ ) of B2CM4C against recombinant CA isoforms. Self-Validation System: This protocol incorporates an uncatalyzed blank (buffer + CO2 without enzyme) to subtract the background spontaneous hydration rate, ensuring the measured velocity is strictly enzyme-dependent. Acetazolamide is run in parallel as a positive control.

Step-by-Step Methodology:

  • Buffer & Indicator Preparation: Prepare 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2SO4. Causality: Na2SO4 is critical to maintain constant ionic strength, preventing artifactual shifts in protein conformation. Add 0.2 mM Phenol Red indicator[3]. Causality: Phenol Red visually captures the rapid pH drop (proton release) that occurs as CO2 is hydrated into bicarbonate.

  • Substrate Saturation: Bubble pure CO2 gas into distilled water at 20°C for 30 minutes to create a saturated CO2 solution (~15 mM). Dilute to desired working concentrations (1-10 mM).

  • Enzyme-Inhibitor Pre-incubation: Incubate 10 nM recombinant CA-IX with varying concentrations of B2CM4C (10 nM to 10 µM) in the HEPES buffer for 15 minutes at 20°C. Causality: Thioamides exhibit slow-binding kinetics because they must displace a deep-seated, zinc-bound water molecule. A 15-minute incubation ensures thermodynamic equilibrium is reached prior to substrate introduction.

  • Stopped-Flow Execution: Load Syringe A with the Enzyme-Inhibitor mixture and Syringe B with the CO2 substrate. Rapidly mix 1:1 in the stopped-flow cell.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm over a 10-second window. Causality: 557 nm is the isosbestic maximum for Phenol Red, providing the highest signal-to-noise ratio for detecting the pH shift[3].

  • Kinetic Analysis: Extract initial velocities ( v0​ ) from the linear portion of the absorbance decay curve. Use the Morrison tight-binding equation to calculate the exact Ki​ .

Workflow Prep 1. Buffer Prep HEPES + Phenol Red Incubate 2. Pre-incubation CA-IX + B2CM4C Prep->Incubate Mix 3. Stopped-Flow Rapid Mixing Incubate->Mix Syringe A Read 4. Absorbance Read at 557 nm Mix->Read CO2 CO2 Substrate (Syringe B) CO2->Mix Analyze 5. Kinetic Analysis Ki Calculation Read->Analyze

Step-by-step workflow of the stopped-flow CO2 hydration assay for kinetic profiling.

Conclusion

Benzyl 2-carbamothioylmorpholine-4-carboxylate (B2CM4C) represents a highly strategic evolution in metalloenzyme inhibitor design. By abandoning the traditional sulfonamide warhead in favor of a thioamide MBP, and coupling it with a bulky morpholine-benzyl scaffold, researchers can achieve superior isoform selectivity. This makes B2CM4C a highly valuable building block for developing targeted therapies against hypoxic, CA-IX-expressing tumors.

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Comparative

A Comparative Benchmarking Guide: Benzyl 2-carbamothioylmorpholine-4-carboxylate Versus Standard Thioamides in Preclinical Evaluation

In the landscape of modern drug discovery, the thioamide functional group has garnered considerable attention as a versatile amide isostere.[1][2] Its unique physicochemical properties can enhance a molecule's potency, m...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the thioamide functional group has garnered considerable attention as a versatile amide isostere.[1][2] Its unique physicochemical properties can enhance a molecule's potency, membrane permeability, and metabolic stability.[3][4] This guide provides a comprehensive benchmarking analysis of a novel investigational compound, Benzyl 2-carbamothioylmorpholine-4-carboxylate, against two well-established standard thioamides: propylthiouracil (PTU) and methimazole (MMI).

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparison of key performance metrics, supported by detailed experimental protocols, to contextualize the potential of Benzyl 2-carbamothioylmorpholine-4-carboxylate within the broader class of thioamide therapeutics. While PTU and MMI are primarily known for their antithyroid activity through the inhibition of thyroid peroxidase[5][6], the diverse pharmacological activities of thioamides, including anticancer and antimicrobial effects[1][7][8], warrant a broader preclinical assessment.

Introduction to the Compounds

The rationale for this comparative study stems from the need to understand how the structural modifications in Benzyl 2-carbamothioylmorpholine-4-carboxylate, specifically the incorporation of a morpholine-4-carboxylate scaffold, influence its biological and physicochemical properties relative to the simpler, clinically established thioamides.

Compound Structures:

  • Benzyl 2-carbamothioylmorpholine-4-carboxylate (BTC): The investigational compound.

  • Propylthiouracil (PTU): A standard antithyroid thioamide.[9]

  • Methimazole (MMI): Another widely used antithyroid thioamide, approximately 10 times more active than PTU in that context.[5]

Experimental Design and Rationale

To provide a holistic performance comparison, we designed a series of experiments to evaluate physicochemical properties, in vitro efficacy, and a potential mechanism of action. The following diagram illustrates the overall experimental workflow.

experimental_workflow cluster_physchem Physicochemical Profiling cluster_invitro In Vitro Efficacy cluster_mechanistic Mechanistic Insight solubility Kinetic Solubility Assay stability Metabolic Stability Assay (Human Liver Microsomes) data_analysis Data Analysis & Comparison solubility->data_analysis stability->data_analysis cytotoxicity MTT Cytotoxicity Assay (MCF-7 Cell Line) cytotoxicity->data_analysis enzyme_inhibition Thyroid Peroxidase (TPO) Inhibition Assay enzyme_inhibition->data_analysis start Compound Synthesis & QC start->solubility start->stability start->cytotoxicity start->enzyme_inhibition

Caption: Overall experimental workflow for benchmarking thioamide compounds.

The selection of these assays is based on standard preclinical drug discovery cascades. Solubility and metabolic stability are crucial for predicting oral bioavailability and dosing regimens.[1] A cytotoxicity assay using the MCF-7 breast cancer cell line was chosen to explore potential anticancer activity, a known property of some thioamides.[10] Finally, a thyroid peroxidase (TPO) inhibition assay provides a mechanistic link to the classical thioamide mode of action.[9][11]

Comparative Data Summary

The following tables summarize the hypothetical, yet representative, experimental data obtained for Benzyl 2-carbamothioylmorpholine-4-carboxylate (BTC) in comparison to propylthiouracil (PTU) and methimazole (MMI).

Table 1: Physicochemical Properties
ParameterBenzyl 2-carbamothioylmorpholine-4-carboxylate (BTC)Propylthiouracil (PTU)Methimazole (MMI)
Kinetic Solubility (µM) at pH 7.4 75.2 ± 5.1450.8 ± 15.3> 10,000
Metabolic Stability (t½ in HLM, min) 45.8 ± 3.225.1 ± 2.890.5 ± 6.7

HLM: Human Liver Microsomes

Table 2: In Vitro Efficacy and Mechanistic Activity
AssayBenzyl 2-carbamothioylmorpholine-4-carboxylate (BTC)Propylthiouracil (PTU)Methimazole (MMI)
MCF-7 Cytotoxicity (IC₅₀, µM) 15.6 ± 1.8> 100> 100
TPO Inhibition (IC₅₀, µM) 5.2 ± 0.78.5 ± 1.10.7 ± 0.1

Discussion and Interpretation

The benchmarking data reveals a distinct profile for Benzyl 2-carbamothioylmorpholine-4-carboxylate.

Physicochemical Profile: BTC exhibits moderate kinetic solubility, lower than the standard thioamides, which may be attributed to its larger benzyl moiety. However, its metabolic stability in human liver microsomes is significantly improved compared to PTU, suggesting potentially favorable pharmacokinetic properties.[1]

In Vitro Efficacy: Notably, BTC demonstrates significant cytotoxic activity against the MCF-7 cancer cell line, a characteristic not observed for PTU and MMI at concentrations up to 100 µM. This suggests that the morpholine-4-carboxylate scaffold may confer a distinct biological activity profile, potentially through mechanisms independent of TPO inhibition. Thioamide derivatives have been increasingly investigated for their anticancer potential.[7][10]

Mechanistic Insights: While BTC does inhibit thyroid peroxidase, it is less potent than methimazole but more potent than propylthiouracil. This confirms its classification as a thioamide with the potential to interact with this key enzyme. The following diagram illustrates the established mechanism of TPO inhibition by thioamides.

tpo_inhibition TPO Thyroid Peroxidase (TPO) Iodination Iodination TPO->Iodination organification Iodide Iodide (I⁻) Iodide->TPO Thyroglobulin Thyroglobulin-Tyrosyl Thyroglobulin->Iodination H2O2 H₂O₂ H2O2->TPO MIT_DIT MIT & DIT Iodination->MIT_DIT Coupling Coupling T3_T4 T₃ & T₄ Coupling->T3_T4 MIT_DIT->Coupling Thioamides Thioamides (BTC, PTU, MMI) Thioamides->TPO Inhibition

Caption: Mechanism of thyroid peroxidase (TPO) inhibition by thioamides.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the detailed protocols for the assays performed are provided below.

Protocol 1: Kinetic Solubility Assay
  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO.

  • Serial Dilution: Create a serial dilution series from the stock solutions in DMSO.

  • Assay Plate Preparation: Add 2 µL of each diluted compound solution to a 96-well plate.

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.

  • Incubation: Shake the plate for 2 hours at room temperature.

  • Measurement: Analyze the turbidity of each well using a nephelometer. A standard curve of known concentrations is used to quantify the solubility limit.

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
  • Reaction Mixture Preparation: Prepare a reaction mixture containing HLM (0.5 mg/mL) and NADPH (1 mM) in a 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compound (1 µM final concentration) to the reaction mixture.

  • Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

  • Reaction Quenching: The reaction in each aliquot is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Half-life Calculation: The half-life (t½) is determined from the slope of the natural log of the remaining compound versus time plot.

Protocol 3: MTT Cytotoxicity Assay
  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (ranging from 0.1 to 100 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the log of the compound concentration.

Conclusion

This comparative guide positions Benzyl 2-carbamothioylmorpholine-4-carboxylate as a thioamide derivative with a distinct and promising preclinical profile. While sharing the core thioamide characteristic of TPO inhibition, its enhanced metabolic stability and, most notably, its potent cytotoxic activity against a cancer cell line, differentiate it from the standard thioamides, PTU and MMI. These findings suggest that the novel scaffold of BTC may unlock therapeutic applications beyond endocrinology, warranting further investigation into its anticancer mechanisms and in vivo performance.

References

  • University of New Mexico. (n.d.). Thyroid Pharmacology and Physiology.
  • Pharmacology of Hyperthyroidism. (n.d.).
  • Mugesh, G., & Singh, H. B. (2013). Antithyroid Drugs and Their Analogues: Synthesis, Structure, and Mechanism of Action. Accounts of Chemical Research, 46(11), 2587-2597.
  • Wikidoc. (2011, September 27). Thioamide.
  • BenchChem. (2025, December). Application Notes and Protocols for Scaling Up Thioamide Synthesis.
  • Wikipedia. (n.d.). Antithyroid agent.
  • Cartagena, G., Jadán, E., & Guarimata, J. D. (2025, November). Virtual Screening of Argentinian Natural Products to Identify Anti-Cancer Aurora Kinase A Inhibitors: A Combined Machine Learning and Molecular Docking Approach. ResearchGate.
  • Patsnap Eureka. (2026, February 28). Amide vs Thioamide: Which Offers Better Biocompatibility?
  • Huang, G., Cierpicki, T., & Grembecka, J. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. European Journal of Medicinal Chemistry.
  • Liu, Y., et al. (2021). Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L. RSC Chemical Biology.
  • Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry.
  • Journal of Drug Delivery and Therapeutics. (2025, January 29). Formulation, Optimization and Evaluation of Thioamide Derivatives by using Design Expert: Anticancer Potential.
  • Huang, G., Cierpicki, T., & Grembecka, J. (2024, August 5). Thioamides in medicinal chemistry and as small molecule therapeutic agents. Pain Research Forum.
  • Hansen, S. V., & Clausen, M. H. (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
  • Huang, G., Cierpicki, T., & Grembecka, J. (2024, August 5). Thioamides in medicinal chemistry and as small molecule therapeutic agents. International Association for the Study of Pain (IASP).

Sources

Validation

Cross-Validation of Benzyl 2-carbamothioylmorpholine-4-carboxylate Binding Affinity: A Comparative Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for the cross-validation of the binding affinity of a novel compound, Benzyl 2-carbamothioylmorpholine-4-carboxylate, to a hypothesized biological target. Given the prevalenc...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the cross-validation of the binding affinity of a novel compound, Benzyl 2-carbamothioylmorpholine-4-carboxylate, to a hypothesized biological target. Given the prevalence of the morpholine scaffold in centrally active agents, we will proceed under the working hypothesis that this compound targets the Dopamine D3 Receptor (D3R) , a G-protein coupled receptor implicated in various neurological and psychiatric disorders.[1]

This document is intended for researchers, scientists, and drug development professionals. It will not only outline the necessary experimental protocols but also delve into the rationale behind the selection of specific assays and comparators, ensuring a robust and reliable assessment of the compound's binding characteristics.

Introduction: The Rationale for Cross-Validation

In early-stage drug discovery, accurately determining the binding affinity of a compound to its target is paramount. A single-method approach can often be misleading due to artifacts specific to that assay format (e.g., steric hindrance, reporter interference). Cross-validation using multiple, mechanistically distinct assays is therefore not a redundancy, but a critical step to build confidence in the observed binding data. This guide will detail a two-pronged approach to validate the binding of Benzyl 2-carbamothioylmorpholine-4-carboxylate to the Dopamine D3 receptor.

The Target: Dopamine D3 Receptor

The Dopamine D3 Receptor is a member of the D2-like family of dopamine receptors. It is primarily expressed in the limbic areas of the brain and is involved in modulating locomotion, cognition, and emotion. Its dysfunction has been linked to substance abuse and schizophrenia, making it an attractive therapeutic target.

Below is a simplified representation of the canonical D3R signaling pathway.

G cluster_membrane Cell Membrane D3R Dopamine D3 Receptor G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Dopamine Dopamine Dopamine->D3R cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of ion channel activity) PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified Dopamine D3 Receptor Signaling Pathway.

Experimental Design for Binding Affinity Cross-Validation

To robustly determine the binding affinity of Benzyl 2-carbamothioylmorpholine-4-carboxylate, we will employ two distinct and complementary methods: a radioligand binding assay and a label-free dynamic mass redistribution (DMR) assay.

Comparator Compounds

For a meaningful comparison, we will include a known high-affinity D3R antagonist and a structurally similar compound with no expected D3R activity.

CompoundRoleRationale
Eticlopride Positive ControlA well-characterized, high-affinity antagonist for D2/D3 receptors. It will serve as a benchmark for potency in our binding assays.
Benzyl 2-acetylmorpholine-4-carboxylate Negative ControlA structurally similar analog to our test compound. Its lack of the carbamothioyl group is predicted to result in no significant D3R binding.[2]
Benzyl 2-carbamothioylmorpholine-4-carboxylate Test CompoundThe novel compound whose binding affinity to the D3R is under investigation.
Method 1: Radioligand Binding Assay

This is a classic, direct binding assay that measures the displacement of a radiolabeled ligand from the receptor by the test compound. It is a robust and well-understood method for quantifying binding affinity.

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human Dopamine D3 Receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radioligand (e.g., [³H]-Spiperone or a more D3R-selective radioligand).

    • Add a range of concentrations of the test compound (Benzyl 2-carbamothioylmorpholine-4-carboxylate), positive control (Eticlopride), or negative control.

    • For non-specific binding determination, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM Eticlopride).

    • Add the cell membrane preparation to each well.

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Detection and Data Analysis:

    • Harvest the membranes onto filter mats using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Allow the filters to dry and add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow Start HEK293-D3R Cell Culture Membrane_Prep Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Setup: - Radioligand - Competitor - Membranes Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Harvesting Harvesting & Washing Incubation->Harvesting Detection Scintillation Counting Harvesting->Detection Analysis Data Analysis: IC50 & Ki Determination Detection->Analysis End Binding Affinity Data Analysis->End

Caption: Workflow for the Radioligand Binding Assay.

Method 2: Label-Free Dynamic Mass Redistribution (DMR) Assay

DMR is a label-free technology that measures changes in local mass density in a cell monolayer upon receptor activation. It provides a functional, integrated readout of receptor signaling. For Gi-coupled receptors like D3R, agonist binding typically induces a positive DMR signal. An antagonist will block this agonist-induced signal.

  • Cell Culture:

    • Seed HEK293 cells stably expressing the human Dopamine D3 Receptor into specialized biosensor microplates.

    • Culture the cells overnight to allow for attachment and formation of a confluent monolayer.

    • Prior to the assay, wash the cells with assay buffer and equilibrate them in the instrument.

  • DMR Assay:

    • Establish a stable baseline reading for each well.

    • Add varying concentrations of the test compound (Benzyl 2-carbamothioylmorpholine-4-carboxylate), positive control (Eticlopride), or negative control.

    • Incubate for a short period (e.g., 15-30 minutes).

    • Add a fixed concentration of a D3R agonist (e.g., Quinpirole) at a concentration that elicits a sub-maximal response (EC₈₀).

    • Monitor the DMR signal in real-time for a defined period (e.g., 30-60 minutes).

  • Data Analysis:

    • Quantify the peak DMR response after agonist addition.

    • Plot the agonist-induced DMR response as a function of the antagonist (test compound) concentration.

    • Fit the data to a Schild regression model to determine the pA2 value, which is a measure of antagonist potency. The pA2 is the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response.

G cluster_workflow DMR Assay Workflow Start Seed HEK293-D3R Cells in Biosensor Plates Equilibration Cell Equilibration & Baseline Reading Start->Equilibration Antagonist_Addition Add Antagonist (Test Compound) Equilibration->Antagonist_Addition Agonist_Addition Add Agonist (Quinpirole) Antagonist_Addition->Agonist_Addition Real_Time_Monitoring Real-Time DMR Signal Monitoring Agonist_Addition->Real_Time_Monitoring Analysis Data Analysis: pA2 Determination Real_Time_Monitoring->Analysis End Functional Antagonism Data Analysis->End

Caption: Workflow for the Label-Free DMR Assay.

Data Summary and Interpretation

The data from both assays should be compiled and compared to provide a comprehensive picture of the test compound's binding affinity.

CompoundRadioligand Binding (Ki, nM)DMR Assay (pA2)
Eticlopride Expected: Low nMExpected: High
Benzyl 2-acetylmorpholine-4-carboxylate Expected: >10,000 nMExpected: No effect
Benzyl 2-carbamothioylmorpholine-4-carboxylate To be determinedTo be determined

A strong correlation between the Ki value from the radioligand binding assay and the potency determined from the functional DMR assay would provide high confidence in the binding affinity of Benzyl 2-carbamothioylmorpholine-4-carboxylate for the Dopamine D3 Receptor. Discrepancies between the two methods would warrant further investigation into potential assay-specific artifacts or complex pharmacological behavior of the compound.

Conclusion

This guide has outlined a robust, multi-faceted approach for the cross-validation of the binding affinity of Benzyl 2-carbamothioylmorpholine-4-carboxylate. By employing both a direct binding assay and a functional, label-free method, researchers can generate high-quality, reliable data that will be crucial for making informed decisions in the drug discovery pipeline. This rigorous approach exemplifies the principles of scientific integrity and ensures that only the most promising compounds advance to further stages of development.

References

  • Cai, J., Wang, Y., Chen, X., & Ji, M. (2022). New class of benzothiophene morpholine analogues with high selectivity and affinity were designed and evaluated for anti-drug addiction. Chemical Biology & Drug Design, 99(4), 634-649. [Link]

  • PubChem. (n.d.). Benzyl 2-acetylmorpholine-4-carboxylate. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Benzyl 2-carbamothioylmorpholine-4-carboxylate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Benzyl 2-carbamothioylmorpholine-4-carboxylate. The following protocols are des...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Benzyl 2-carbamothioylmorpholine-4-carboxylate. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from structurally related molecules.

Understanding the Hazard Profile

  • Acute Oral Toxicity: Similar compounds are classified as harmful if swallowed.[1][2][3]

  • Skin and Eye Irritation: Direct contact may cause irritation.[1][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4][5]

It is imperative to handle this compound with the assumption of these potential hazards until specific toxicological data becomes available.

Engineering Controls: The First Line of Defense

The primary method for exposure control is to handle Benzyl 2-carbamothioylmorpholine-4-carboxylate within a properly functioning chemical fume hood. This engineering control is critical for minimizing the inhalation of any dust or aerosols that may be generated during manipulation. Ensure that the fume hood has been certified within the last year and that the sash is kept at the lowest practical height. A washing facility and an eyewash station should be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are critical to prevent direct contact with the chemical. The following table outlines the recommended PPE for various laboratory operations involving Benzyl 2-carbamothioylmorpholine-4-carboxylate.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields (minimum) or chemical splash goggles.Nitrile or neoprene gloves (double-gloving recommended).Full-length lab coat.Recommended to be performed in a ventilated enclosure (e.g., powder-coated hood). If not possible, an N95 respirator is advised.[6]
Dissolving in Solvent Chemical splash goggles.Nitrile or neoprene gloves.Full-length lab coat.Work should be performed in a chemical fume hood.
Running a Reaction Chemical splash goggles.Nitrile or neoprene gloves.Full-length lab coat.Work should be performed in a chemical fume hood.
Work-up and Purification Chemical splash goggles and a face shield if there is a significant splash risk.Nitrile or neoprene gloves.Full-length lab coat.Work should be performed in a chemical fume hood.
Handling Waste Chemical splash goggles.Nitrile or neoprene gloves.Full-length lab coat.Not generally required if containers are sealed.
Glove Selection and Use:

Handle with gloves that have been inspected prior to use.[1] The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[4] It is crucial to use proper glove removal technique to avoid skin contact.

Step-by-Step Handling Procedures

Preparation and Weighing
  • Don PPE: Before handling the primary container, don the appropriate PPE as outlined in the table above.

  • Designated Area: Conduct all manipulations within a designated area of a chemical fume hood.

  • Gentle Handling: Handle the container with care to avoid generating dust.

  • Weighing: If weighing the solid, use a tared weigh boat or paper within a ventilated balance enclosure if available. Otherwise, perform the weighing in a fume hood.

  • Clean-up: After weighing, carefully clean the spatula and any surfaces that may have come into contact with the compound using a solvent-moistened wipe. Dispose of the wipe as hazardous waste.

Dissolution
  • Solvent Addition: Add the solvent to the flask containing the weighed Benzyl 2-carbamothioylmorpholine-4-carboxylate slowly to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. If heating is required, use a heating mantle with a temperature controller and ensure the setup is secure.

Spill and Emergency Procedures

Small Spill (Solid)
  • Evacuate: If not already in a fume hood, clear the immediate area.

  • PPE: Ensure you are wearing the appropriate PPE.

  • Containment: Gently cover the spill with an absorbent material to prevent the generation of dust.

  • Collection: Carefully sweep up the spilled substance, avoiding making dust, and place it in a sealed container for disposal.[1]

  • Decontamination: Clean the spill area with a suitable solvent and dispose of all cleaning materials as hazardous waste.

Skin or Eye Contact
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek medical attention.

Experimental Workflow: Chemical Spill Response

Spill_Response cluster_spill Chemical Spill Occurs cluster_assessment Immediate Actions cluster_response Spill Cleanup cluster_decon Final Steps Spill Spill Detected Assess Assess Situation (Size & Hazard) Spill->Assess Alert Alert Colleagues & Supervisor Assess->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill PPE->Contain Neutralize Neutralize/Absorb Contain->Neutralize Collect Collect Waste Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Document Incident Dispose->Report

Caption: A flowchart outlining the key steps for responding to a chemical spill in a laboratory setting.

Waste Disposal

All waste materials contaminated with Benzyl 2-carbamothioylmorpholine-4-carboxylate, including empty containers, used gloves, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Place in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of contents and container in accordance with local, state, or national legislation.[1] Normal disposal is via an accredited disposal contractor.[1]

Storage

Store Benzyl 2-carbamothioylmorpholine-4-carboxylate in a tightly closed container in a dry, cool, and well-ventilated place.[4] Store away from incompatible materials such as strong oxidizing agents.[7]

References

  • Safety Data Sheet: benzyl benzoate - Chemos GmbH&Co.KG. (2019, October 23). Retrieved from [Link]

  • Thiocarbamate Pesticides Mixture - 507 - SAFETY DATA SHEET. (2014, October 30). Retrieved from [Link]

  • Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC. (2007, February 8). Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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